3-Mercapto-2-methyl-1-butanol
Description
Properties
IUPAC Name |
2-methyl-3-sulfanylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-4(3-6)5(2)7/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMHFOPFUZZBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945426 | |
| Record name | 2-Methyl-3-sulfanylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to yellow liquid; powerful, penetrating aroma | |
| Record name | erythro- and threo-3-Mercapto-2-methylbutan-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; soluble in organic solvents, soluble (in ethanol) | |
| Record name | erythro- and threo-3-Mercapto-2-methylbutan-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.002-1.008 (20º) | |
| Record name | erythro- and threo-3-Mercapto-2-methylbutan-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1298/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
227456-33-9 | |
| Record name | 3-Mercapto-2-methyl-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=227456-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Mercapto-2-methyl-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227456339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercapto-2-methyl-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Mercapto-2-methyl-1-butanol: Properties, Synthesis, and Biological Significance
This document provides a comprehensive technical overview of 3-Mercapto-2-methyl-1-butanol, a potent sulfur-containing aroma compound. Tailored for researchers, scientists, and professionals in drug development, this guide delves into the molecule's core chemical properties, synthesis, analytical methodologies, and its fascinating role in biological sensory perception. The structure of this guide is designed to logically flow from fundamental chemistry to complex biological interactions, providing not just data, but the scientific reasoning behind the facts.
Introduction: The Potency of a Bifunctional Thiol
This compound (CAS No. 227456-33-9) is a volatile organosulfur compound that, despite its relatively simple structure, commands significant interest due to its extremely low odor threshold and complex sensory profile.[1] Characterized by a powerful, penetrating sulfurous and onion-like aroma, it is a key flavor constituent in various foods and beverages, including coffee and, notably, as a potential off-flavor in beer.[2][3] Its structure features two key functional groups: a primary alcohol (-OH) and a secondary thiol (-SH). This dual functionality dictates its chemical reactivity and is central to its biological interactions, particularly in the realm of olfaction. For professionals in flavor science, food chemistry, and toxicology, understanding the nuanced properties of this molecule is critical for both application and mitigation.
Molecular Structure and Physicochemical Properties
The molecule possesses two stereocenters, meaning it can exist as a mixture of four diastereoisomers.[4] Commercially, it is often supplied as a racemic mixture.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-3-sulfanylbutan-1-ol | [6] |
| CAS Number | 227456-33-9 | [2] |
| Molecular Formula | C₅H₁₂OS | [2][7] |
| Molecular Weight | 120.21 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Odor | Powerful, penetrating, sulfurous, onion-like, brothy | [2][5] |
| Boiling Point | 96-98 °C at 20 mmHg | [5][8] |
| Density | 1.002 - 1.008 g/cm³ at 20-25 °C | [5][6] |
| Refractive Index | 1.482 - 1.490 at 20 °C | [5][6] |
| Flash Point | 52.78 °C (127 °F) | [5][8] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [5][6] |
| logP (o/w) | ~1.1 | [5] |
Chemical Reactivity and Stability
The chemical behavior of this compound is governed by its two functional groups. The thiol group is generally more acidic and a stronger nucleophile than the alcohol group.
-
Reactions of the Thiol Group: The sulfhydryl group is susceptible to oxidation. Mild oxidation (e.g., with air or I₂) can lead to the formation of a disulfide dimer. Stronger oxidizing agents can further oxidize the sulfur to sulfonic acid. As a potent nucleophile, the thiolate anion (formed under basic conditions) can participate in Sₙ2 reactions with alkyl halides to form thioethers.
-
Reactions of the Alcohol Group: As a primary alcohol, it can be oxidized to form an aldehyde (2-methyl-3-sulfanylbutanal) using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents (e.g., KMnO₄) would yield a carboxylic acid, though this may also affect the thiol group.[9][10] The alcohol can also undergo esterification with carboxylic acids or their derivatives and dehydration under strong acidic conditions to form an alkene.[11]
Given its volatility and the reactivity of the thiol group, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, well-ventilated place away from heat and oxidizing agents.[12][13]
Synthesis and Manufacturing
A common and effective laboratory-scale synthesis for this class of compounds involves a two-step process starting from the corresponding α,β-unsaturated aldehyde.[14][15] This approach provides good control over the introduction of both the thiol and alcohol functionalities.
Causality in Experimental Design:
The choice of a two-step protocol is deliberate. A direct reaction with a reducing agent and a sulfur source could lead to multiple side products.
-
Thioacetate Addition: Thioacetic acid is used instead of H₂S for the initial conjugate addition. This is because thioacetic acid is less volatile and easier to handle than hydrogen sulfide gas. More importantly, the resulting thioester acts as a "protected" thiol, preventing it from reacting further under the conditions of the subsequent reduction step.
-
Hydride Reduction: A strong reducing agent like lithium aluminum hydride (LiAlH₄) is necessary because it can efficiently reduce the thioester back to the thiol while simultaneously reducing the aldehyde to the primary alcohol. Weaker reducing agents like sodium borohydride (NaBH₄) would typically reduce the aldehyde but may not be effective for the thioester reduction.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative example based on established chemical principles and must be adapted and optimized under controlled laboratory conditions by qualified personnel.
-
Step 1: Thioester Formation.
-
To a solution of 2-methyl-2-butenal (1.0 eq) in an appropriate aprotic solvent (e.g., THF) at 0 °C, add thioacetic acid (1.1 eq).
-
Add a catalytic amount of a base (e.g., triethylamine) to facilitate the Michael addition.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting aldehyde.
-
Upon completion, perform an aqueous work-up to remove the catalyst and unreacted thioacetic acid. Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-acetylthio-2-methylbutanal is used directly in the next step.
-
-
Step 2: Reduction to this compound.
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄) (approx. 1.5-2.0 eq to ensure reduction of both functional groups) in anhydrous THF under an inert atmosphere (N₂) and cool to 0 °C.
-
Slowly add a solution of the crude thioester from Step 1 in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the solid with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Analytical Methodologies
The analysis of volatile sulfur compounds like this compound in complex matrices (e.g., food, beverages, biological fluids) is challenging due to their low concentrations and high reactivity. The gold-standard technique is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .[16]
Causality in Experimental Design:
-
HS-SPME: This sample preparation technique is ideal for volatile and semi-volatile compounds. It is solvent-free, reducing the risk of analyte degradation and interference. Heating the sample (e.g., in a vial) partitions the volatile analytes into the headspace, where they can be adsorbed and concentrated onto the SPME fiber.[13] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatiles, including sulfur compounds.[16]
-
GC-MS: Gas chromatography provides the high-resolution separation needed to distinguish the target analyte from other volatile components in the matrix. Mass spectrometry serves as a highly sensitive and specific detector, allowing for positive identification based on the molecule's mass spectrum and fragmentation pattern, and for accurate quantification.
Experimental Protocol: HS-SPME-GC-MS Analysis
Disclaimer: This is a general protocol and requires optimization for specific matrices and instrumentation.
-
Sample Preparation:
-
Place a precise amount of the liquid or homogenized solid sample (e.g., 5 mL of beer) into a 20 mL headspace vial.
-
If necessary, dilute the sample to reduce matrix effects (e.g., high ethanol content in spirits can be diluted to 2.5% v/v).[16]
-
Add an internal standard for accurate quantification.
-
Add salt (e.g., NaCl, 20% w/v) to increase the ionic strength of the aqueous phase, which promotes the partitioning of volatile organic compounds into the headspace ("salting-out" effect).[16]
-
-
HS-SPME Extraction:
-
Place the vial in a temperature-controlled agitator.
-
Equilibrate the sample at a set temperature (e.g., 35-50 °C) for a defined period (e.g., 10 minutes).
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace for a specific extraction time (e.g., 30 minutes) with agitation.[16]
-
-
GC-MS Analysis:
-
Immediately after extraction, insert the SPME fiber into the hot GC inlet (e.g., 250 °C, splitless mode) for thermal desorption of the analytes onto the analytical column.
-
GC Column: Use a column suitable for volatile compounds, such as a DB-WAX or a specialized sulfur analysis column.
-
Oven Program: A typical program might be: hold at 30-40 °C for 5 min, then ramp at 10 °C/min to 220 °C and hold for 2 min.[16]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).
-
MS Detection: Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Biological Significance and Applications
Mechanism of Olfactory Perception
The extreme potency of thiols is not just a chemical curiosity; it is rooted in a specialized biological detection mechanism. Research has revealed that the human olfactory system possesses specific G-protein coupled receptors (GPCRs) that are highly attuned to sulfur compounds.[6]
A groundbreaking discovery is the essential role of metal ions, particularly copper (Cu²⁺), in the activation of these receptors.[2][17] The human olfactory receptor OR2T11, for instance, has been identified as a primary receptor for low molecular weight thiols.[5] The prevailing model suggests that a copper ion is coordinated within the receptor's binding pocket by amino acid residues like cysteine and histidine.[8] This metal ion acts as a crucial bridge, binding the thiol's sulfur atom and facilitating a conformational change in the receptor. This change initiates the intracellular G-protein signaling cascade that ultimately leads to the perception of smell in the brain.[2] This metal-mediated mechanism helps explain the immense sensitivity and selectivity of our olfactory system to thiols compared to their alcohol analogs.
Biogenesis and Metabolism
In food systems, this compound can be formed through complex pathways. In beer, it has been identified as an off-flavor that can arise during the brewing process. Its precursor is 2,3-epoxy-3-methylbutanal, a compound generated from the oxidation of iso-alpha-acids derived from hops.[18][19] This epoxide reacts with hydrogen sulfide (produced by yeast) and is subsequently converted by yeast enzymes into the final thiol product.[3]
From a toxicological and drug development perspective, the metabolism of exogenous thiols is of significant interest. While specific data on this molecule is scarce, small alkylthiols are generally metabolized via the mercapturic acid pathway.[15] This major detoxification route involves conjugation with glutathione, followed by enzymatic processing to N-acetylcysteine conjugates (mercapturic acids), which are then excreted in the urine.[15] However, high concentrations of mercaptans can induce oxidative stress and damage cell membranes.[12] Understanding these metabolic and elimination pathways is crucial for assessing the safety of any compound intended for human exposure.
Safety and Handling
As a volatile and reactive sulfur compound, proper handling of this compound is essential.
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17][20]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield to prevent skin and eye contact, and a lab coat.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent ingestion and inhalation. Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, preferably under an inert atmosphere.[17]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[12]
Conclusion
This compound serves as an exemplary molecule at the intersection of chemistry and sensory biology. Its distinct chemical properties, stemming from its bifunctional nature, dictate its synthesis, reactivity, and the analytical strategies required for its detection. For researchers, its role as a potent odorant, mediated by highly specific and metal-dependent olfactory receptors, offers a fascinating window into the molecular basis of smell. For professionals in applied sciences, a thorough understanding of its properties is paramount for leveraging its sensory impact in flavor applications or mitigating its presence as an off-note, all while ensuring safe handling and considering its metabolic fate.
References
- 1. EP1055667A2 - Mercapto alcohols as flavouring compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 227456-33-9 [thegoodscentscompany.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Alcohol Reactivity [www2.chemistry.msu.edu]
- 12. Mercaptan Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. daneshyari.com [daneshyari.com]
- 19. researchgate.net [researchgate.net]
- 20. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Mercapto-2-methyl-1-butanol (CAS 227456-33-9)
A Note from the Senior Application Scientist: In the realm of flavor chemistry and beyond, few molecules command attention quite like the polyfunctional thiols. Their potent aromas, often detectable at parts-per-trillion levels, can define the character of a foodstuff or signal complex biological processes. This guide is dedicated to 3-Mercapto-2-methyl-1-butanol, a fascinating sulfur-containing alcohol. Our exploration will delve into its chemical intricacies, stereoselective synthesis, analytical determination, and its emerging significance in diagnostics and biological research. This document is crafted for the discerning researcher and drug development professional, providing not just protocols, but the scientific rationale that underpins them.
Section 1: Physicochemical and Sensory Properties
This compound is a volatile organic compound recognized for its potent, sulfurous aroma.[1][2] As a primary alcohol and an alkanethiol, its chemical behavior is dictated by the interplay of the hydroxyl (-OH) and sulfhydryl (-SH) functional groups.[1] This duality makes it a compelling subject for both synthetic and analytical chemists.
1.1: Core Chemical Identity
| Property | Value | Source(s) |
| IUPAC Name | 2-methyl-3-sulfanylbutan-1-ol | [1] |
| CAS Number | 227456-33-9 | [2] |
| Molecular Formula | C₅H₁₂OS | [2] |
| Molecular Weight | 120.21 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
1.2: Physical and Chemical Data
| Property | Value | Source(s) |
| Boiling Point | 96.00 to 98.00 °C @ 20.00 mm Hg | [2] |
| Specific Gravity | 1.002 to 1.008 @ 25.00 °C | [2] |
| Refractive Index | 1.482 to 1.490 @ 20.00 °C | [2] |
| Flash Point | 127.00 °F (52.78 °C) | [2] |
| Solubility | Slightly soluble in water; soluble in alcohol and organic solvents. | [2] |
1.3: Sensory Profile: The Critical Role of Stereochemistry
The structure of this compound features two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These diastereomeric pairs are often referred to as erythro and threo.[3] In flavor and fragrance science, it is well-established that stereochemistry profoundly influences sensory perception. For the homologous compound, 3-mercapto-2-methylpropan-1-ol, the (2R)-enantiomer possesses a significantly lower odor threshold (3-7 ppb in water) and is described as stronger than the (2S)-enantiomer (35-40 ppb in water), though both share a "broth and sweat" odor.[4] This underscores the necessity of stereoselective synthesis and analysis to fully comprehend the sensory contribution of each isomer of this compound. The racemic mixture is generally described as having a strong, sulfurous, and brothy onion-like flavor.[2]
Section 2: Stereoselective Synthesis
The controlled synthesis of the four stereoisomers of this compound is paramount for investigating their individual sensory and biological properties. A robust strategy involves the stereoselective reduction of a corresponding α,β-unsaturated aldehyde, followed by the introduction of the thiol group. The following protocol is adapted from established methods for the synthesis of homologous 3-mercapto-2-methylalkan-1-ols.[5]
2.1: Synthetic Workflow Overview
Caption: General synthetic pathway for this compound.
2.2: Detailed Experimental Protocol
Step 1: Synthesis of (E)-2-Methyl-2-butenal (Precursor)
-
Reaction Setup: In a round-bottom flask equipped with a stirrer and dropping funnel, combine propanal and a suitable solvent (e.g., ethanol).
-
Base-Catalyzed Aldol Condensation: Slowly add an aqueous solution of a base (e.g., NaOH) to the cooled reaction mixture. The reaction is exothermic and should be maintained at a controlled temperature.
-
Acidification and Workup: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by distillation to yield (E)-2-Methyl-2-butenal.
Step 2: Synthesis of Racemic erythro/threo-3-Mercapto-2-methyl-1-butanol
-
Michael Addition of Thioacetic Acid: To the (E)-2-Methyl-2-butenal, add thioacetic acid in the presence of a base catalyst. This reaction proceeds via a Michael addition to form the thioester intermediate.
-
Reduction with LiAlH₄: In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere. Cool the suspension in an ice bath.
-
Addition of Thioester: Slowly add the thioester intermediate from the previous step to the LiAlH₄ suspension. This will reduce both the aldehyde and the thioester to the corresponding alcohol and thiol, respectively.
-
Quenching and Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base solution. Filter the resulting precipitate and extract the filtrate with diethyl ether. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to separate the erythro and threo diastereomers.
Step 3: Chiral Resolution of Enantiomers
The separated erythro and threo diastereomeric pairs can be resolved into their individual enantiomers using chiral high-performance liquid chromatography (HPLC) on a suitable chiral stationary phase.
Section 3: Analytical Methodologies
The analysis of volatile sulfur compounds like this compound is challenging due to their low concentrations in complex matrices, high reactivity, and potential for thermal degradation.[6][7] Gas chromatography coupled with mass spectrometry (GC-MS) and olfactometry (GC-O) are the gold standard techniques for their identification and characterization.[7]
3.1: Sample Preparation and Extraction
For trace analysis in food or biological samples, a pre-concentration step is essential. Solid-phase microextraction (SPME) is a common choice for its simplicity and solvent-free nature.
SPME Protocol:
-
Fiber Selection: Choose a fiber with appropriate polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), for broad-range volatility capture.
-
Sample Incubation: Place the liquid or homogenized solid sample in a sealed vial. For biological fluids, pH adjustment may be necessary.
-
Extraction: Expose the SPME fiber to the headspace of the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30-60 minutes) with agitation.
-
Desorption: Transfer the fiber to the GC injector for thermal desorption of the analytes.
3.2: GC-MS and GC-O Analysis
Caption: Workflow for GC-MS/O analysis of volatile thiols.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Good separation of polar and sulfur-containing compounds. |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures efficient desorption from the SPME fiber. |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C at 5 °C/min, hold 5 min | Provides good separation of a wide range of volatile compounds. |
| MS Transfer Line | 250 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35-350 | Covers the expected mass range of the target analyte and its fragments. |
GC-Olfactometry (GC-O):
At the GC outlet, the effluent is split between the MS detector and a heated sniffing port. A trained panelist sniffs the effluent and records the time, intensity, and descriptor of each odor detected. This provides direct correlation between a specific chromatographic peak and its sensory perception, which is invaluable for identifying character-impact odorants.
Section 4: Natural Occurrence and Biological Significance
While primarily known as a synthetic flavoring substance, this compound and related compounds are also found in nature and have been identified as metabolites.
4.1: Occurrence in Foods and Beverages
A related compound, 3-mercapto-3-methyl-1-butanol, has been reported in coffee.[2] The formation of 2-mercapto-3-methyl-1-butanol has been studied in beer, where it can impart an undesirable onion-like off-flavor.[8] Its precursor is 2,3-epoxy-3-methylbutanal, which is generated from the oxidation of iso-alpha acids from hops.[8] This epoxide then reacts with hydrogen sulfide to form an intermediate that is subsequently converted to 2-mercapto-3-methyl-1-butanol by yeast enzymes.[8]
4.2: Biosynthesis in Plants
Plants synthesize a vast array of sulfur-containing compounds, which play roles in defense and as signaling molecules.[9][10] The biosynthesis of these compounds originates from the assimilation of sulfate from the soil, which is ultimately incorporated into the amino acid cysteine.[11] Cysteine then serves as the primary sulfur donor for the production of other sulfur-containing biomolecules.[9] The biosynthetic pathways for branched-chain sulfur compounds like this compound in plants are complex and involve a variety of enzymes, including cysteine desulfurases and sulfurtransferases.[12]
Section 5: Relevance in Drug Development and Diagnostics
The unique properties of volatile sulfur compounds (VSCs) are increasingly being recognized for their potential in medical applications, particularly as non-invasive biomarkers of disease.
5.1: Volatile Sulfur Compounds as Disease Biomarkers
The profile of VSCs in exhaled breath can be indicative of specific pathological conditions.[13]
-
Oral and Periodontal Diseases: Elevated levels of VSCs, such as hydrogen sulfide and methyl mercaptan, in the breath are strongly associated with gingivitis and periodontitis.[13][14]
-
Gastrointestinal Conditions: Halitosis caused by VSCs has been linked to Helicobacter pylori infection and associated erosive mucosal damage.[15]
-
Cancer Detection: Some studies have shown that the concentration of specific VSCs in breath may serve as a non-invasive diagnostic marker for certain cancers, such as oral squamous cell carcinoma.[16]
-
Psychiatric Disorders: Preliminary research suggests a possible link between altered VSC profiles in breath and bipolar disorder, potentially reflecting changes in gut microbiota and metabolism.[17]
The development of sensitive analytical techniques to accurately quantify trace levels of VSCs like this compound in biological samples is crucial for advancing this area of research.
5.2: Potential Pharmacological Activity
While direct pharmacological studies on this compound are limited, the broader class of short-chain fatty acids and related small molecules are known to possess biological activity. For instance, some short-chain fatty acids can inhibit oxidative stress and inflammation.[18] Given the structural similarities and the known reactivity of the thiol group, further investigation into the potential anti-inflammatory or antioxidant properties of this compound and its stereoisomers is warranted.
References
- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 227456-33-9 [thegoodscentscompany.com]
- 3. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 4. The 3-Mercapto-2-methylpropanols [leffingwell.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Versatile Roles of Sulfur-Containing Biomolecules in Plant Defense—A Road to Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Sulfur-Containing Small Biomolecules in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microbial volatile compounds in health and disease conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Volatile Sulfur Compounds as a Predictor for Esophagogastroduodenal Mucosal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Breathomics Profile of Volatile Sulfur Compounds in the Bipolar Spectrum, Does It Represent a Potential Tool for Early Diagnosis? - ProQuest [proquest.com]
- 18. Short-Chain Fatty Acids Inhibit Oxidative Stress and Inflammation in Mesangial Cells Induced by High Glucose and Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
natural occurrence of 3-Mercapto-2-methyl-1-butanol in food
An In-depth Technical Guide to the Natural Occurrence of 3-Mercapto-2-methyl-1-butanol in Food
Executive Summary
This compound and its isomers are potent sulfur-containing volatile organic compounds that significantly influence the sensory profile of numerous foods and beverages, even at sub-parts-per-billion concentrations. Possessing a complex and powerful aroma variously described as sulfurous, onion-like, brothy, or reminiscent of cat urine, these thiols can act as both essential flavor contributors and potent off-flavor agents. Their presence is well-documented in fermented beverages like beer and wine, as well as in coffee. The formation of these compounds is intricate, often involving the transformation of non-volatile precursors derived from raw materials through enzymatic or chemical reactions during processing. This guide provides a detailed examination of the biogenesis, natural occurrence, and analytical methodologies for this compound, with a particular focus on the well-elucidated formation pathway in beer. It is designed to serve as a technical resource, offering field-proven insights and detailed protocols for professionals engaged in flavor chemistry, food science, and related disciplines.
Introduction: The Chemistry and Sensory Impact of a Potent Thiol
This compound (C₅H₁₂OS) is a primary alcohol and an alkanethiol.[1] The molecule contains two stereocenters, giving rise to four possible diastereomers, each with potentially distinct sensory properties. In scientific literature, it is often discussed alongside its isomers, such as 2-mercapto-3-methyl-1-butanol (2M3MB) and 3-mercapto-3-methyl-1-butanol (3M3MB), which share similar sensory characteristics.[2]
The defining feature of these compounds is their exceptionally low odor detection threshold, meaning they can impart significant aroma characteristics at trace concentrations. The sulfhydryl (-SH) group is responsible for their potent aroma and high reactivity, which presents considerable challenges for analytical quantification.[3][4] The flavor profile is intensely sulfurous; in beer, 2M3MB is identified as a primary cause of an "onion-like" off-flavor, while related isomers contribute "brothy" or "meaty" notes to coffee and a "catty" note to Sauvignon blanc wines.[2][5][6]
Table 1: Sensory Profile and Reported Odor Thresholds for this compound and Related Thiols
| Compound | Common Descriptor(s) | Matrix | Odor Threshold | Citation(s) |
| 2-Mercapto-3-methyl-1-butanol (2M3MB) | Onion-like, sulfurous | Beer | 0.13 ng/mL (0.13 ppb) | [5] |
| 3-Mercapto-3-methyl-1-butanol | Brothy, meaty, catty, sweet | Food | ~1500 ng/L (1.5 ppb) | [6] |
| (R)-3-Mercapto-2-methylpropan-1-ol | Broth, sweat | Model Wine | 20-27 µg/L (20-27 ppb) | [7] |
| (S)-3-Mercapto-2-methylpropan-1-ol | Broth, sweat | Model Wine | 120-130 µg/L (120-130 ppb) | [7] |
Biogenesis and Formation Pathways: The Case of Beer
The most thoroughly documented formation pathway for this class of thiols is that of 2-mercapto-3-methyl-1-butanol (2M3MB) in beer. This compound is not present in the initial ingredients (malt, water) but is generated during the brewing process, specifically from hop-derived precursors that are transformed by yeast during fermentation.[2][5]
Precursor Formation from Hops
The primary precursors are iso-α-acids, the compounds responsible for the characteristic bitterness of beer derived from hops. During the boiling of the wort (the sugary liquid extracted from malt), and particularly when the hot wort is aerated, the side chains of these iso-α-acids undergo oxidation.[5][8][9] This reaction generates a key volatile intermediate: 2,3-epoxy-3-methyl-butanal (EMB) .[5][9][10][11]
Intermediate Formation and Yeast-Mediated Conversion
The formation of 2M3MB from EMB is a multi-step process involving both non-enzymatic and enzymatic reactions:
-
Sulfur Addition: EMB reacts non-enzymatically with hydrogen sulfide (H₂S), a common byproduct of yeast sulfur metabolism, to form 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) .[5][9][12]
-
Enzymatic Reduction: The intermediate 2M3H3MB is then converted into the final off-flavor compound, 2M3MB, by the action of specific yeast enzymes.[9][12] Research has identified two key enzymes from the brewing yeast Saccharomyces pastorianus responsible for this final reduction step: Old Yellow Enzyme 2 (Oye2p) and Alcohol Dehydrogenase 6 (Adh6p) .[13] Deletion of the genes encoding these enzymes has been shown to dramatically decrease the formation of 2M3MB.[13]
The overall conversion rate of the EMB precursor to the final thiol is relatively low, often around 3%, indicating that other competing reactions are also taking place.[5]
Natural Occurrence in Food and Beverages
Beyond its role as an off-flavor in beer, this compound and its isomers have been identified in several other food products, where they can contribute to the characteristic aroma profile.
Table 2: Reported Natural Occurrence of this compound and its Isomers
| Food / Beverage | Isomer(s) Reported | Role in Aroma | Formation Context | Citation(s) |
| Beer | 2-Mercapto-3-methyl-1-butanol | Onion-like off-flavor | Oxidation of hop iso-α-acids and yeast metabolism | [2][5][8] |
| Coffee | 3-Mercapto-3-methyl-1-butanol | Brothy, meaty, roasted notes | Maillard reaction and degradation of sulfur-containing amino acids during roasting | [2][6][14] |
| Wine | 3-Mercapto-3-methyl-1-butanol | "Catty," box-tree notes (esp. Sauvignon blanc) | Release from non-volatile grape precursors by yeast during fermentation | [6] |
| Passion Fruit | 3-Mercapto-3-methyl-1-butanol | Contributes to exotic fruit aroma | Endogenous to the fruit | [6] |
Note: Quantitative data for this compound is sparse in the literature. A related compound, (R)-3-mercapto-2-methylpropan-1-ol, has been found in Cabernet Sauvignon and Merlot wines at concentrations ranging from 250 to 10,000 ng/L.[7]
Analytical Methodologies for Detection and Quantification
The analysis of volatile thiols like this compound is notoriously challenging due to their high reactivity, low volatility, and presence at trace or ultra-trace concentrations within complex food matrices.[3][4][12] A robust analytical workflow is essential for accurate identification and quantification.
Core Analytical Challenges
-
Reactivity: The sulfhydryl group is prone to oxidation, readily forming less volatile disulfides, which leads to analyte loss and inaccurate quantification.[12]
-
Low Concentration: The target compounds are often present at ng/L (ppt) levels, requiring highly sensitive instrumentation and effective sample enrichment.[4]
-
Matrix Effects: Complex food matrices can interfere with extraction, derivatization, and detection, suppressing or enhancing the analytical signal.[13]
Recommended Analytical Workflow
The gold-standard approach for quantifying these thiols is Stable Isotope Dilution Assay (SIDA) coupled with chromatography and mass spectrometry.[4][13][15] SIDA involves spiking the sample with a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium or ¹³C). This internal standard behaves almost identically to the native analyte during extraction, derivatization, and analysis, effectively compensating for analyte loss and matrix effects.[13][15]
Experimental Protocol: Quantification via HS-SPME-GC-MS
This protocol is a representative methodology synthesized from common practices for volatile thiol analysis.[3][4][16]
1. Sample and Standard Preparation: 1.1. Prepare a stock solution of the analytical standard (e.g., this compound) and the corresponding labeled internal standard in ethanol. 1.2. Prepare a series of calibration standards in a model matrix (e.g., synthetic beer or wine) with a fixed concentration of the internal standard and varying concentrations of the native standard.
2. Sample Derivatization and Extraction: 2.1. Place 10 mL of the sample (or calibration standard) into a 20 mL headspace vial. 2.2. Add a magnetic stir bar and any matrix modifiers (e.g., NaCl to increase volatility). 2.3. Spike the sample with the labeled internal standard solution. 2.4. Add the derivatizing agent. For GC analysis, pentafluorobenzyl bromide (PFBBr) is commonly used to form stable, less polar thioethers. 2.5. Seal the vial immediately with a PTFE/silicone septum. 2.6. Incubate the vial (e.g., at 40°C for 30 minutes) with agitation to facilitate derivatization and equilibration. 2.7. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a fixed time (e.g., 30 minutes) under continued agitation and heating to adsorb the derivatized analytes.[16]
3. GC-MS Analysis: 3.1. Retract the SPME fiber and immediately insert it into the heated injector (e.g., 250°C) of the GC-MS system for thermal desorption. 3.2. Separation: Use a suitable capillary column (e.g., DB-5ms or equivalent) with a temperature program designed to resolve the target analytes from matrix interferences. 3.3. Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Monitor at least two characteristic ions for the native analyte and its labeled internal standard.
4. Quantification: 4.1. Integrate the peak areas for the native analyte and the internal standard. 4.2. Calculate the ratio of the native analyte peak area to the internal standard peak area. 4.3. Construct a calibration curve by plotting this ratio against the concentration of the native standard in the calibration series. 4.4. Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
Conclusion and Future Directions
This compound and its isomers are powerful, multifaceted aroma compounds whose impact on food quality far outweighs their concentration. The detailed elucidation of their formation pathway in beer, from hop precursors to yeast-mediated conversion, stands as a model for understanding flavor biogenesis. While their presence in other products like coffee and wine is established, the precise formation mechanisms and the full range of influential agricultural and processing factors in these matrices remain areas ripe for further investigation. Advances in analytical chemistry, particularly in high-resolution mass spectrometry and stable isotope dilution assays, will continue to be critical in uncovering the roles of these and other ultra-trace thiols. Future research should focus on developing a more comprehensive quantitative understanding of their distribution across various foods and exploring targeted strategies—from raw material selection to processing and fermentation control—to modulate their formation and optimize the sensory profile of the final product.
References
- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 3-Mercapto-3-methyl-1-butanol | 34300-94-2 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. newfoodmagazine.com [newfoodmagazine.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. daneshyari.com [daneshyari.com]
- 11. Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Showing Compound 3-Mercapto-3-methyl-1-butanol (FDB015000) - FooDB [foodb.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Sensory Nuances of 3-Mercapto-2-methyl-1-butanol: A Technical Guide
Foreword: The Olfactory Signature of a Potent Sulfur Compound
In the vast and intricate world of flavor and fragrance chemistry, volatile sulfur compounds occupy a unique and potent space. Among these, 3-Mercapto-2-methyl-1-butanol (CAS No. 227456-33-9) emerges as a molecule of significant interest to researchers, scientists, and drug development professionals.[1][2] Its distinct sensory characteristics, reminiscent of savory and cooked notes, contribute significantly to the flavor profiles of various foods and beverages. This technical guide provides an in-depth exploration of the sensory properties of this compound, delving into its olfactory and gustatory profile, the methodologies for its evaluation, and the analytical techniques for its characterization. Our approach is grounded in scientific integrity, offering field-proven insights to empower your research and development endeavors.
The Sensory Profile of this compound: A Symphony of Sulfurous Notes
This compound is characterized by a complex and potent sensory profile. Its primary descriptor is sulfurous , a broad term that is further refined by more specific and nuanced notes.[2][3] Sensory evaluations have consistently identified onion-like and brothy characteristics, contributing to a savory and cooked aroma profile.[2] The perception of its aroma is highly dependent on its concentration, a common trait for many volatile sulfur compounds.[4] At low concentrations, it can impart pleasant savory notes, while at higher concentrations, the sulfurous character can become more intense and potentially overpowering.
Table 1: Key Sensory Descriptors for this compound
| Sensory Attribute | Description |
| Primary Odor | Sulfurous |
| Secondary Odors | Onion, Brothy, Cooked |
| Primary Taste | Sulfurous |
| Secondary Tastes | Savory (Umami) |
Methodologies for Sensory Evaluation: Decoding the Olfactory Experience
To scientifically evaluate and quantify the sensory characteristics of this compound, a systematic and rigorous approach is essential. Quantitative Descriptive Analysis (QDA) is a powerful and widely used methodology in sensory science for this purpose.[5][6]
The Cornerstone of Sensory Analysis: Quantitative Descriptive Analysis (QDA)
QDA provides a detailed and quantifiable sensory profile of a product or a specific compound.[5] This method relies on a trained panel of human assessors who can reliably identify and rate the intensity of various sensory attributes. The process is multi-faceted and involves several key stages to ensure the trustworthiness and reproducibility of the results.[6][7]
dot
Caption: Workflow of the Quantitative Descriptive Analysis (QDA) method.
Experimental Protocol: Quantitative Descriptive Analysis of this compound
This protocol outlines the key steps for conducting a QDA to characterize the sensory profile of this compound.
Objective: To quantitatively describe the sensory attributes of this compound in a neutral matrix (e.g., deionized water or deodorized oil) at various concentrations.
Materials:
-
High-purity this compound reference standard.
-
Neutral matrix (deionized water, mineral oil, or other appropriate solvent).
-
Glassware for dilutions.
-
Sensory evaluation booths compliant with ISO standards.
-
Data collection software.
Procedure:
-
Panelist Selection and Training:
-
Recruit 8-12 panelists based on their sensory acuity, ability to discriminate between different aromas and tastes, and their verbal fluency.
-
Conduct training sessions to familiarize the panel with the sensory characteristics of sulfur compounds. This includes presenting a range of reference standards for sulfurous, onion, brothy, and other relevant aromas.
-
Develop a consensus lexicon of descriptive terms for the sensory attributes of this compound.
-
Calibrate the panelists on the use of an intensity scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound in the chosen neutral matrix. Concentrations should span the sub-threshold to supra-threshold range.
-
Prepare samples in coded, identical containers to prevent bias.
-
Include a blank (matrix only) as a control.
-
-
Sensory Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled conditions (e.g., temperature, lighting, and air circulation).
-
Present the samples to the panelists in a randomized and balanced order.
-
Instruct panelists to evaluate the aroma (orthonasal) and flavor (retronasal and taste) of each sample.
-
Panelists will rate the intensity of each descriptive term in the lexicon on the provided scale.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) to determine significant differences between samples, and Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
Instrumental Analysis: The Synergy of Gas Chromatography and Olfactometry
While sensory analysis provides invaluable information about the perception of this compound, instrumental analysis is crucial for its identification and quantification in complex matrices. The combination of Gas Chromatography (GC) with Mass Spectrometry (MS) and Olfactometry (O) is the gold standard for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprint
GC-MS is a powerful technique for separating and identifying volatile compounds. The NIST WebBook provides specific GC parameters for the analysis of this compound, which can serve as a starting point for method development.[8]
dot
Caption: Workflow for the analysis of volatile compounds using GC-MS.
Gas Chromatography-Olfactometry (GC-O): The Human Nose as a Detector
GC-O couples the separation power of GC with the sensitivity and specificity of the human olfactory system. A portion of the column effluent is directed to a sniffing port where a trained sensory analyst can detect and describe the odor of the eluting compounds. This technique is particularly valuable for identifying odor-active compounds that may be present at concentrations below the detection limit of the MS detector.
Table 2: Example GC Parameters for the Analysis of this compound
| Parameter | Value | Reference |
| Column Type | Capillary | [8] |
| Active Phase | CP-Sil 5 CB | [8] |
| Column Length | 25 m | [8] |
| Column Diameter | 0.32 mm | [8] |
| Phase Thickness | 1.20 µm | [8] |
| Carrier Gas | Helium | [8] |
| Temperature Program | 40°C (4 min), then 2°C/min to 132°C, then 10°C/min to 250°C (45 min) | [8] |
| Retention Index (I) | 987 | [8] |
Formation and Occurrence: Where Does this compound Originate?
Understanding the formation pathways of this compound is crucial for controlling its presence in food and beverage products. Research has shown its formation in beer, where it can contribute to an "onion-like" off-flavor.[9][10][11] The formation mechanism in beer is complex, involving precursors derived from hops and reactions with sulfur compounds during the brewing process.[9][11] Specifically, 2,3-epoxy-3-methylbutanal, a compound originating from the oxidation of iso-alpha-acids in hops, has been identified as a key precursor.[9][10] This precursor can then react with hydrogen sulfide, which is produced by yeast during fermentation, to form an intermediate that is subsequently reduced by yeast enzymes to 2-mercapto-3-methyl-1-butanol.[11][12][13]
While the formation in beer is relatively well-studied, the presence of this compound and its isomers has also been noted in other matrices, such as roasted coffee, where they can contribute to the overall aroma profile. The Maillard reaction and the degradation of sulfur-containing amino acids during thermal processing are likely contributors to its formation in these products.
Conclusion: A Molecule of Potent and Complex Sensory Significance
This compound is a potent volatile sulfur compound with a distinct and complex sensory profile. Its sulfurous, onion-like, and brothy characteristics can significantly impact the flavor of a wide range of food and beverage products. A thorough understanding of its sensory properties, coupled with robust analytical methodologies, is essential for researchers and product developers seeking to harness or mitigate its effects. The integration of sensory techniques like Quantitative Descriptive Analysis with instrumental methods such as GC-MS and GC-O provides a comprehensive framework for characterizing this important flavor molecule. As research continues to unravel the complexities of flavor chemistry, this compound will undoubtedly remain a subject of significant interest and investigation.
References
- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 227456-33-9 [thegoodscentscompany.com]
- 3. parchem.com [parchem.com]
- 4. benchchem.com [benchchem.com]
- 5. affinitylabs.com.au [affinitylabs.com.au]
- 6. ecorfan.org [ecorfan.org]
- 7. youtube.com [youtube.com]
- 8. This compound [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Brewing Summit 2018 [asbc.confex.com]
An In-depth Technical Guide to the Odor Threshold of 3-Mercapto-2-methyl-1-butanol in Water
Introduction
3-Mercapto-2-methyl-1-butanol (C₅H₁₂OS) is a volatile sulfur-containing organic compound recognized for its potent, penetrating, and complex sulfurous aroma.[1][2] As an alkanethiol and a primary alcohol, this compound and its isomers are significant contributors to the aroma profiles of various foods and beverages, including coffee and beer.[3][4] Given its powerful organoleptic properties, understanding its odor threshold—the minimum concentration at which it can be detected by the human sense of smell—is of paramount importance for professionals in the flavor, fragrance, food science, and environmental monitoring industries.
This guide provides a comprehensive technical overview of the principles and methodologies for determining the odor threshold of this compound in an aqueous medium. It is designed for researchers, scientists, and quality control professionals who require a deep, actionable understanding of this critical sensory metric. We will explore standardized protocols, elucidate the causality behind experimental choices, and discuss the multitude of factors that can influence threshold determination, ensuring a robust and scientifically sound approach.
Understanding Odor Thresholds
In sensory science, an odor threshold is not a single, absolute value but is typically categorized into two distinct types:
-
Detection Threshold : The lowest concentration of an odorant that is perceivable, where an individual can detect that a stimulus is present but may not be able to identify it.
-
Recognition Threshold : The lowest concentration at which an odorant can not only be detected but also recognized and identified.
This distinction is critical in experimental design and data interpretation, as the recognition threshold is invariably higher than the detection threshold.
Section 1: Standardized Methodology for Odor Threshold Determination
The determination of odor thresholds is fundamentally a psychophysical measurement, relying on human subjects as the analytical instrument. To ensure reproducibility and validity, standardized methods are essential. The most widely accepted and rigorous protocol for this purpose is the ASTM E679-19, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits." This method is designed to minimize bias and produce statistically robust data.
Principle of the ASTM E679-19 Method
The core of this method involves presenting a panel of screened and trained assessors with a series of samples in increasing concentrations. At each concentration level, a "forced-choice" trial is administered. Typically, this is a triangle test where the panelist is presented with three samples (two are blanks, one contains the odorant) and must identify the "odd" sample. This procedure is repeated with progressively higher concentrations until the panelist can reliably detect the odorant. The individual's threshold is then calculated as the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified.
Detailed Experimental Protocol
The following steps outline a self-validating system for determining the odor threshold of this compound in water, grounded in the ASTM E679-19 standard.
1. Panelist Selection and Screening:
-
Recruitment : Select a panel of at least 10-15 individuals. Panelists should be non-smokers and free from conditions that could impair their sense of smell (e.g., colds, allergies).
-
Screening : Assess each panelist's general olfactory acuity using standard odorants. It is crucial to screen for specific anosmia (smell blindness) to sulfur compounds.
-
Training : Familiarize panelists with the test procedure, the nature of the forced-choice method, and the specific aroma characteristics of this compound at supra-threshold concentrations. Instruct them to avoid fragrant products on testing days.
2. Preparation of Materials:
-
Odor-Free Water : The dilution medium must be verifiably free of any background odor or taste. This can be achieved by treating distilled or deionized water with activated carbon and subsequent boiling and cooling in a non-absorbing, sealed glass container.
-
Glassware : All glassware must be meticulously cleaned, rinsed with odor-free water, and oven-dried to prevent contamination. The use of plastic containers is strictly prohibited as they can adsorb or leach interfering compounds.
-
Stock Solution : Prepare a stock solution of this compound in a suitable solvent (if necessary, due to its slight water solubility) or directly in odor-free water if a high enough concentration can be achieved.[1] The exact concentration must be verified analytically (e.g., via Gas Chromatography).
3. Preparation of Dilution Series:
-
Serial Dilution : From the stock solution, prepare a series of dilutions in odor-free water. The concentration steps should be logarithmic, typically in a 1:2 or 1:3 ratio, to cover a wide range from well below the expected threshold to clearly detectable.
-
Concentration Range : For potent sulfur compounds like this, the series should span the parts-per-trillion (ng/L) to low parts-per-billion (µg/L) range.
4. Sensory Evaluation Procedure:
-
Sample Presentation : For each concentration step, present each panelist with a set of three glass flasks with stoppers, coded for anonymity. Two flasks will contain only odor-free water (blanks), and one will contain the diluted odorant. The position of the odorant-containing flask should be randomized for each trial.
-
Ascending Order : Always present the dilution series in an ascending order of concentration, starting with the most dilute. This prevents olfactory fatigue that would occur if starting with a strong odor.
-
Forced-Choice Task : Panelists are instructed to sniff the headspace of each flask and identify which one is different from the other two. They must make a choice, even if it is a guess.
-
Data Recording : The administrator records whether the panelist's choice was correct or incorrect for each concentration level. A rest period between concentration levels is advised to allow for sensory recovery.
5. Data Analysis and Threshold Calculation:
-
Individual Threshold : Each panelist's best-estimate threshold is calculated as the geometric mean of the concentration of the last incorrect trial and the first correct trial.
-
Group Threshold : The overall group threshold is determined by calculating the geometric mean of all the individual panelists' best-estimate thresholds. This approach normalizes the log-normal distribution of olfactory sensitivity across a population.
Experimental Workflow Diagram
Caption: Workflow for Odor Threshold Determination via ASTM E679-19.
Section 2: Critical Factors Influencing Odor Threshold Values
The reported odor threshold for a given compound can vary, sometimes by orders of magnitude. This variability is not arbitrary; it is the result of specific factors that must be controlled and reported to ensure the data is meaningful and comparable.
-
Chemical Purity : The presence of minute impurities, especially other potent sulfur compounds, can drastically lower the apparent odor threshold of the target analyte. Purity must be analytically confirmed.
-
Methodology : Different sensory methods (e.g., forced-choice vs. yes/no, ascending series vs. other protocols) will yield different results. Adherence to a single, specified standard like ASTM E679-19 is crucial for comparability.
-
Panelist Sensitivity : There are inherent variations in olfactory capability among individuals. Factors such as age (sensitivity generally declines), gender (females often exhibit greater sensitivity), and genetic makeup play a significant role.
-
Water Matrix : The temperature, pH, and presence of other non-odorous solutes in the water can affect the volatility of the odorant and thus its concentration in the headspace available for sniffing. Testing should be conducted at a controlled temperature.
Section 3: Reported Odor Threshold for Mercaptobutanols
The sensory relevance of volatile organic sulfur compounds is often dictated by their extremely low odor thresholds.[5] While data for the specific isomer this compound is sparse in readily available literature, values for closely related structural isomers provide a strong indication of its potency. The position of the methyl and sulfanyl groups can slightly alter the molecule's interaction with olfactory receptors, but the thiol (-SH) group is the primary driver of the low threshold.
| Compound | Odor Threshold in Water (µg/L) | Notes & Source |
| 3-Mercapto-3-methyl-1-butanol | 0.002 - 0.006 µg/L | A structural isomer of the target compound. This value indicates an extremely low detection threshold in the parts-per-trillion range.[3] |
| This compound | 0.0001 µg/L | A detection threshold reported in a comprehensive compilation of odor values.[6] |
Note: 1 µg/L (microgram per liter) is equivalent to 1 part per billion (ppb).
The data clearly establishes that this compound is an exceptionally potent odorant, detectable by humans at sub-ppb concentrations. This high potency underscores the necessity for meticulous analytical and sensory techniques to manage its impact in food, beverage, and environmental contexts.
Conclusion
The determination of the odor threshold for this compound in water is a complex but critical task for ensuring product quality and safety. Its extremely low threshold value, in the nanogram-per-liter range, means that even trace amounts can have a significant sensory impact. Trustworthy and reproducible data can only be achieved through a deep understanding of the scientific principles of sensory analysis and rigorous adherence to standardized protocols like ASTM E679-19. By controlling for variables related to the chemical, the methodology, and the human panel, researchers can generate reliable data to guide product development, set quality control limits, and ensure consumer acceptance.
References
The Pivotal Role of 3-Mercapto-2-methyl-1-butanol in the Flavor Profile of Meat Broth
A Technical Guide for Researchers and Flavor Scientists
Abstract
3-Mercapto-2-methyl-1-butanol, a potent sulfur-containing volatile compound, is a key contributor to the characteristic savory and meaty aroma of cooked meat and broth. Its remarkably low odor threshold and complex sensory profile, often described as "brothy," "sulfurous," and "onion-like," underscore its significance in food science and flavor chemistry.[1][2] This technical guide provides an in-depth exploration of the multifaceted role of this compound in meat broth flavor, encompassing its chemical properties, formation pathways, analytical methodologies for its detection, and its profound sensory impact. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and product development who seek a comprehensive understanding of this critical flavor compound.
Introduction: The Essence of Meaty Flavor
The alluring aroma of cooked meat is a complex symphony of hundreds of volatile compounds generated through intricate chemical reactions during the heating process. Among these, sulfur-containing compounds play a disproportionately significant role due to their exceptionally low odor thresholds. This compound has emerged as a crucial component, imparting a foundational savory and meaty character to meat broth that is difficult to replicate with other compounds.[2][3] Its presence, even at parts-per-billion levels, can significantly influence the overall flavor profile, making it a focal point for flavor chemists and food scientists aiming to create authentic and appealing meat flavors.
This guide will dissect the science behind this potent odorant, providing a detailed examination of its contribution to the sensory experience of meat broth. We will delve into the chemical intricacies of its formation, the analytical techniques required for its precise measurement, and the nuances of its sensory perception.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to comprehending its behavior in a complex food matrix like meat broth.
| Property | Value | Source |
| Molecular Formula | C5H12OS | [4][5] |
| Molecular Weight | 120.21 g/mol | [4][5] |
| Appearance | Colorless to yellow liquid | [1][5] |
| Odor | Powerful, penetrating, sulfurous, brothy, onion-like | [1][4] |
| Boiling Point | 96.00 to 98.00 °C @ 20.00 mm Hg | [1][6] |
| Solubility | Slightly soluble in water; soluble in organic solvents | [1][5] |
| CAS Number | 227456-33-9 | [4][5] |
These properties, particularly its volatility and slight water solubility, are critical for its release from the meat broth matrix and subsequent perception by the olfactory system.
Formation Pathways: The Genesis of a Meaty Aroma
The generation of this compound in meat broth is primarily a result of complex chemical transformations that occur during cooking. The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a principal contributor to its formation.[7][8][9][10][11]
The Maillard Reaction and Strecker Degradation
The Maillard reaction is a cascade of reactions that produces a plethora of flavor and aroma compounds.[7][8][9][10][11] A key step in this process is the Strecker degradation of sulfur-containing amino acids, such as cysteine and methionine, in the presence of dicarbonyl compounds. This degradation releases hydrogen sulfide (H₂S), a crucial precursor for the formation of many sulfurous flavor compounds.
Caption: Simplified pathway for the formation of this compound via the Maillard reaction.
Precursors and Intermediates
While the exact precursors and intermediates leading to this compound are still under investigation, it is widely accepted that the carbon backbone originates from the degradation of sugars and lipids, while the sulfur atom is donated by sulfur-containing amino acids. Research has pointed to the importance of specific aldehydes and ketones, formed during the Maillard reaction and lipid oxidation, reacting with hydrogen sulfide.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of this compound in a complex matrix like meat broth require sophisticated analytical techniques due to its high volatility and low concentration.
Sample Preparation: Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a widely used, solvent-free sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices.
Protocol for Headspace SPME (HS-SPME):
-
Sample Preparation: Place a known volume (e.g., 5-10 mL) of meat broth into a sealed vial. An internal standard (e.g., a deuterated analog) should be added for accurate quantification.
-
Equilibration: Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose a SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds.
-
Separation: The thermally desorbed compounds are separated based on their boiling points and polarity on a capillary column.
-
Identification: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification by comparing it to a spectral library.
-
Quantification: The abundance of specific ions is used to quantify the concentration of the target analyte, often in conjunction with an internal standard.
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception.
-
The effluent from the GC column is split, with one portion directed to a detector (like MS) and the other to a sniffing port.
-
A trained sensory panelist sniffs the effluent and records the odor characteristics and intensity of the eluting compounds at specific retention times.
-
This allows for the identification of odor-active compounds, even those present at concentrations below the detection limit of the MS.
Caption: Workflow for the analysis of this compound in meat broth.
Sensory Impact and Flavor Contribution
The sensory contribution of this compound to meat broth is profound and multifaceted. Its aroma is often described with a range of descriptors, highlighting its complexity.
| Concentration | Predominant Sensory Descriptors |
| Low (ppb range) | Meaty, brothy, savory, slightly sweaty |
| High (ppm range) | Sulfurous, onion-like, cooked vegetable |
Odor Threshold and Potency
This compound possesses an extremely low odor detection threshold, meaning it can be perceived by the human nose at very low concentrations. This high potency makes it a significant contributor to the overall aroma profile of meat broth, even when present in trace amounts.
Synergistic and Masking Effects
The final flavor perception of meat broth is not simply the sum of its individual aroma components. This compound can interact with other volatile compounds in complex ways.
-
Synergism: It can enhance the perception of other "meaty" or "savory" compounds, creating a more rounded and authentic flavor profile.
-
Masking: At higher concentrations, its strong sulfurous and onion-like notes may mask more subtle and delicate aromas.
Recent studies have also suggested that certain sulfur-containing compounds can enhance the perception of umami taste, further highlighting the intricate interplay between aroma and taste.[12]
Conclusion and Future Perspectives
This compound is undeniably a cornerstone of authentic meat broth flavor. Its formation through the Maillard reaction and its potent, complex sensory profile make it a critical molecule for flavor scientists and the food industry. A comprehensive understanding of its chemical properties, formation pathways, and sensory impact is essential for the development of high-quality, flavorful meat products and savory ingredients.
Future research should continue to unravel the intricate details of its formation pathways, including the identification of specific precursors and the influence of processing conditions. Furthermore, exploring the synergistic and masking interactions of this compound with other volatile compounds will provide deeper insights into the complex chemistry of flavor perception. Advanced analytical techniques and sensory methodologies will be instrumental in advancing our knowledge of this pivotal flavor compound and its role in creating the satisfying and sought-after taste of meat broth.
References
- 1. This compound, 227456-33-9 [thegoodscentscompany.com]
- 2. 3-mercapto-3-methyl butanol, 34300-94-2 [thegoodscentscompany.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. This compound CAS#: 227456-33-9 [m.chemicalbook.com]
- 5. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. Maillard reaction - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Insights into flavor and key influencing factors of Maillard reaction products: A recent update [frontiersin.org]
- 9. futurelearn.com [futurelearn.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Oral Sensitivity to and Taste Modulation by 3-Mercapto-2-Methylpentan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Precursors of Polyfunctional Thiols in Beer, Focusing on 2-Mercapto-3-methyl-1-butanol
A Note on Nomenclature: This guide addresses the precursors of potent sulfur-containing aroma compounds in beer. While the query specified 3-mercapto-2-methyl-1-butanol, the vast body of scientific literature focuses on its isomer, 2-mercapto-3-methyl-1-butanol (2M3MB) , a well-documented compound responsible for a potent onion-like off-flavor.[1][2][3][4][5] It is presumed that this guide's focus on 2M3MB aligns with the query's intent. This document will detail its formation pathway and, for a comprehensive overview, will also touch upon the precursors of desirable fruity thiols.
Section 1: Introduction to Polyfunctional Thiols in Beer
Polyfunctional thiols (PFTs), or simply thiols, are a class of sulfur-containing organic compounds that have a profound impact on beer aroma, even at exceptionally low concentrations in the nanogram-per-liter (ng/L) range.[6] Their contribution can be highly desirable, imparting tropical, citrus, and passion fruit notes, or severely detrimental, introducing aromas of onion, garlic, or rubber.[4] Understanding the origin of these compounds is paramount for brewers and scientists seeking to control flavor outcomes.
This guide provides a detailed examination of the precursor molecules that lead to the formation of 2M3MB, a significant off-flavor, and contrasts its origin with the S-conjugated precursors of desirable thiols like 3-sulfanylhexan-1-ol (3SH).
Section 2: The Formation Pathway of 2-Mercapto-3-methyl-1-butanol (2M3MB)
The formation of 2M3MB is a multi-step process that begins with hop-derived compounds and is completed by yeast metabolism during fermentation. It is a clear example of how process conditions, specifically wort aeration, can lead to the generation of potent off-flavors.[1][2][3][5][7]
The Primary Precursor: 2,3-Epoxy-3-methylbutanal (EMB)
The journey to 2M3MB begins with iso-alpha-acids, the primary bittering compounds derived from hops. During the hot side of the brewing process (e.g., wort boiling and whirlpool), particularly under conditions of excessive hot aeration, the side chain of iso-alpha-acids can be oxidized.[1][4] This reaction generates the key volatile precursor, 2,3-epoxy-3-methylbutanal (EMB) .[2][5]
-
Causality: The practice of minimizing hot-side aeration is a direct control measure to limit the formation of EMB. Higher levels of dissolved oxygen in hot wort directly correlate with increased EMB concentrations, and subsequently, a greater potential for 2M3MB in the final beer.[1][7] Initial studies exploring cysteine conjugates as precursors for 2M3MB found their contribution to be negligible.[2][7]
The Intermediate Precursor: 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB)
Once formed in the wort, EMB is not directly converted to 2M3MB by yeast. Instead, it undergoes a non-enzymatic chemical reaction with hydrogen sulfide (H₂S), a common byproduct of yeast sulfur metabolism. This reaction involves the substitution of the epoxy group on EMB with a thiol group from H₂S, forming a previously unreported intermediate: 2-mercapto-3-hydroxy-3-methylbutanal (2M3H3MB) .[1][3][4]
-
Self-Validation: The presence of both EMB (from hop oxidation) and H₂S (from yeast) are necessary for this step. The absence of either component will halt the progression towards 2M3MB.
The Final Enzymatic Conversion
The final transformation of the intermediate 2M3H3MB into the odor-active 2M3MB is carried out by the brewing yeast Saccharomyces pastorianus during fermentation.[3][4] This is a two-enzyme process involving a reduction of the aldehyde group to an alcohol.[3]
The key enzymes identified are:
-
Old Yellow Enzyme 2 (Oye2p): This enzyme, an NADPH oxidoreductase, is involved in the initial reduction step.[3][4] Oye enzymes are known to act on α,β-unsaturated carbonyl compounds and play a role in cellular defense against oxidative stress.[8][9]
-
Alcohol Dehydrogenase 6 (Adh6p): This enzyme completes the reduction to the final alcohol, 2M3MB.[3][4]
Experiments using yeast mutants with deletions of the genes encoding for Oye2p and Adh6p showed a dramatic decrease in 2M3MB formation, confirming their critical role.[3]
Competing Pathway and Low Conversion Rate
A critical aspect of 2M3MB formation is its low conversion efficiency from the initial EMB precursor, with rates often around only 3-10%.[1][2] The majority of EMB is shunted into a non-aromatic dead-end path. Yeast alcohol dehydrogenases can directly reduce the aldehyde group of EMB to form 2,3-epoxy-3-methylbutanol .[1][4] This compound is not a substrate for the thiol-producing pathway and does not contribute to the onion-like off-flavor.
-
Process Insight: This competing reaction explains why high concentrations of the initial precursor (EMB) do not always lead to proportionally high levels of the final off-flavor. Factors that favor the direct reduction of EMB, such as higher yeast pitching rates, can effectively suppress the formation of 2M3MB.[1]
// Nodes IAA [label="Iso-alpha-acids\n(from Hops)", fillcolor="#F1F3F4", fontcolor="#202124"]; EMB [label="2,3-Epoxy-3-methylbutanal\n(EMB)", fillcolor="#FBBC05", fontcolor="#202124"]; H2S [label="Hydrogen Sulfide (H₂S)\n(from Yeast Metabolism)", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="2-Mercapto-3-hydroxy-3-methylbutanal\n(2M3H3MB)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OffFlavor [label="2-Mercapto-3-methyl-1-butanol\n(2M3MB)\n(Onion Off-Flavor)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DeadEnd [label="2,3-Epoxy-3-methylbutanol\n(No Flavor Impact)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; YeastEnzymes [label="Yeast Enzymes\n(Oye2p, Adh6p)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; YeastADH [label="Yeast Alcohol\nDehydrogenases", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IAA -> EMB [label="Oxidation\n(Hot Wort Aeration)"]; EMB -> Intermediate [label="Non-enzymatic reaction"]; H2S -> Intermediate [dir=none]; Intermediate -> OffFlavor; YeastEnzymes -> Intermediate [label="Reduction", dir=none, style=dashed]; EMB -> DeadEnd; YeastADH -> EMB [label="Reduction\n(Major Pathway)", dir=none, style=dashed];
// Invisible nodes for layout {rank=same; H2S; EMB; YeastADH} } .dot Caption: Formation pathway of the off-flavor 2M3MB in beer.
Section 3: Precursors of Desirable Polyfunctional Thiols
In contrast to the oxidative pathway of 2M3MB, the precursors of desirable "fruity" thiols, such as 3-sulfanylhexan-1-ol (3SH - passion fruit, grapefruit) and 4-mercapto-4-methylpentan-2-one (4MMP - blackcurrant, box tree), exist in a non-volatile, flavorless "bound" state within malt and hops. These precursors are primarily S-conjugates.
-
Glutathione-S-conjugates (G-PFTs): These are forms where the thiol is bound to glutathione. They are considered a significant reservoir of thiol potential, particularly in malt and certain hop varieties.[10]
-
Cysteine-S-conjugates (Cys-PFTs): Formed by the breakdown of glutathione conjugates, these are the direct precursors that yeast can act upon to release the free, aromatic thiol.
The release of these desirable thiols is dependent on the enzymatic activity of the yeast strain, specifically the action of β-lyase enzymes (encoded by genes like IRC7), which cleave the C-S bond of the cysteine conjugate during fermentation.[11]
// Nodes G_PFT [label="Glutathione-Conjugated Precursor\n(G-3SH)\n(from Malt & Hops)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cys_PFT [label="Cysteine-Conjugated Precursor\n(Cys-3SH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Free_Thiol [label="Free Volatile Thiol\n(e.g., 3SH)\n(Fruity Aroma)", fillcolor="#34A853", fontcolor="#FFFFFF"]; YeastEnzyme1 [label="γ-glutamyltranspeptidase\n(Yeast/Malt)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; YeastEnzyme2 [label="β-lyase Enzyme\n(Yeast)", shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges G_PFT -> Cys_PFT; YeastEnzyme1 -> G_PFT [dir=none, style=dashed]; Cys_PFT -> Free_Thiol; YeastEnzyme2 -> Cys_PFT [dir=none, style=dashed]; } .dot Caption: Release of desirable thiols from S-conjugate precursors.
Section 4: Analytical Methodologies
The identification and quantification of thiol precursors are analytically challenging due to their low concentrations and the complexity of the beer matrix. A multi-faceted approach is often required.
Quantification of EMB and 2M3MB
The analysis of the volatile precursor EMB and the final off-flavor 2M3MB typically relies on gas chromatography (GC) coupled with mass spectrometry (GC-MS).
-
Extraction: Due to their volatility, headspace-based techniques are effective. Headspace solid-phase microextraction (HS-SPME) is a common, solventless method for extracting and concentrating these analytes from the sample matrix before injection into the GC.[6][12]
-
Derivatization: To improve sensitivity and chromatographic performance for thiols like 2M3MB, on-fiber derivatization with reagents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) can be employed.[12]
-
Detection: Mass spectrometry (MS), particularly in tandem MS (MS/MS) mode, provides the high selectivity and sensitivity needed to detect these compounds at the ng/L levels relevant to beer flavor.[6][12] Gas Chromatography-Olfactometry (GC-O) is also crucial for linking specific chemical peaks to their characteristic aromas, like the "onion" note of 2M3MB.
Experimental Protocol: HS-SPME-GC-MS/MS for Thiol Analysis
This protocol is a generalized workflow based on established methods for analyzing volatile thiols in beer.[6][12]
-
Sample Preparation:
-
Degas a 10 mL beer sample by gentle stirring or brief sonication.
-
Place the sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., a deuterated version of the analyte).
-
Add salt (e.g., NaCl) to increase the volatility of the analytes.
-
-
HS-SPME Extraction & Derivatization:
-
Place the vial in an autosampler with an agitator and thermostat.
-
Equilibrate the sample at a set temperature (e.g., 60°C) for a defined period (e.g., 10 minutes).
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 30 minutes) to adsorb volatiles. For on-fiber derivatization, the derivatizing agent (PFBBr) is exposed to the fiber prior to or during sample extraction.
-
-
GC-MS/MS Analysis:
-
Thermally desorb the fiber in the hot GC injection port.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Utilize a temperature program that effectively separates the target analytes from matrix interferences.
-
Detect and quantify using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.
-
Section 5: Summary and Implications
The precursors of polyfunctional thiols in beer originate from two distinct chemical families and pathways, leading to vastly different sensory outcomes.
| Feature | 2-Mercapto-3-methyl-1-butanol (Off-Flavor) | Desirable Thiols (e.g., 3SH, 4MMP) |
| Primary Precursor Origin | Oxidation of hop iso-alpha-acids | S-conjugates from malt and hops |
| Key Precursor Molecule | 2,3-Epoxy-3-methylbutanal (EMB) | Cysteine- & Glutathione-conjugates |
| Formation Trigger | Hot-side aeration of wort | Enzymatic action of yeast during fermentation |
| Key Yeast Enzymes | Oye2p, Adh6p | β-lyase |
| Sensory Impact | Onion, garlic | Tropical fruit, passion fruit, citrus |
| Control Strategy | Minimize hot wort oxidation | Select yeast with high β-lyase activity; use hops/malt rich in precursors |
Understanding these divergent pathways is crucial for quality control and flavor innovation. To prevent the formation of the onion-like off-flavor from 2M3MB, brewers must focus on gentle hot-side processes that minimize oxygen uptake.[4] Conversely, to enhance desirable tropical and fruity notes, the focus shifts to selecting raw materials rich in S-conjugated precursors and yeast strains genetically equipped to efficiently liberate the free thiols.[11] This dual understanding empowers researchers and brewers to better predict and control the final aromatic profile of beer.
References
- 1. Brewing Summit 2018 [asbc.confex.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a precursor of 2-mercapto-3-methyl-1-butanol in beer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. Old Yellow Enzymes Protect against Acrolein Toxicity in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Old Yellow Enzyme Protects the Actin Cytoskeleton from Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Unlocking the function promiscuity of old yellow enzyme to catalyze asymmetric Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
biosynthesis of sulfur-containing aroma compounds
An In-depth Technical Guide to the Biosynthesis of Sulfur-Containing Aroma Compounds
Abstract
Sulfur-containing compounds are among the most potent and impactful aroma molecules known, possessing exceptionally low odor thresholds that allow them to define the characteristic scent of numerous foods, beverages, and natural products, from the tropical notes of passion fruit to the savory character of roasted meat.[1][2][3] Their formation is a complex interplay of enzymatic and chemical reactions, drawing from a limited pool of sulfur-containing precursors. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biosynthetic and chemical pathways responsible for generating these powerful volatiles. We will explore the microbial catabolism of amino acids, the enzymatic release of aroma compounds in plants and fermentations, and the thermally-induced generation of sulfurous flavors. Furthermore, this guide details authoritative analytical methodologies for their characterization and discusses emerging opportunities in metabolic engineering for the targeted modulation of sulfur aroma profiles.
The Foundation: Key Precursor Molecules
The vast diversity of sulfur-containing aroma compounds originates from a remarkably small group of primary sulfur donors. Understanding the chemistry and biology of these precursors is fundamental to comprehending their transformation into potent odorants.
-
Sulfur-Containing Amino Acids: Cysteine and methionine are the primary sulfur donors for the majority of biosynthetic pathways.[4][5][6] Cysteine, with its reactive thiol (-SH) group, is a direct precursor for many thiols and heterocyclic compounds.[1][3] Methionine serves as a precursor for compounds like methanethiol and methional, particularly through microbial metabolism.[7][8][9] In mammals and other organisms, methionine can be converted to cysteine via the transsulfuration pathway, linking their metabolic fates.[4][10]
-
Peptides (Glutathione): The tripeptide glutathione (GSH) plays a crucial role as a carrier molecule, forming non-volatile conjugates with aroma compounds. In viticulture, for instance, potent "varietal thiols" exist in grapes as odorless glutathione or cysteine conjugates, which are later released by yeast enzymes during fermentation.[11][12]
-
Thiamine (Vitamin B1): Thiamine is a vital precursor, especially in thermally processed foods. Its thermal degradation yields highly reactive sulfur-containing fragments that contribute to the formation of key aroma compounds in meat and other cooked products.[13][14]
-
Inorganic Sulfur: Microorganisms, particularly yeast, can assimilate inorganic sulfur, such as sulfate and sulfite, through the sulfate reduction pathway.[15] This process generates hydrogen sulfide (H₂S), a key intermediate that can either be incorporated into sulfur amino acids or released as a volatile compound, often associated with "reductive" off-odors in wine.[15][16]
Enzymatic Pathways: The Biological Machinery of Aroma Production
Enzymes orchestrate the precise conversion of non-volatile precursors into specific, high-impact aroma compounds. These pathways are central to the characteristic flavors of fermented beverages and many fruits and vegetables.
Microbial Biosynthesis
Microorganisms like yeast and bacteria are prolific producers of sulfur-containing volatiles, primarily through the catabolism of amino acids.
First described by Felix Ehrlich, this pathway is a primary mechanism for yeast to utilize amino acids as a nitrogen source, converting them into higher "fusel" alcohols.[7][17] When the sulfur-containing amino acid methionine is the substrate, this pathway leads to the production of sulfurous volatiles like methanethiol.[7][8][18] The pathway involves three core steps:
-
Transamination: The amino group is removed from methionine and transferred to an α-keto acid (like α-ketoglutarate), forming α-keto-γ-(methylthio)butyric acid.
-
Decarboxylation: The resulting α-keto acid is decarboxylated to produce the corresponding Strecker aldehyde, methional.
-
Reduction/Oxidation: Methional is then either reduced to the alcohol (methionol) or oxidized to the acid. Methional itself is a potent aroma compound reminiscent of boiled potatoes and can further degrade to form methanethiol and dimethyl disulfide.[9]
The characteristic passion fruit, grapefruit, and guava aromas in Sauvignon blanc and other wines are due to volatile thiols, such as 3-mercaptohexan-1-ol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP).[12][16] These thiols exist in grape juice as non-volatile, odorless cysteine or glutathione conjugates.[11][12] During alcoholic fermentation, specific yeast strains with sufficient β-lyase enzyme activity cleave the carbon-sulfur bond, liberating the volatile thiol.[12][19] The efficiency of this release is a key differentiator between wine yeast strains and is critical for developing the aromatic profile of the final wine.[19]
Plant Biosynthesis
Plants, particularly those in the Allium and Brassica genera, have evolved specialized pathways to produce sulfur compounds, often as a defense mechanism, which also serve as characteristic flavor precursors.[9]
The pungent and characteristic aroma of freshly cut garlic or onion is the result of enzymatic action on stable, non-volatile precursors.[9][20] The primary precursors are S-alk(en)yl-L-cysteine sulfoxides (CSOs), such as alliin in garlic.[9] When the plant tissue is damaged (e.g., by cutting or crushing), the enzyme alliinase, which is sequestered in the vacuole, comes into contact with the CSOs in the cytoplasm. Alliinase rapidly cleaves the CSOs to form highly reactive sulfenic acids. These intermediates then spontaneously rearrange and condense to form a variety of thiosulfinates (e.g., allicin), which are responsible for the initial sharp aroma and are themselves precursors to a cascade of further volatile sulfur compounds like diallyl disulfide.[9]
In Brassica vegetables, the key sulfur-containing precursors are glucosinolates.[9][21] Similar to the Allium pathway, tissue disruption releases the enzyme myrosinase, which hydrolyzes the glucosinolates.[21] This reaction cleaves the glucose moiety, leaving an unstable aglycone intermediate. This intermediate can then rearrange into various products depending on pH and other factors, but most commonly forms pungent isothiocyanates (e.g., allyl isothiocyanate in mustard) and other sulfur volatiles like nitriles.[9]
Non-Enzymatic Formation: The Chemistry of Cooked Flavors
Thermal processing introduces a different set of reactions that are critical for the development of savory, roasted, and complex aromas.
The Maillard Reaction and Strecker Degradation
The Maillard reaction, a non-enzymatic browning reaction between a reducing sugar and an amino compound (like an amino acid), is a cornerstone of flavor chemistry in cooked foods.[13][22][23] When sulfur-containing amino acids like cysteine or methionine participate, a rich and complex array of sulfurous aroma compounds is generated.[1][3][23]
Key steps involving sulfur compounds include:
-
Strecker Degradation: A critical sub-reaction where dicarbonyl compounds (formed during the Maillard reaction) react with cysteine or methionine. This process degrades the amino acid into a "Strecker aldehyde" (e.g., methional from methionine), ammonia, and CO₂.[1][9]
-
Formation of H₂S and Intermediates: Cysteine degradation, in particular, is a major source of hydrogen sulfide (H₂S), a vital intermediate reactant for the production of many heterocyclic aroma compounds like thiophenes, thiazoles, and dithiolanes, which are characteristic of roasted meat and coffee aromas.[1][3] The yield of these aroma compounds is often very low (0.001-0.01 mol%), but their extremely low odor thresholds make them highly significant to the overall flavor profile.[13][22]
Quantitative Data: The Potency of Sulfur Aroma Compounds
A defining characteristic of volatile sulfur compounds is their incredibly low odor detection thresholds, often in the parts-per-trillion range. This means that minuscule concentrations can have a profound impact on the overall aroma of a product.
| Compound | Aroma Descriptor | Odor Threshold (in water, ng/L) | Typical Occurrence |
| Hydrogen Sulfide (H₂S) | Rotten egg | 100 - 500 | Fermented beverages (off-flavor) |
| Methanethiol | Cabbage, putrid | 0.02 - 2.0 | Cheese, fermented beverages |
| Dimethyl Sulfide (DMS) | Cooked cabbage, corn, marine | 300 - 33,000 | Beer, cooked vegetables, coffee |
| Methional | Boiled potato | 200 - 500 | Potato products, soups |
| 2-Furfurylthiol (FFT) | Roasted coffee | 0.005 - 0.1 | Coffee, roasted meat, beer[24][25] |
| 3-Mercaptohexan-1-ol (3MH) | Passion fruit, grapefruit | 60 | Wine, tropical fruits |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Box tree, blackcurrant | 0.8 | Wine (Sauvignon blanc) |
(Data compiled from sources[1][12][16])
Experimental Protocols: Analysis of Volatile Sulfur Compounds
Due to their high volatility, reactivity, and low concentration, the analysis of sulfur-containing aroma compounds presents a significant challenge.[26][27] Gas chromatography (GC) coupled with a sulfur-selective detector is the gold standard methodology.
Protocol: Quantification of Volatile Sulfur Compounds in Wine by HS-SPME-GC-SCD
This protocol describes a common workflow for the analysis of volatile sulfur compounds (VSCs) using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography with a sulfur chemiluminescence detector (SCD).
Objective: To quantify key VSCs such as H₂S, methanethiol, and dimethyl sulfide in a wine matrix.
Materials:
-
Wine sample
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)
-
Sodium chloride (NaCl)
-
Internal standard solution (e.g., ethyl methyl sulfide in ethanol)
-
Gas chromatograph equipped with a Sulfur Chemiluminescence Detector (SCD)
-
GC column suitable for volatiles (e.g., DB-SULFUR SCD or equivalent)
Methodology:
-
Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add 3 g of NaCl to the vial. This increases the ionic strength of the matrix, which enhances the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial tightly with the screw cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler tray with an incubation block set to 40°C.
-
Incubate the sample for 15 minutes with agitation to allow for equilibration between the liquid and headspace phases.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile compounds.
-
-
Gas Chromatography - Sulfur Chemiluminescence Detection (GC-SCD):
-
After extraction, immediately transfer the SPME fiber to the GC inlet for thermal desorption.
-
Inlet: 250°C, Splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 2 minutes.
-
-
SCD Detector:
-
Temperature: 800°C (burner).
-
Monitor the detector signal for peaks corresponding to sulfur compounds.
-
-
-
Data Analysis:
-
Identify compounds based on their retention times relative to authentic standards.
-
Quantify the concentration of each analyte by comparing its peak area to the peak area of the internal standard, using a previously established calibration curve.
-
Genetic and Metabolic Engineering
Advances in synthetic biology and genetic engineering offer powerful tools to control the production of sulfur-containing aroma compounds.[28][29] This has significant commercial implications for the flavor and fragrance industry, as well as for improving the quality of fermented foods and beverages.
Strategies and Targets:
-
Overexpression of Key Enzymes: In yeast, overexpressing genes that encode for β-lyases can increase the release of desirable varietal thiols in wine.[19]
-
Controlling H₂S Production: H₂S is a central, yet often undesirable, metabolite. Deleting or modifying genes in the sulfate reduction pathway in Saccharomyces cerevisiae can lead to strains that produce significantly less H₂S, preventing reductive off-odors in wine.[30][31] For example, identifying and modifying genes involved in the biosynthesis of sulfur-containing amino acids can redirect metabolic flux and minimize excess sulfide.[31]
-
Engineering Novel Pathways: Heterologous expression of genes from plants or other microbes can be used to introduce novel pathways into industrial yeast or bacterial strains. For instance, expressing a plant C-S lyase in E. coli can enable the production of specific thiols from designed precursors.[32]
Conclusion and Future Outlook
The is a multifaceted field, bridging microbiology, plant science, and analytical chemistry. While core pathways like the Ehrlich pathway and glucosinolate hydrolysis are well-established, significant questions remain regarding the precise regulation of these pathways and the full extent of chemical reactions that occur during food processing and aging.[33] Future research will likely focus on multi-omics approaches to uncover novel biosynthetic genes and regulatory networks. Furthermore, the application of synthetic biology and microbial consortium engineering holds immense promise for the sustainable and controlled production of high-value sulfur aroma compounds for the food, beverage, and pharmaceutical industries.[25]
References
- 1. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varietal Thiols in Wine | Winemakers Research Exchange [winemakersresearchexchange.com]
- 12. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. enology.fst.vt.edu [enology.fst.vt.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pricklycider.com [pricklycider.com]
- 18. amino acid catabolic process to alcohol via Ehrlich pathway | SGD [yeastgenome.org]
- 19. Thiols: From Harvest to Bottle - WineBusiness Analytics [winebusinessanalytics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. The aroma side of the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insights into flavor and key influencing factors of Maillard reaction products: A recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 26. profpc.com.br [profpc.com.br]
- 27. air.unimi.it [air.unimi.it]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. mdpi.com [mdpi.com]
- 31. journals.asm.org [journals.asm.org]
- 32. Enzymatic production of Volatile Organosulphur Compounds for the Flavour and Fragrance Industry | Semantic Scholar [semanticscholar.org]
- 33. New Insights into the Origin of Volatile Sulfur Compounds during Wine Fermentation and Their Evolution during Aging [mdpi.com]
Methodological & Application
Synthesis and Characterization of 3-Mercapto-2-methyl-1-butanol for High-Purity Flavor Standards
Application Note & Protocol Guide
Introduction: The Olfactory Signature of a Unique Flavor Compound
3-Mercapto-2-methyl-1-butanol is a volatile sulfur compound that contributes a distinct and potent aroma to a variety of food products.[1] As a key flavor component, its presence, even at trace levels, can significantly impact the sensory profile of foods and beverages, often imparting desirable savory, brothy, or onion-like notes.[2] The synthesis of high-purity this compound is therefore of paramount importance for the creation of accurate flavor standards. These standards are indispensable tools for researchers, quality control analysts, and product developers in the food and fragrance industries, enabling precise quantification, sensory analysis, and formulation of complex flavor profiles.
This application note provides a comprehensive guide to the synthesis, purification, and detailed analytical characterization of this compound, designed for researchers and professionals in flavor chemistry and drug development. The protocols herein are presented with a focus on achieving the high purity required for flavor standards, as recognized by regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[3][4]
Chemical Synthesis: A Two-Step Approach to the Target Thiol
The synthesis of this compound is efficiently achieved through a two-step process commencing with the readily available starting material, 2-methyl-2-butenal. The synthetic strategy hinges on two key transformations: a Michael addition of a thiol precursor to the α,β-unsaturated aldehyde, followed by a selective reduction of the intermediate thioester and aldehyde functionalities.
Synthesis Workflow Overview
References
enantioselective synthesis of 3-Mercapto-2-methyl-1-butanol stereoisomers
An Application Guide to the Enantioselective Synthesis of 3-Mercapto-2-methyl-1-butanol Stereoisomers
Introduction: The Stereochemical Challenge of a Potent Aroma Compound
This compound is a sulfur-containing organic compound recognized for its potent and complex aroma profile, making it a molecule of significant interest in the flavor and fragrance industries.[1] Structurally, it is an alkanethiol and a primary alcohol.[2][3] The molecule possesses two chiral centers at carbons C2 and C3, which gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). These stereoisomers, being enantiomers and diastereomers of one another, can exhibit distinct sensory properties and biological activities. Therefore, the ability to synthesize each stereoisomer in high purity is crucial for sensory evaluation, regulatory approval, and commercial application.
This application note provides a detailed guide for researchers and drug development professionals on the enantioselective synthesis of this compound stereoisomers. We will explore several robust synthetic strategies, offering detailed, step-by-step protocols and the underlying chemical principles that govern the stereochemical outcome. The methodologies described herein are designed to be self-validating, incorporating rigorous analytical techniques for the confirmation of stereochemical integrity.
Strategic Overview of Enantioselective Synthesis
The asymmetric synthesis of chiral thiols presents a unique set of challenges.[4] Direct and efficient methods for creating stereodefined carbon-sulfur bonds are less developed than those for carbon-carbon or carbon-oxygen bonds.[5] Our approach to the four stereoisomers of this compound will focus on three distinct and powerful strategies:
-
Chiral Auxiliary-Mediated Synthesis: Employing a covalently bonded chiral auxiliary to direct the stereoselective formation of the C2 and C3 centers via a diastereoselective aldol reaction. This method offers predictable control over the absolute configuration.
-
Catalytic Asymmetric Reduction: Utilizing a chiral catalyst to reduce a prochiral keto-thiol precursor. This strategy is highly efficient and relies on the principles of asymmetric catalysis to generate one enantiomer in excess.
-
Enzymatic Kinetic Resolution: Leveraging the high stereoselectivity of enzymes to resolve a racemic mixture of a key intermediate, allowing for the separation of enantiomers.
The logical flow of these synthetic approaches is outlined below.
Caption: Overall workflow for the enantioselective synthesis of target stereoisomers.
Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Synthesis
This strategy builds the carbon skeleton and sets both stereocenters simultaneously using an Evans oxazolidinone auxiliary. The causality behind this choice is the well-established ability of these auxiliaries to provide high levels of stereocontrol in aldol reactions through the formation of a rigid, chelated transition state. A similar approach has been successfully applied to the synthesis of related mercaptoalcohols.[6]
Step 1A: Acylation of Chiral Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the N-propanoyloxazolidinone by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Step 1B: Diastereoselective Aldol Reaction
-
Dissolve the purified N-propanoyloxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C under argon.
-
Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq). The solution should turn a deep red color.
-
Stir for 30 minutes.
-
Add a solution of 2-thioacetoxyacetaldehyde (1.5 eq) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours, then warm to -40 °C and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate. The crude product contains the aldol adduct with high diastereoselectivity.
Step 1C: Reductive Cleavage of the Auxiliary and Thioacetate
-
Dissolve the crude aldol adduct in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add lithium borohydride (LiBH₄, 3.0 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir overnight. This step simultaneously reduces the thioacetate to the free thiol and the auxiliary amide to the primary alcohol, cleaving the auxiliary.
-
Carefully quench the reaction at 0 °C by the slow addition of 1 M NaOH.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting diol-thiol by flash chromatography to yield the desired stereoisomer of this compound. The chiral auxiliary can be recovered from the aqueous layer.
Caption: Workflow for the chiral auxiliary-mediated synthesis.
Protocol 2: Catalytic Asymmetric Reduction of a β-Keto Thiol Precursor
This approach leverages a chiral catalyst to perform an enantioselective reduction of a prochiral ketone, which is a highly atom-economical method for installing a stereocenter. Biocatalysts, such as ketoreductases (KREDs) from microorganisms, are particularly effective for this type of transformation, often providing near-perfect enantioselectivity and operating under mild conditions.[7][8]
Step 2A: Synthesis of S-tert-butyl 2-methyl-3-oxobutanethioate
-
To a solution of tert-butyl thiol (1.2 eq) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir for 20 minutes until hydrogen evolution ceases.
-
Add diketene (1.0 eq) dropwise, keeping the temperature below 5 °C.
-
Stir for 1 hour at 0 °C, then allow to warm to room temperature and stir for 3 hours.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over MgSO₄, and concentrate to give the crude β-keto thioester, which can be purified by distillation or chromatography.
Step 2B: Enantioselective Bioreduction
-
Prepare a phosphate buffer solution (100 mM, pH 7.0) containing glucose (50 g/L) and NADP⁺ (0.1 mM).
-
Add a ketoreductase (e.g., KRED-P1-B02, available from commercial suppliers) to a final concentration of 1-2 mg/mL.
-
Add a glucose dehydrogenase (GDH) for cofactor regeneration (1 mg/mL).
-
Add the β-keto thioester substrate (S-tert-butyl 2-methyl-3-oxobutanethioate) to a final concentration of 10-20 mM (a co-solvent like DMSO, <5% v/v, can be used for solubility).
-
Incubate the reaction at 30 °C with gentle shaking for 24-48 hours. Monitor the reaction progress by TLC or GC.
Step 2C: Reduction of Thioester and Deprotection
-
Once the bioreduction is complete, extract the product from the aqueous phase using ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Dissolve the crude hydroxy thioester in anhydrous THF (0.1 M) and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise.
-
Stir at 0 °C for 2 hours. This step reduces the thioester to the primary alcohol and cleaves the tert-butyl protecting group.
-
Quench the reaction by the sequential slow addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate and purify by flash chromatography to yield the enantioenriched this compound.
Protocol 3: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on an enzyme that reacts at a different rate with each enantiomer. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing the resulting ester and the unreacted alcohol enantiomer to be separated chromatographically.[9][10]
Step 3A: Synthesis of Racemic 3-acetylthio-2-methyl-1-butanol
-
A general, non-stereoselective synthesis can be achieved by the addition of thioacetic acid to 2-methyl-2-butenal, followed by reduction.[11]
-
To a solution of 2-methyl-2-butenal (1.0 eq) in toluene, add thioacetic acid (1.2 eq) and a catalytic amount of a radical initiator like AIBN.
-
Heat the mixture at 80 °C for 6 hours. Cool to room temperature and remove the solvent.
-
Dissolve the crude adduct in methanol and cool to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.
-
Stir for 2 hours, then quench with acetone followed by 1 M HCl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by chromatography to obtain the racemic diastereomeric mixture of 3-acetylthio-2-methyl-1-butanol.
Step 3B: Enzymatic Kinetic Resolution
-
To a solution of the racemic alcohol precursor (from Step 3A) in anhydrous toluene (0.2 M), add vinyl acetate (3.0 eq) as the acyl donor.
-
Add immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) at a loading of 20 mg per mmol of substrate.
-
Shake the suspension at 40 °C.
-
Monitor the reaction progress using chiral HPLC or GC. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the newly formed ester.
-
Once ~50% conversion is reached (typically 12-24 hours), filter off the enzyme and wash it with toluene.
-
Concentrate the filtrate. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can now be separated by flash column chromatography.
Step 3C: Hydrolysis to Target Thiol
-
The separated fractions (the acylated and unreacted alcohol) are deprotected separately.
-
Dissolve the fraction in methanol and add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 2 hours to cleave the acetyl group from both the sulfur and oxygen atoms.
-
Neutralize with Amberlyst-15 resin, filter, and concentrate to yield the two separate, enantiomerically enriched stereoisomers of this compound.
Caption: Logic diagram for the enzymatic kinetic resolution process.
Quantitative Data Summary & Expected Outcomes
The choice of synthetic route will depend on the desired stereoisomer, required purity, and available resources. The following table summarizes the typical performance metrics for each protocol.
| Protocol | Strategy | Typical Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Key Advantage |
| 1 | Chiral Auxiliary | 40-60% (overall) | >95:5 | >98% | Predictable control over absolute configuration. |
| 2 | Catalytic Reduction | 60-80% (overall) | N/A (for single diastereomer) | >99% | High efficiency and excellent enantioselectivity. |
| 3 | Kinetic Resolution | <50% (per isomer) | N/A (separation) | >95% | Access to both enantiomers from a single racemic batch. |
Analytical Characterization of Stereoisomers
Rigorous analysis is essential to confirm the structure and stereochemical purity of the synthesized molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques will confirm the molecular structure and connectivity of the final product.[2][12] Diastereomers will typically show distinct signals or shifts, allowing for the determination of the diastereomeric ratio (dr) by integrating relevant peaks.
-
Chiral Derivatizing Agents: To determine the enantiomeric excess (ee) by NMR, a sample can be derivatized with a chiral agent like Mosher's acid chloride (MTPA-Cl).[13] The resulting diastereomeric esters will exhibit separate signals (e.g., for the -OCH₃ group of the Mosher ester) in the ¹H or ¹⁹F NMR spectrum, which can be integrated to calculate the ee.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[14][15] The direct separation of enantiomers is achieved using a chiral stationary phase (CSP).[16][17]
Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based CSP, such as a Chiralcel OD-H or Chiralpak AD column, is often a good starting point for method development.[14]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and isopropanol (e.g., 95:5 v/v), is commonly used. Small amounts of an additive like trifluoroacetic acid may be required for acidic or basic analytes to improve peak shape.
-
Instrumentation:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or Refractive Index (RI) detector.
-
Injection Volume: 10 µL
-
-
Procedure: Dissolve a small sample of the final product in the mobile phase. Inject onto the column and record the chromatogram. The enantiomers (and diastereomers) should elute at different retention times. Calculate the ee and dr by integrating the peak areas.
References
- 1. This compound, 227456-33-9 [thegoodscentscompany.com]
- 2. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0032373) [hmdb.ca]
- 4. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Asymmetric Synthesis of Allylic Thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. sciforum.net [sciforum.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. phx.phenomenex.com [phx.phenomenex.com]
- 16. csfarmacie.cz [csfarmacie.cz]
- 17. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3-Mercapto-2-methylalkan-1-ols from 2-Methylalk-2-enals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Mercapto-2-methylalkan-1-ols
3-Mercapto-2-methylalkan-1-ols are a class of organic compounds characterized by a primary alcohol, a methyl group at the second carbon, and a thiol (mercapto) group at the third carbon. These molecules are of significant interest in various fields, particularly in flavor and fragrance chemistry due to their potent and often desirable aroma profiles.[1][2] For instance, 3-mercapto-2-methylpentan-1-ol is a key food odorant found in onions.[3] Beyond their sensory properties, the thiol and hydroxyl functional groups make them versatile building blocks in organic synthesis, including the development of new pharmaceutical agents. The synthesis of these compounds from readily available 2-methylalk-2-enals provides a practical and efficient route to access this important class of molecules.
Core Synthesis Strategy: A Two-Step Approach
The preparation of 3-mercapto-2-methylalkan-1-ols from 2-methylalk-2-enals is typically achieved through a robust two-step synthetic sequence.[3] This strategy involves:
-
Conjugate Addition of a Thiol Precursor: The first step is a Michael-type 1,4-conjugate addition of a thiol precursor, most commonly thioacetic acid, to the α,β-unsaturated aldehyde (the 2-methylalk-2-enal).[3][4] This reaction selectively forms a new carbon-sulfur bond at the β-position of the carbonyl group.
-
Reduction of the Aldehyde: The second step involves the reduction of the aldehyde functional group to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation.[3][5]
This two-step process is generally efficient and provides good yields of the desired 3-mercapto-2-methylalkan-1-ol.
Mechanistic Insights
The key to this synthesis lies in the reactivity of the α,β-unsaturated aldehyde. The electron-withdrawing nature of the aldehyde group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.
Step 1: The Thia-Michael Addition
The addition of a thiol to an α,β-unsaturated carbonyl compound is a classic example of a thia-Michael addition.[6][7] While the reaction can sometimes proceed without a catalyst, it is often facilitated by a base or an organocatalyst.[4][8] The base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻).[9] This thiolate then attacks the electrophilic β-carbon of the 2-methylalk-2-enal. The resulting enolate intermediate is then protonated to yield the 3-thio-2-methylalkanal.
The use of thioacetic acid in this step provides a stable and less odorous precursor to the final thiol. The resulting thioacetate can be readily hydrolyzed to the free thiol in a subsequent step or, as in the primary protocol described here, the acetyl group is removed during the reduction with LiAlH₄.
Step 2: Aldehyde Reduction
The reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide range of carbonyl compounds, including aldehydes. The hydride anion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon, and upon aqueous workup, the resulting alkoxide is protonated to give the primary alcohol.
Experimental Protocols
Safety Precautions: This procedure involves the use of flammable solvents, strong reducing agents, and compounds with strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn.
Protocol 1: General Synthesis of 3-Mercapto-2-methylalkan-1-ols
This protocol is adapted from a known synthetic route for preparing 3-mercapto-2-methylalkan-1-ols.[3]
Materials:
-
2-Methylalk-2-enal (e.g., 2-methyl-2-pentenal)
-
Thioacetic acid (CH₃COSH)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and purification
Step-by-Step Procedure:
Part A: Conjugate Addition of Thioacetic Acid
-
To a solution of the 2-methylalk-2-enal (1.0 eq) in a suitable solvent such as diethyl ether or in the absence of a solvent, add thioacetic acid (1.1 - 1.5 eq) dropwise at room temperature or with cooling in an ice bath if the reaction is exothermic.[6][7]
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the crude 3-(acetylthio)-2-methylalkanal can be used directly in the next step without further purification.
Part B: Reduction with Lithium Aluminum Hydride
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq) in anhydrous diethyl ether or THF.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Slowly add the crude 3-(acetylthio)-2-methylalkanal from Part A to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is highly exothermic and generates hydrogen gas. The addition should be done at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by slowly adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). Caution: This quenching process is also highly exothermic and generates hydrogen gas.
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-mercapto-2-methylalkan-1-ol.
Data Presentation
Table 1: Representative Reagent Quantities for the Synthesis of 3-Mercapto-2-methylpentan-1-ol
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| 2-Methyl-2-pentenal | 1.0 | 98.14 | (e.g., 10 mmol, 0.98 g) |
| Thioacetic Acid | 1.2 | 76.12 | 12 mmol, 0.91 g |
| Lithium Aluminum Hydride | 2.5 | 37.95 | 25 mmol, 0.95 g |
Visualization of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of 3-mercapto-2-methylalkan-1-ols.
Asymmetric Synthesis Considerations
For applications in pharmaceuticals and fragrances, the synthesis of specific stereoisomers of 3-mercapto-2-methylalkan-1-ols is often required. This can be achieved through asymmetric synthesis strategies.[10][11] Organocatalysis has emerged as a powerful tool for the enantioselective conjugate addition of thiols to enals.[12][13] Chiral organocatalysts can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.[4] The subsequent reduction of the aldehyde can also be performed stereoselectively using chiral reducing agents or enzymatic methods.[14][15]
Troubleshooting and Optimization
-
Low Yield in Conjugate Addition: If the Michael addition is sluggish, a catalytic amount of a non-nucleophilic base like triethylamine or DBU can be added.[8] However, care must be taken to avoid side reactions of the aldehyde.
-
Formation of Disulfides: Thiols are susceptible to oxidation to disulfides.[16] It is important to handle the final product under an inert atmosphere and store it properly.
-
Incomplete Reduction: If the reduction is incomplete, ensure that the LiAlH₄ is fresh and that the reaction is carried out under strictly anhydrous conditions. The amount of LiAlH₄ can also be increased.
-
Purification Challenges: The final products can be volatile and have strong odors. Vacuum distillation should be performed carefully to avoid product loss. Column chromatography may require a solvent system with low polarity.
Conclusion
The synthesis of 3-mercapto-2-methylalkan-1-ols from 2-methylalk-2-enals is a well-established and versatile method. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently prepare these valuable compounds for a wide range of applications. The potential for asymmetric synthesis further enhances the utility of this methodology, allowing for the preparation of enantiomerically pure materials for specialized uses in drug development and fragrance creation.
References
- 1. WO2010042938A1 - Thiol-containing fragrance and flavor materials - Google Patents [patents.google.com]
- 2. 3-Mercapto-2-methyl-1-butanol | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enantioselective conjugate addition of thiols to enones and enals catalyzed by chiral N-oxide–cadmium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric conjugate addition of arylthiols to enoates and its application to organic synthesis of biologically potent compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organocatalytic enantioselective transient enolate protonation in conjugate addition of thioacetic acid to α-substituted N-acryloyloxazolidinones | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 15. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
GC-MS Analysis of 3-Mercapto-2-methyl-1-butanol in Food Samples: A Comprehensive Protocol
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed, field-proven guide for the analysis of 3-Mercapto-2-methyl-1-butanol, a potent sulfur-containing aroma compound, in complex food matrices. Due to its extremely low concentration and high reactivity, robust analytical methods are required for accurate quantification. We present a comprehensive workflow combining Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation with Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. This guide covers the underlying principles, step-by-step protocols for sample extraction and derivatization, optimized GC-MS parameters, and essential method validation criteria to ensure data integrity and reproducibility.
Introduction: The Analytical Challenge of a Potent Aroma Compound
This compound is a volatile sulfur compound (VSC) that, despite being present at trace levels (ng/L), significantly influences the sensory profile of numerous food products, including beer, coffee, and tropical fruits.[1][2] Its aroma is often described as powerful, sulfurous, and onion-like or brothy.[3] The analysis of such potent odorants is a significant challenge for food chemists and quality control professionals.
The primary analytical hurdles stem from the inherent chemical nature of thiols:
-
Low Concentrations: These compounds are often present far below the detection limits of direct injection techniques.[4][5]
-
High Reactivity: The sulfhydryl (-SH) group is highly susceptible to oxidation, which can lead to the formation of disulfides and result in analyte loss and inaccurate quantification.[4][6]
-
Volatility and Matrix Complexity: Efficiently extracting these volatile compounds from complex and often non-volatile food matrices without introducing artifacts is a critical step.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this analysis, offering the required sensitivity and selectivity.[4] However, its success is critically dependent on a meticulously optimized sample preparation strategy designed to concentrate the analyte and protect its chemical integrity. This guide details such a strategy, focusing on the powerful and largely solvent-free HS-SPME technique.
Sample Preparation: Extraction and Concentration
The goal of sample preparation is to isolate and concentrate this compound from the food matrix, making it amenable to GC-MS analysis. Headspace Solid-Phase Microextraction (HS-SPME) is an ideal choice, as it is a non-exhaustive, equilibrium-based technique that minimizes solvent use and combines sampling, extraction, and concentration into a single step.[8][9]
In HS-SPME, a fused silica fiber coated with a sorbent material is exposed to the headspace (the vapor phase) above the food sample in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating.[9][10] After an equilibrium period, the fiber is retracted and transferred directly to the hot GC inlet, where the analytes are thermally desorbed onto the analytical column.
This protocol provides a robust starting point for most liquid and solid food samples.
-
Sample Preparation:
-
Liquid Samples (e.g., Beer, Juice): Place 5-10 mL of the liquid sample into a 20 mL screw-cap glass headspace vial.
-
Solid/Semi-Solid Samples (e.g., Fruit Puree, Coffee Grounds): Weigh 2-5 g of the homogenized sample into a 20 mL vial. Add a small, measured volume of deionized water if the sample is dry to facilitate the release of volatiles.
-
-
Matrix Modification:
-
Add Sodium Chloride (NaCl) to the vial to achieve a concentration of 20-30% (w/v). Causality: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of organic analytes and promotes their partitioning into the headspace (the "salting-out" effect).[11][12]
-
(Optional but Recommended) Add Ethylenediaminetetraacetic acid (EDTA) to a final concentration of ~1%. Causality: EDTA is a chelating agent that sequesters metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze the oxidation of the thiol group, thereby improving analyte stability.[11]
-
-
SPME Fiber Selection:
-
Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber. Causality: This composite fiber is effective at trapping a wide range of volatile and semi-volatile compounds, including sulfur compounds, due to its mixed-mode sorption mechanism (adsorption by DVB/Carboxen and absorption by PDMS).[11][12]
-
-
Extraction:
-
Seal the vial and place it in a heating block or autosampler agitator set to 35-45°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the conditioned SPME fiber to the headspace for 30-45 minutes with continuous agitation. Causality: Heating and agitation facilitate the mass transfer of the analyte from the sample into the headspace and onto the fiber, helping to reach equilibrium faster.[11]
-
-
Desorption:
-
Immediately after extraction, retract the fiber and insert it into the GC inlet, which is held at a high temperature (e.g., 250°C), for 3-5 minutes to ensure complete thermal desorption of the analyte.[13]
-
For enhanced stability and chromatographic performance, derivatization of the reactive -SH group is highly recommended.[4][14] On-fiber derivatization with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) is an elegant and automated approach.
-
Principle: The SPME fiber is first pre-conditioned with the PFBBr derivatizing agent. When the fiber is then exposed to the sample headspace, it simultaneously extracts the thiol and converts it into a more stable, less polar, and higher molecular weight PFB-thiol derivative.[15][16] This improves chromatographic peak shape and can enhance sensitivity.
-
Procedure: This is typically performed using an autosampler programmed to first expose the fiber to the headspace of a vial containing PFBBr before exposing it to the sample vial.
GC-MS Instrumentation and Optimized Parameters
Accurate separation and detection are achieved using a well-defined GC-MS method. The parameters below are a validated starting point for a standard single quadrupole GC-MS system.
-
Gas Chromatograph: Agilent 6890N GC (or equivalent)
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector (or equivalent)[17]
| Parameter | Condition / Value | Rationale |
| GC Inlet | ||
| Mode | Splitless | To ensure the entire desorbed sample is transferred to the column, maximizing sensitivity for trace-level analysis.[17] |
| Temperature | 250°C | Ensures rapid and complete thermal desorption of the analyte from the SPME fiber.[18] |
| Carrier Gas | ||
| Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for typical capillary columns, ensuring optimal separation.[18] |
| GC Column | ||
| Stationary Phase | DB-5ms (5% Phenyl-methylpolysiloxane) | A robust, low-bleed, non-polar column suitable for a wide range of volatile compounds, providing good peak shape for thiols.[17] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. |
| Oven Program | ||
| Initial Temperature | 40°C, hold for 3 min | A low starting temperature to cryo-focus the analytes at the head of the column, ensuring sharp peaks. |
| Ramp | 5°C/min to 150°C, then 15°C/min to 250°C | A slow initial ramp to separate highly volatile compounds, followed by a faster ramp to elute less volatile components efficiently. |
| Final Hold | Hold at 250°C for 5 min | To ensure all compounds are eluted from the column before the next run. |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[18] |
| Ionization Energy | 70 eV | The standard energy for EI, which generates reproducible mass spectra found in commercial libraries (e.g., NIST).[18] |
| MS Source Temp. | 230°C | Prevents condensation of analytes in the ion source.[18] |
| MS Quad Temp. | 150°C | Ensures stable mass filtering.[18] |
| Acquisition Mode | Full Scan (m/z 35-350) & SIM | Full Scan is used for initial identification by comparing the full spectrum to a library. Selected Ion Monitoring (SIM) is used for quantification, monitoring only characteristic ions to dramatically increase sensitivity and reduce matrix interference. |
| Solvent Delay | 3 min | Prevents the high concentration of any early-eluting, non-target compounds (like water or ethanol) from saturating the detector. |
Identification of this compound is confirmed by two criteria:
-
Retention Time: The retention time of the peak in the sample must match that of an authentic standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the standard's spectrum. Key identifying ions (m/z) for the underivatized compound include 41, 55, 74, and 87. The molecular ion is at m/z 120.[19][20]
Method Validation and Quantitative Analysis
To ensure that the analytical results are accurate and reliable, the method must be validated according to established guidelines.[21][22]
The following parameters should be assessed using a standard of this compound spiked into a representative blank food matrix.
| Parameter | Acceptance Criterion | Description |
| Linearity (R²) | R² ≥ 0.99 | A calibration curve is prepared with at least five concentration levels. The coefficient of determination (R²) indicates how well the detector response correlates with analyte concentration.[22][23] |
| Accuracy (% Recovery) | 70 - 115% | Measured by analyzing blank matrix samples spiked with known concentrations of the analyte. It reflects the agreement between the measured and true values.[21][22] |
| Precision (% RSD) | ≤ 20% | The relative standard deviation (RSD) of replicate measurements (n≥6) at different concentrations. It measures the closeness of agreement between independent results.[21][22] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | The lowest concentration of the analyte that can be reliably distinguished from background noise.[22][24] |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.[22][24] |
Quantification is performed by creating a matrix-matched calibration curve. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be used to correct for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the results.
Conclusion
The analytical protocol detailed in this application note, centered on HS-SPME coupled with GC-MS, provides a sensitive, robust, and reliable method for the determination of this compound in various food samples. The high reactivity and low concentration of this potent aroma compound necessitate careful sample preparation, including matrix modification and optional derivatization, to ensure analytical integrity. By following the optimized instrumental parameters and validating the method's performance, researchers, scientists, and quality control professionals can confidently identify and quantify this critical flavor compound, enabling better understanding and control of food aroma profiles.
References
- 1. imreblank.ch [imreblank.ch]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 227456-33-9 [thegoodscentscompany.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. scispace.com [scispace.com]
- 9. ba333.free.fr [ba333.free.fr]
- 10. researchgate.net [researchgate.net]
- 11. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops [mdpi.com]
- 13. superchroma.com.tw [superchroma.com.tw]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound [webbook.nist.gov]
- 21. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 24. dergipark.org.tr [dergipark.org.tr]
Application Note: Quantification of 3-Mercapto-2-methyl-1-butanol in Wine Using a Derivatization-Based SPME-GC-MS Method
Abstract
This document provides a detailed protocol for the sensitive and selective quantification of 3-Mercapto-2-methyl-1-butanol (3MMBOH), a potent sulfurous aroma compound, in wine. Due to its high reactivity and presence at ultra-trace concentrations (ng/L), direct analysis is challenging.[1][2] This method employs a robust extractive alkylation step to derivatize the thiol with pentafluorobenzyl bromide (PFBBr), followed by automated headspace solid-phase microextraction (HS-SPME) and analysis by gas chromatography-mass spectrometry (GC-MS). This protocol is designed for analytical chemists, oenology researchers, and quality control professionals seeking a reliable method to measure key aroma compounds that define wine quality.
Introduction: The Analytical Challenge of Volatile Thiols
Volatile thiols are a class of sulfur-containing organic compounds that have a profound impact on the aromatic profile of many wines, even at concentrations in the parts-per-trillion (ng/L) range. This compound is noted for its strong, penetrating sulfurous aroma, which can be described as brothy or onion-like.[3][4] Its presence and concentration are critical factors in the sensory profile of certain varietals.
The quantification of 3MMBOH and other polyfunctional thiols is notoriously difficult for several reasons:
-
Ultra-Trace Concentrations: Their sensory thresholds are often far below the detection limits of conventional GC-MS methods.[1]
-
High Reactivity: The sulfhydryl (-SH) group is highly susceptible to oxidation, readily forming less volatile disulfides, which leads to analyte loss and inaccurate measurements.[5]
-
Complex Matrix: Wine is a chemically complex mixture containing ethanol, sugars, acids, and thousands of other compounds that can interfere with extraction and analysis, causing what are known as "matrix effects".[6]
To overcome these challenges, this method utilizes a derivatization strategy. By converting the reactive thiol into a stable, less polar pentafluorobenzyl (PFB) derivative, we significantly improve its chromatographic performance and detectability.[1][7]
Method Overview: Principle of Extractive Alkylation and HS-SPME
The core of this method is a two-part process designed to isolate and concentrate the target analyte while enhancing its stability and detector response.
Part 1: Extractive Alkylation (Derivatization) The wine sample's pH is raised to an alkaline level (>10). This deprotonates the thiol's sulfhydryl group (-SH) into a thiolate anion (-S⁻). This anion is a potent nucleophile that readily reacts with pentafluorobenzyl bromide (PFBBr). The resulting PFB-thiol derivative is much more stable, less polar, and exhibits a significantly stronger response in the mass spectrometer.[1][8] This reaction and subsequent liquid-liquid extraction into an organic solvent effectively isolates the derivative from the bulk wine matrix.
Part 2: Headspace Solid-Phase Microextraction (HS-SPME) After the organic solvent is evaporated and the derivative is reconstituted in a clean aqueous solution, HS-SPME is used for the final extraction and concentration step. SPME is a solvent-free technique where a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample.[6] Volatile analytes partition from the sample into the headspace and are then adsorbed onto the fiber. The addition of salt to the sample vial increases the ionic strength of the solution, reducing the solubility of the organic derivative and promoting its transfer into the headspace, a phenomenon known as the "salting-out" effect.[2] The fiber is then retracted and transferred to the hot GC inlet, where the trapped analytes are thermally desorbed for analysis.
Experimental Workflow Diagram
References
- 1. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 227456-33-9 [m.chemicalbook.com]
- 4. This compound, 227456-33-9 [thegoodscentscompany.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario | MDPI [mdpi.com]
- 8. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Mercapto-2-methyl-1-butanol using a Stable Isotope Dilution Assay (SIDA)
Abstract
This document provides a comprehensive guide to the development and application of a Stable Isotope Dilution Assay (SIDA) for the precise and accurate quantification of 3-Mercapto-2-methyl-1-butanol. This volatile thiol is a potent aroma compound with a distinct sulfurous, onion-like character, making its analysis critical in the food and beverage industry, particularly in the context of off-flavor characterization in products like beer.[1][2][3] Due to the compound's volatility, reactivity, and typically low concentration in complex matrices, SIDA coupled with mass spectrometry is the gold standard for achieving reliable quantification.[4] This note details the underlying principles of SIDA, a step-by-step protocol for sample preparation and analysis by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and guidelines for method validation.
Introduction: The Analytical Challenge
This compound (MW: 120.21 g/mol ) is a chiral volatile sulfur compound (VSC) known to impart strong, often undesirable, onion-like or brothy flavors.[5] Its presence, even at trace levels (ng/L), can significantly impact the sensory profile of consumer products. The analysis of such volatile thiols is notoriously challenging for several reasons:
-
Volatility and Reactivity: Thiols are prone to oxidation and can be lost during sample preparation.[6] Their high volatility makes them susceptible to evaporative losses.
-
Matrix Complexity: Food and beverage samples are complex matrices containing numerous compounds that can interfere with analysis, causing matrix effects (ion suppression or enhancement) in mass spectrometry.[4]
-
Low Concentrations: The target analyte is often present at concentrations near or below the detection limits of less sensitive analytical methods.
Stable Isotope Dilution Analysis (SIDA) is an analytical technique that effectively overcomes these challenges.[7] By introducing a known quantity of a stable isotope-labeled version of the analyte (the internal standard) at the earliest stage of sample preparation, any losses or matrix effects during the subsequent steps will affect both the native analyte and the labeled standard equally.[8] The final quantification is based on the ratio of the native analyte to the labeled standard, providing a highly accurate and precise result that is independent of sample recovery.[8][9]
Principle of the Stable Isotope Dilution Assay
The core principle of SIDA relies on the addition of a known amount of an isotopically labeled analog of the target analyte to the sample. This labeled compound, often containing deuterium (²H), ¹³C, or ¹⁵N, is chemically identical to the native analyte but has a different mass. The mass spectrometer can distinguish between the native (light) and labeled (heavy) forms.
The key steps are:
-
Spiking: A precise amount of the isotopically labeled internal standard is added to the sample.
-
Equilibration: The internal standard is allowed to fully equilibrate with the native analyte within the sample matrix.
-
Extraction & Cleanup: The sample undergoes extraction and purification. Both the analyte and the internal standard are subject to the same potential losses.
-
Analysis: The sample is analyzed by a mass spectrometry-based technique (e.g., GC-MS or LC-MS).
-
Quantification: The concentration of the native analyte is calculated based on the measured ratio of the response of the native analyte to that of the isotopically labeled internal standard.
This ratiometric measurement corrects for variations in extraction efficiency and matrix-induced signal suppression or enhancement, leading to superior accuracy and precision.[9]
Experimental Protocol: SIDA for this compound
This protocol outlines a method using Headspace Solid-Phase Microextraction (HS-SPME) for extraction and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for analysis. HS-SPME is a solvent-free technique well-suited for volatile compounds in liquid matrices.[10]
Materials and Reagents
-
Analyte Standard: this compound (CAS 227456-33-9)
-
Solvents: Methanol (HPLC grade), Dichloromethane (DCM, pesticide residue grade), Ultrapure water.
-
Salts: Sodium chloride (NaCl), analytical grade.
-
SPME Fibers: 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) or similar fiber suitable for volatile sulfur compounds.[6]
-
Sample Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
Preparation of Standards
-
Primary Stock Solutions (Analyte and Internal Standard): Prepare individual stock solutions of this compound and its deuterated analog in methanol at a concentration of approximately 1 mg/mL. Store at -20°C in amber vials.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solutions to create calibration standards.
-
Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a concentration that will yield a robust signal in the GC-MS/MS system (e.g., 1 µg/mL).
Sample Preparation and Extraction Workflow
The following workflow is designed for a liquid matrix such as beer or wine.
-
Sample Collection: Collect approximately 10 mL of the liquid sample. If the sample contains solids, centrifuge or filter prior to analysis.
-
Aliquoting: To a 20 mL headspace vial, add 5 mL of the sample.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the deuterated internal standard working solution to the sample in the vial.
-
Matrix Modification: Add 1.5 g of NaCl to the vial. Salting out increases the volatility of the analyte, improving its transfer to the headspace.[10]
-
Equilibration: Cap the vial tightly and vortex for 30 seconds. Allow the vial to equilibrate in a heated agitator (e.g., 40°C for 15 minutes with agitation).
-
HS-SPME Extraction: Introduce the SPME fiber into the headspace of the vial and expose it for a fixed time (e.g., 30 minutes) at a constant temperature (e.g., 40°C).
-
Desorption and GC-MS/MS Analysis: Immediately after extraction, transfer the SPME fiber to the GC inlet for thermal desorption and analysis.
Instrumental Analysis: GC-MS/MS Parameters
Instrumentation can vary, but the following provides a typical starting point for method development.
| Parameter | Setting | Rationale |
| GC System | Gas chromatograph with a tandem mass spectrometer (MS/MS) | Required for the selectivity and sensitivity needed for trace analysis. |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of the volatile analyte from the SPME fiber to the column. |
| GC Column | Low-bleed, mid-polarity column (e.g., DB-Sulphur SCD, DB-VRX) | Specialized columns for sulfur compounds minimize peak tailing and improve resolution.[11] |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | Optimized to separate the analyte from matrix interferences. |
| MS Ion Source | Electron Ionization (EI), 70 eV | Standard ionization technique for GC-MS. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions. |
Table 1: Recommended GC-MS/MS Parameters.
MRM Transitions
The selection of appropriate MRM transitions is crucial for the selectivity of the assay. These must be determined experimentally by infusing the pure native and deuterated standards into the mass spectrometer. Based on the structure of this compound (C₅H₁₂OS), likely fragmentation patterns can be predicted.
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) |
| This compound | 120 | e.g., 87 (loss of SH) | e.g., 69 (further fragmentation) |
| Deuterated Internal Standard (d3) | 123 | e.g., 90 (loss of SH) | e.g., 72 (further fragmentation) |
Table 2: Proposed MRM Transitions for Method Development. Note: These values are predictive and must be empirically optimized.
Method Validation
A rigorous method validation is essential to ensure the reliability of the results.[12] The following parameters should be assessed according to established guidelines (e.g., ICH, FDA).
-
Linearity and Range: Analyze a series of calibration standards (typically 5-7 levels) to demonstrate a linear relationship between the analyte/internal standard peak area ratio and the concentration. The R² value should be >0.99.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. It is often determined as the concentration yielding a signal-to-noise ratio of 10:1.
-
Accuracy and Precision: Accuracy (trueness) is assessed by spiking a blank matrix with known concentrations of the analyte and measuring the recovery. Precision (repeatability and intermediate precision) is determined by the relative standard deviation (RSD) of replicate measurements.
-
Selectivity/Specificity: Analyze blank matrix samples to ensure no endogenous compounds interfere with the detection of the analyte or internal standard.
-
Matrix Effect: Evaluate the effect of the sample matrix on ionization by comparing the response of the analyte in a post-extraction spiked sample to the response in a pure solvent standard. In SIDA, the internal standard should compensate for this effect.
-
Stability: Assess the stability of the analyte in the matrix under typical storage and processing conditions.
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (RSD) | < 15% (< 20% at LOQ) |
| LOQ (S/N) | ≥ 10 |
Table 3: Typical Acceptance Criteria for Method Validation.
Conclusion
The Stable Isotope Dilution Assay is a powerful and reliable technique for the quantification of the challenging volatile thiol, this compound. By employing an isotopically labeled internal standard, this method effectively mitigates issues related to sample loss and matrix effects, which are common in the analysis of complex samples like food and beverages. The combination of HS-SPME with GC-MS/MS provides the necessary sensitivity and selectivity for trace-level analysis. Proper method development and rigorous validation are paramount to ensuring the generation of high-quality, defensible data for research, quality control, and regulatory purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032373) [hmdb.ca]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. mdpi.com [mdpi.com]
- 5. This compound [webbook.nist.gov]
- 6. This compound, 227456-33-9 [thegoodscentscompany.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 9. Development of quantitative analytical method for volatile thiol compound with LC-ESI-MS as nonvolatile derivative by integrating a thiol-specific derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Stable Isotope Dilution Analysis (SIDA) to Determine Metabolites of Furan and 2-Methylfuran in Human Urine Samples: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous Determination of Human Serum Albumin and Low-Molecular-Weight Thiols after Derivatization with Monobromobimane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Thiols for Enhanced Gas Chromatographic Analysis
Abstract
Thiols, or mercaptans, are organosulfur compounds that play critical roles in various fields, from flavor and fragrance chemistry to pharmaceutical development and environmental science. However, their analysis by gas chromatography (GC) is often challenging due to their high reactivity, polarity, and susceptibility to oxidation.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of thiols to overcome these analytical hurdles. We will delve into the rationale behind derivatization, explore common derivatization strategies including silylation, alkylation, and acylation, and provide detailed, field-proven protocols for two widely used methods. This guide is designed to equip you with the expertise to select and implement the most appropriate derivatization strategy for your specific analytical needs, ensuring accurate and reliable GC analysis of thiol-containing compounds.
The Challenge of Direct GC Analysis of Thiols
Direct injection of underivatized thiols into a GC system often leads to a host of analytical problems that can compromise the quality and reliability of the results. Understanding these challenges is the first step toward appreciating the necessity of derivatization.
-
High Reactivity and Oxidation: The sulfhydryl (-SH) group is highly reactive and prone to oxidation, readily forming disulfides.[1] This transformation can occur during sample preparation, storage, or even within the hot GC inlet, leading to the loss of the original analyte and inaccurate quantification.[3]
-
Poor Peak Shape: The polarity of the sulfhydryl group can cause interactions with active sites within the GC system, such as exposed silanol groups in the column or metal surfaces in the injector and detector.[4] These interactions result in significant peak tailing, which reduces resolution and makes accurate integration and quantification difficult.[1]
-
Low Volatility of High Molecular Weight Thiols: While low molecular weight thiols are often volatile, larger, more complex thiol-containing molecules may not be sufficiently volatile for GC analysis without chemical modification.[5]
-
Trace-Level Concentrations: In many matrices, such as biological fluids or environmental samples, thiols are present at very low concentrations, requiring highly sensitive analytical methods for their detection and quantification.[1]
Derivatization addresses these challenges by chemically modifying the thiol group to create a new compound that is more suitable for GC analysis.[1] A successful derivatization strategy will yield a product that is:
-
More Volatile: By replacing the polar -SH group with a less polar functional group, the volatility of the analyte is increased, allowing it to be more readily transported through the GC column.[5][6]
-
Thermally Stable: The resulting derivative should be stable at the high temperatures of the GC inlet and column.[7]
-
Less Prone to Adsorption: The derivatized analyte should have reduced interaction with active sites in the GC system, resulting in sharper, more symmetrical peaks.
-
More Detectable: Certain derivatizing agents can introduce moieties that enhance the response of specific detectors, such as the electron capture detector (ECD) or mass spectrometer (MS).[8][9]
Key Derivatization Strategies for Thiols
The choice of derivatization reagent and method depends on several factors, including the specific thiol(s) of interest, the sample matrix, the available instrumentation, and the desired analytical outcome. The three most common and effective strategies for derivatizing thiols for GC analysis are silylation, alkylation, and acylation.[10]
Silylation
Silylation is a widely used derivatization technique that involves the replacement of the active hydrogen in the sulfhydryl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (t-BDMS) group.[5][6] This process significantly reduces the polarity and increases the volatility of the thiol, making it more amenable to GC analysis.[6]
Mechanism: Silylating reagents react with the active hydrogen of the thiol group to form a TMS or t-BDMS thioether, which is more volatile and thermally stable.[7]
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile TMS reagent that reacts with a wide range of functional groups, including thiols.[6] It often produces volatile byproducts that do not interfere with the chromatogram.[11]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): The most volatile TMS-amide available, making it ideal for the analysis of early-eluting compounds as its byproducts typically elute with the solvent front.[11]
-
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms t-BDMS derivatives that are approximately 10,000 times more stable to hydrolysis than their TMS counterparts, offering enhanced durability for sample preparation and analysis.[12][13][14] The resulting derivatives also produce easily interpretable mass spectra.[13][14]
-
Trimethylchlorosilane (TMCS): Often used as a catalyst in combination with other silylating reagents like BSTFA to enhance the derivatization of sterically hindered thiols.[15]
Alkylation
Alkylation involves the reaction of the thiol with an alkylating agent to form a stable thioether.[16] This method is particularly useful for introducing a specific functional group that can enhance detectability.
Mechanism: The thiol acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group to form a thioether.
Common Alkylating Reagents:
-
Pentafluorobenzyl Bromide (PFBBr): This is a widely used reagent that converts thiols into their corresponding pentafluorobenzyl thioethers.[1] These derivatives are highly responsive to electron capture detection (ECD), providing excellent sensitivity for trace-level analysis.[9] PFBBr is often used in a technique called extractive alkylation, where derivatization and extraction occur simultaneously.[9][17]
-
Iodoacetamide: A common alkylating agent that reacts with thiol groups to form a stable thioether linkage.[16]
-
N,N-dimethylformamide dialkyl acetals: These reagents, such as N,N-Dimethylformamide dimethyl acetal (Methyl-8®), are used for methylation of compounds with acidic hydrogens, including thiols.[8]
Acylation
Acylation is the process of introducing an acyl group (R-C=O) to the thiol, forming a thioester. This derivatization can increase the volatility and improve the chromatographic behavior of the analyte.[18]
Mechanism: The thiol reacts with an acylating agent, such as an acid anhydride or acid halide, to form a thioester.
Common Acylating Reagents:
-
Acetic Anhydride: A readily available and effective reagent for the acetylation of thiols.[19][20] The reaction can often be carried out under mild, solvent-free conditions.[19]
-
Trifluoroacetic Anhydride (TFAA): Forms trifluoroacetyl derivatives that are highly volatile and suitable for GC analysis.
-
N-Methyl-bis(trifluoroacetamide) (MTBTFA): This reagent trifluoroacylates thiol groups under mild, non-acidic conditions.[10]
Comparative Overview of Derivatization Agents
To aid in the selection of the most appropriate derivatization strategy, the following table summarizes the key characteristics of common reagents used for thiol derivatization.
| Derivatization Agent | Reagent Type | Target Group(s) | Key Advantages | Typical Reaction Conditions | Byproducts |
| BSTFA | Silylation | -SH, -OH, -COOH, -NH2 | Versatile, volatile byproducts.[6] | 60-80°C, 30-60 min | Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide |
| MSTFA | Silylation | -SH, -OH, -COOH, -NH2 | Most volatile TMS reagent, byproducts elute with solvent front.[11] | Room temp to 60°C, 15-30 min | N-methyltrifluoroacetamide |
| MTBSTFA | Silylation | -SH, -OH, -COOH, -NH2 | Forms highly stable t-BDMS derivatives.[12][13] | 60-100°C, 30-120 min | N-methyltrifluoroacetamide |
| PFBBr | Alkylation | -SH, Phenols, Carboxylic Acids | Excellent for ECD detection, high sensitivity.[9] | 60-90°C, 30-60 min (often with phase transfer catalyst) | Pentafluorobenzyl alcohol/ether |
| Acetic Anhydride | Acylation | -SH, -OH, -NH2 | Readily available, can be used under mild conditions.[19] | Room temp to 60°C, 15-60 min | Acetic acid |
Detailed Experimental Protocols
Here, we provide detailed, step-by-step protocols for two of the most robust and widely applied thiol derivatization methods: silylation with MTBSTFA and extractive alkylation with PFBBr.
Protocol 1: Silylation of Thiols using MTBSTFA
This protocol is suitable for a broad range of thiols and provides highly stable derivatives for GC-MS analysis.[12][13]
Materials:
-
Sample containing thiol analyte(s)
-
MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide)[12]
-
Pyridine (optional, as a catalyst)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: If the sample is in an aqueous matrix, it must be extracted into an organic solvent and thoroughly dried, as silylating reagents are moisture-sensitive.[6] For solid samples, dissolve a known amount in an appropriate anhydrous solvent.
-
Aliquot Sample: Transfer 100 µL of the sample extract or solution into a clean, dry GC vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. It is crucial to avoid excessive heat which could lead to the loss of volatile thiols.
-
Reagent Addition: Add 50 µL of anhydrous acetonitrile (or another suitable solvent) to redissolve the residue. Then, add 50 µL of MTBSTFA to the vial. If derivatization is slow, 1-2 µL of pyridine can be added as a catalyst.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for specific analytes.
-
Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. restek.com [restek.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. weber.hu [weber.hu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. gcms.cz [gcms.cz]
- 11. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 12. covachem.com [covachem.com]
- 13. MtBSTFA - Regis Technologies [registech.com]
- 14. N-(t-Butyldimethylsilyl)-N-methyltrifluoroacetamide, 99+% - Soltec Ventures [soltecventures.com]
- 15. GC용 시약 | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. Alkylation Reagents For Cross Linking Modification | Protein Research [gbiosciences.com]
- 17. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. labinsights.nl [labinsights.nl]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
application of 3-Mercapto-2-methyl-1-butanol as a food flavoring agent
An Application Guide to 3-Mercapto-2-methyl-1-butanol (FEMA 3993) as a Food Flavoring Agent
Executive Summary
This compound is a potent, sulfur-containing volatile compound that plays a significant role in the flavor chemistry of various food systems. Characterized by its powerful, penetrating sulfurous aroma with distinct onion and brothy notes, it is utilized by the food industry to impart or enhance savory flavors.[1][2] This document provides a comprehensive guide for researchers and product developers on the chemical properties, sensory profile, regulatory status, and practical application of this compound. Included are detailed protocols for its incorporation into food matrices and a conceptual framework for its analytical quantification, designed to ensure accurate and effective use.
Chemical & Physical Profile
This compound, also known by its IUPAC name 2-methyl-3-sulfanylbutan-1-ol, is a primary alcohol and an alkanethiol.[1][3] Its structure contains two stereocenters, meaning it exists as a mixture of four diastereoisomers, which are typically used together in flavor applications.[2][4] The presence of a thiol (-SH) group is fundamental to its characteristic potent aroma and flavor activity.
From a regulatory and safety standpoint, it is recognized as a flavoring agent by major international bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and expressed "no safety concern at current levels of intake when used as a flavouring agent".[1] It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 3993 and is included in the FDA's list of substances added to food.[1][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 227456-33-9 | [1][3] |
| FEMA Number | 3993 | [1] |
| JECFA Number | 1289 | [1] |
| Molecular Formula | C₅H₁₂OS | [3][6] |
| Molecular Weight | 120.21 g/mol | [1][3] |
| Appearance | Colorless to yellow liquid | [1][2] |
| Odor/Flavor Profile | Sulfurous, onion, brothy, leek, meaty | [1][2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol | [1][2] |
| Specific Gravity | 1.002 - 1.008 @ 25°C | [2] |
| Refractive Index | 1.482 - 1.490 @ 20°C | [1][2] |
| Boiling Point | 96 - 98°C @ 20 mm Hg | [2] |
| Flash Point | 52.78 °C (127.00 °F) | [2] |
Sensory Characteristics and Natural Occurrence
The sensory perception of this compound is defined by its thiol group. It delivers a highly impactful sulfurous character, which at appropriate dilutions, is perceived as a desirable savory, onion-like, and brothy flavor.[2] This makes it a valuable tool for building complex flavor profiles in savory products.
While used as an added flavoring, this compound and its isomers are also found naturally. For instance, 2-Mercapto-3-methyl-1-butanol has been identified as a potent off-flavor in beer, described as "onion-like".[7][8] Its formation in beer is linked to the hot aeration of brewer's wort, where iso-alpha acids from hops are oxidized to form a precursor, 2,3-epoxy-3-methylbutanal, which then reacts with hydrogen sulfide and is converted by yeast enzymes.[7][8][9] A related compound, 3-mercapto-3-methyl-1-butanol, is a known constituent of coffee, wine, and passion fruit juice, contributing meaty and savory notes.[10][11][12]
Application in Food Systems
The primary function of this compound is to impart a foundational savory, cooked onion character. It is particularly effective in processed foods where thermal generation of flavors is limited or requires enhancement.
Key Application Areas:
-
Soups, Sauces, and Broths: Provides a rich, long-lasting savory and onion-like base note that mimics slow-cooked flavors.
-
Processed Meats: Enhances the perception of meatiness and masks undesirable warmed-over flavors in products like sausages and canned meats.
-
Savory Snacks: Adds a complex onion and umami note to snack seasonings for chips, crackers, and extruded products.
-
Plant-Based Alternatives: Can be instrumental in creating a more authentic meaty and savory profile in vegetarian and vegan products.
Synergistic Effects: This compound works exceptionally well in combination with other flavor molecules. It can be blended with Maillard reaction products (e.g., pyrazines, furanones) and other sulfur compounds (e.g., disulfides, other thiols) to create a more complete and authentic cooked flavor profile.
Table 2: Recommended Starting Dosages for this compound
| Food Category | Recommended Starting Level (as consumed) | Flavor Contribution |
| Clear Broths & Consommés | 0.05 - 0.5 ppb (parts-per-billion) | Enhances savory depth, adds subtle onion note |
| Cream Soups & Sauces | 0.2 - 1.0 ppb | Builds a cooked onion/leek foundation |
| Processed Meat Products | 0.5 - 2.0 ppb | Boosts meaty notes, adds savory complexity |
| Savory Snack Seasonings | 1.0 - 5.0 ppb | Provides a potent onion and umami impact |
Note: These are suggested starting points. Optimization is required based on the specific food matrix and desired flavor profile. Due to its potency, it is critical to use this ingredient at very low concentrations.
Protocol for Application and Evaluation
Accurate dosing is paramount when working with high-impact flavor chemicals. The following protocol outlines a reliable method for preparing a stock solution and incorporating it into a food system for sensory evaluation.
Protocol 4.1: Preparation of a Stock Solution
Causality: Direct addition of the neat compound is impractical due to its potency and the minuscule quantities required. A serial dilution in a suitable solvent ensures homogenous distribution and accurate dosing. Propylene glycol (PG) is an excellent choice as it is a permitted food solvent, has low volatility, and is miscible with both the flavor compound and most food systems.
Materials:
-
This compound (neat)
-
Propylene Glycol (Food Grade)
-
Glass vials with PTFE-lined caps
-
Calibrated positive displacement micropipettes
Procedure:
-
Primary Stock (1000 ppm): In a fume hood, accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dilute to the mark with propylene glycol. This solution has a concentration of 1000 µg/mL or 1000 ppm.
-
Secondary Stock (10 ppm): Transfer 100 µL of the Primary Stock into a clean vial containing 9.9 mL of propylene glycol. Mix thoroughly. This solution has a concentration of 10 ppm.
-
Working Stock (0.1 ppm or 100 ppb): Transfer 100 µL of the Secondary Stock into a clean vial containing 9.9 mL of propylene glycol. Mix thoroughly. This is the working stock for dosing experiments.
-
Storage: Store all stock solutions in tightly sealed glass vials at 2-8°C, protected from light, to minimize degradation.
Workflow for Flavor Application and Sensory Evaluation
Caption: Workflow for flavor application and sensory testing.
Analytical Methodology Framework
To verify concentration or study stability in a food matrix, a robust analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique due to its sensitivity and selectivity for volatile compounds. A Stable Isotope Dilution Assay (SIDA) is the gold standard for quantification.
Causality: SIDA involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample at the beginning of the extraction process. This internal standard behaves identically to the native analyte during extraction and analysis, correcting for any losses and matrix effects, thereby providing highly accurate and precise quantification.
Protocol 5.1: Conceptual Workflow for Quantification by GC-MS SIDA
Objective: To quantify this compound in a liquid food matrix (e.g., soup).
Procedure Outline:
-
Sample Preparation: Homogenize the liquid sample.
-
Internal Standard Spiking: Add a known concentration of the labeled internal standard (e.g., d₃-3-Mercapto-2-methyl-1-butanol) to a measured aliquot of the sample.
-
Extraction: Use a suitable extraction technique to isolate volatile compounds. Solid Phase Microextraction (SPME) is a common choice as it is solvent-free and efficient. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the heated sample.
-
GC-MS Analysis: Desorb the extracted compounds from the SPME fiber into the GC inlet. Use a capillary column appropriate for volatile sulfur compounds (e.g., DB-SULPHUR). The mass spectrometer should be operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring specific ions for both the native analyte and the labeled standard.
-
Quantification: Calculate the concentration of the native analyte based on the response ratio of the native analyte to the labeled internal standard.
Analytical Workflow Diagram
Caption: General workflow for quantification via GC-MS SIDA.
Conclusion
This compound is a high-impact flavoring agent essential for creating authentic savory and onion-like characteristics in a wide array of food products. Its efficacy is rooted in its low sensory threshold and its ability to synergize with other flavor components. Successful application demands a thorough understanding of its sensory properties and adherence to precise dosing protocols. The methodologies outlined in this guide provide a robust framework for researchers and developers to harness the potential of this powerful flavor ingredient, ensuring consistent and high-quality results in food product development.
References
- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 227456-33-9 [thegoodscentscompany.com]
- 3. This compound CAS#: 227456-33-9 [m.chemicalbook.com]
- 4. Enantioselective syntheses and sensory properties of the 3-mercapto-2-methylpentanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. femaflavor.org [femaflavor.org]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. daneshyari.com [daneshyari.com]
- 10. Buy 3-Mercapto-3-methyl-1-butanol | 34300-94-2 [smolecule.com]
- 11. 3-mercapto-3-methyl butanol, 34300-94-2 [thegoodscentscompany.com]
- 12. Showing Compound 3-Mercapto-3-methyl-1-butanol (FDB015000) - FooDB [foodb.ca]
Application Note & Protocol: A Systematic Approach to the Sensory Evaluation of Volatile Sulfur Compounds
Abstract
Volatile sulfur compounds (VSCs) are a class of molecules with profound and often paradoxical impacts on the sensory quality of products across the pharmaceutical, food, and beverage industries. Their significance stems from exceptionally low sensory detection thresholds, where parts-per-trillion concentrations can impart desirable, characteristic aromas (e.g., tropical fruit, coffee) or severe, unacceptable off-flavors (e.g., rotten egg, sewage).[1][2][3][4] The chemical lability and potent nature of VSCs present significant measurement challenges.[2][5] This document provides a comprehensive, field-proven protocol for the sensory evaluation of sulfur compounds, designed for researchers, scientists, and quality control professionals. It details a self-validating system encompassing panelist selection and rigorous training, standardized evaluation methodologies, and robust data analysis to ensure the generation of reliable, reproducible, and actionable sensory data.
The Causality of a Specialized Protocol
The sensory impact of a volatile compound is a function of its concentration and its individual odor threshold.[2] For VSCs, these thresholds are among the lowest of any class of aroma compounds.[3] For example, 4-methyl-4-sulfanylpentan-2-one exhibits a pleasant tropical fruit aroma at picogram-per-liter levels but shifts to an offensive "cat urine" smell at higher concentrations.[4] This dual nature necessitates a highly controlled and systematic sensory protocol. Standard, untrained consumer panels are ill-equipped to handle the complexity and potency of these aromas. An analytical, trained panel serves as a calibrated instrument, capable of detecting, identifying, and quantifying specific sulfur notes without the fatigue or bias that can easily skew results. This guide establishes the framework for developing and deploying such a specialized human instrument.
Sensory Panel Management: The Human Instrument
The reliability of all sensory data is contingent upon the quality and management of the sensory panel.[6] This section details the recruitment, training, and maintenance of a panel specifically attuned to sulfur compounds.
Panelist Recruitment and Screening
The objective of screening is to select individuals with the requisite sensory acuity, motivation, and availability to serve as reliable panelists.
Core Screening Criteria:
-
Availability & Motivation: Candidates must be consistently available for training and testing sessions and demonstrate a genuine interest in the sensory evaluation process.[6]
-
Health & Habits: Candidates should be non-smokers and free from conditions (e.g., allergies, chronic sinusitis) that could interfere with their sensory acuity.
-
Fundamental Sensory Acuity: A series of tests are administered to establish a baseline of sensory capability.[7]
-
Basic Taste Identification: Panelists must correctly identify solutions of sweet, sour, salty, bitter, and umami.[7][8]
-
Odor Recognition: Candidates are presented with a variety of common odorants to assess their general ability to identify and describe aromas.[7]
-
Sulfur-Specific Sensitivity: This is the most critical step. A triangle test or a simple threshold test should be conducted using a key sulfur compound relevant to the research (e.g., Dimethyl Sulfide - DMS in a neutral base) to select for individuals with at least average sensitivity.[9][10]
-
Panelist Training: Calibration and Standardization
Training transforms selected individuals into a cohesive and calibrated analytical instrument.[8] The primary goals are to develop a common descriptive language, standardize the use of intensity scales, and improve the detection and recognition of specific VSCs.
Training Modules:
-
Lexicon Development & Reference Standardization: The panel, guided by a panel leader, is exposed to a range of reference standards for sulfur compounds. The goal is to build a shared vocabulary.
-
Threshold Training: Panelists are trained to improve their sensitivity and consistency in detecting VSCs at low concentrations. This is formally conducted using the ASTM E679 methodology (see Section 3.2).[7][14][15]
-
Intensity Scaling: Panelists practice rating the intensity of reference standards on a structured scale (e.g., a 15-point category scale or an unstructured line scale) to ensure consistent use of the scale across the panel.
-
Mock Analyses: The panel participates in mock tests using the protocols they will be expected to perform (e.g., Triangle Test, Descriptive Analysis) on well-characterized samples to build proficiency and confidence.
Panel Performance and Maintenance
A panel's performance must be continuously monitored to ensure data quality.[6][16]
-
Performance Metrics: Key metrics include repeatability (a panelist's ability to replicate their own scores) and discrimination (the panel's ability to correctly identify differences between samples).
-
Calibration Sessions: Brief calibration sessions should be held before each formal test, where panelists re-familiarize themselves with key reference standards to "anchor" their sensory memory.[6]
-
Refresher Training: Periodic refresher training sessions are essential to prevent panelist drift and maintain high performance levels.[17]
Caption: Workflow for Sensory Panelist Selection, Training, and Maintenance.
Sensory Evaluation Methodologies
The choice of methodology is dictated by the experimental question. Is a sulfur compound present? (Threshold Test). Is there a difference between two products? (Difference Test). What is the specific aroma profile and how intense is it? (Descriptive Analysis).
Critical Prerequisite: Sample Preparation and Environment
Bias control is paramount. All sensory testing must be conducted in a controlled environment designed to minimize external distractions.[18]
-
Environment: The testing area must be odor-free, well-ventilated, and have neutral lighting and temperature control.[19]
-
Sample Coding: All samples must be presented in identical, inert containers (e.g., glass snifters with watch glass covers) and labeled with random three-digit codes to prevent bias.[20]
-
Presentation: Sample volume and temperature must be strictly controlled and consistent across all samples in a set. A balanced and randomized presentation order should be used for each panelist.
Protocol: Odor Threshold Determination (ASTM E679-19)
This protocol is used to determine the lowest concentration of a VSC that is detectable (detection threshold) or recognizable (recognition threshold).[14] It utilizes a forced-choice ascending concentration series.[21]
Step-by-Step Methodology:
-
Preparation: Prepare a dilution series of the target VSC in a neutral base (e.g., deionized water, deodorized oil, or the product base without the VSC). Concentrations should increase geometrically (e.g., by a factor of 2 or 3).
-
Presentation: Present samples to panelists in sets of three (a triangle test format).[22] Each set contains two blanks (neutral base) and one VSC-spiked sample. Start with the lowest concentration that is expected to be undetectable.
-
Evaluation: For each set, the panelist's task is to identify the "odd" or different sample. Panelists must make a choice, even if it is a guess.[18]
-
Ascending Series: If the panelist is incorrect, they are presented with the next highest concentration set. This continues until the panelist correctly identifies the spiked sample in two consecutive sets.
-
Calculation: The individual's Best Estimate Threshold (BET) is the geometric mean of the last concentration they failed to detect and the first concentration they correctly identified. The group threshold is the geometric mean of the individual BETs.
| Panelist ID | Last Missed Conc. (ppb) | First Correct Conc. (ppb) | Individual BET (ppb) |
| P01 | 0.5 | 1.0 | 0.71 |
| P02 | 1.0 | 2.0 | 1.41 |
| P03 | 0.5 | 1.0 | 0.71 |
| ... | ... | ... | ... |
| Group BET | Geometric Mean of Individual BETs | ||
| Table 1: Example Data Table for Threshold Determination via ASTM E679. |
Protocol: Difference Testing (Triangle Test - ISO 4120)
This method is a powerful tool to determine if a perceptible sensory difference exists between two samples (e.g., a control product vs. a product with a suspected sulfur off-flavor).[18][23]
Step-by-Step Methodology:
-
Preparation: Prepare two batches of samples: the control (A) and the test variable (B).
-
Presentation: Present each panelist with a set of three coded samples. Two samples are identical, and one is different. All six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be used and balanced across the panel.[20]
-
Evaluation: The panelist's task is to identify the single different sample. A choice is required. Panelists can also be asked to provide comments describing the nature of any perceived difference.[18]
-
Analysis: The total number of correct judgments is tallied. This number is then compared to a statistical table (based on the binomial distribution) to determine the probability that the result occurred by chance. A significance level (e.g., p < 0.05) is chosen to conclude whether a true sensory difference exists.
| Total Panelists | Correct Judgments | Significance Level (p-value) | Conclusion |
| 20 | 12 | p < 0.01 | Significant difference detected. |
| 20 | 8 | p > 0.05 | No significant difference detected. |
| Table 2: Example Reporting for Triangle Test Results. |
Protocol: Quantitative Descriptive Analysis (QDA®)
When a detailed profile of the sulfur aromas is needed, descriptive analysis is the method of choice. It identifies the specific aroma attributes present and quantifies their intensity.
Step-by-Step Methodology:
-
Lexicon Development: As in training, the panel collaborates to develop a specific list of aroma attributes relevant to the samples being tested (e.g., "cooked cabbage," "rubbery," "sulfurous," "onion").
-
Reference Anchoring: Physical reference standards for each attribute are presented to anchor the panel's ratings.
-
Evaluation: Panelists individually evaluate each coded sample and rate the intensity of each attribute on a line scale (e.g., from 0 = "none" to 15 = "extremely intense").
-
Data Analysis: The data is analyzed using analysis of variance (ANOVA) to determine which attributes are significantly different across the products. The mean intensity scores are then often visualized in a spider web (or radar) plot to provide a clear sensory fingerprint of each product.
Integrating Sensory and Instrumental Analysis
For a comprehensive understanding, sensory data should be correlated with instrumental analysis. Techniques like Gas Chromatography-Olfactometry (GC-O) allow an analyst to smell the effluent from a gas chromatograph, pinpointing exactly which chemical compounds are responsible for specific aromas.[2][24][25] Combining GC-O with a sulfur-specific detector like a Sulfur Chemiluminescence Detector (GC-SCD) is a powerful approach to identify and quantify the specific VSCs that are driving the sensory perception.[24][26][27]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. auctoresonline.org [auctoresonline.org]
- 7. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 8. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]
- 9. bjcp.org [bjcp.org]
- 10. Recruiting, training and managing a sensory panel in odor nuisance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beersmith.com [beersmith.com]
- 12. beerandbrewing.com [beerandbrewing.com]
- 13. Sensory Study of Selected Volatile Sulfur Compounds in White Wine | Semantic Scholar [semanticscholar.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. researchgate.net [researchgate.net]
- 17. store.astm.org [store.astm.org]
- 18. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 19. dlg.org [dlg.org]
- 20. Measuring Flavor and Sensory Protocols [sensapure.com]
- 21. fivesenses.com [fivesenses.com]
- 22. fivesenses.com [fivesenses.com]
- 23. The Triangle Test — BrewSake.org [brewsake.org]
- 24. researchgate.net [researchgate.net]
- 25. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. sgs.com [sgs.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Wine for Thiol Analysis
Welcome to the technical support center for thiol analysis in wine. This guide is designed for researchers, scientists, and analytical professionals who are navigating the complexities of quantifying potent aroma compounds in one of nature's most challenging matrices. The analysis of volatile thiols—such as 3-mercaptohexan-1-ol (3MH), 3-mercaptohexyl acetate (3MHA), and 4-mercapto-4-methylpentan-2-one (4MMP)—is notoriously difficult due to their high reactivity, low concentrations (often in the ng/L range), and the intricate wine matrix.[1][2]
This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address the specific experimental hurdles you may encounter.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the analytical workflow, from sample preparation to data acquisition. Each answer explains the underlying cause and provides actionable, field-proven solutions.
Q1: My thiol recovery is low and inconsistent. What are the likely causes and how can I improve it?
A1: Low and variable recovery is a classic symptom of unmitigated matrix effects and analyte instability. The wine matrix is a complex mixture of non-volatile components like polyphenols (tannins), sugars, and acids, which can interfere with thiol extraction and stability.[3][4][5]
Causality & Solutions:
-
Thiol Oxidation: Thiols are highly susceptible to oxidation, especially in the presence of oxygen and metal ions like copper and iron, which are naturally present in wine.[6] This converts them into less volatile and non-odorous disulfides, leading to analyte loss.
-
Solution: Work with chilled samples and reagents. The inclusion of an antioxidant and chelating agent like ethylenediaminetetraacetic acid (EDTA) during sample preparation can prevent oxidation.[7]
-
-
Irreversible Binding to Polyphenols: Thiols, being nucleophiles, can react with oxidized polyphenols (quinones), forming stable adducts that are not detected.[6] This is a major source of analyte loss, particularly in red wines with high tannin content.
-
Solution: While challenging to reverse, minimizing oxidation from the outset is the best defense. For highly problematic matrices, sample cleanup using Solid Phase Extraction (SPE) can be optimized to remove a portion of the phenolic interferents before analysis.
-
-
Inefficient Extraction: The choice of extraction technique is critical. Non-specific methods like direct headspace injection often fail due to the low volatility of many thiols and the overwhelming matrix.[2]
-
Solution: Employ a selective and concentrating extraction technique.
-
Derivatization followed by Extraction: This is a highly effective strategy. Converting thiols into more stable, less polar, and more volatile derivatives using reagents like pentafluorobenzyl bromide (PFBBr) or ethyl propiolate (ETP) dramatically improves their extraction efficiency and chromatographic performance.[1][2][8]
-
Solid Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a powerful, solvent-free technique, especially when combined with prior derivatization.[1][2][9] The choice of fiber coating (e.g., DVB/CAR/PDMS) is crucial for efficient trapping of the thiol derivatives.[10]
-
-
Q2: I'm using GC-MS, but my chromatograms have high background noise and poor peak shapes for thiols. What's wrong?
A2: This issue typically points to two main culprits: the inherent properties of underivatized thiols and co-elution of matrix components.
Causality & Solutions:
-
Poor Volatility and High Polarity: Free thiols have poor chromatographic properties. Their polarity leads to interaction with active sites in the GC inlet and column, resulting in tailing peaks. Their low volatility requires higher temperatures, which can cause on-column degradation.[2]
-
Solution: Derivatization. This is non-negotiable for robust GC-MS analysis of thiols. Derivatization with PFBBr, for example, converts the polar thiol group (-SH) into a stable, non-polar thioether, which is much more amenable to GC analysis.[2][11] This results in sharper, more symmetrical peaks and lower detection limits.
-
-
Matrix Interference: Even with derivatization, complex matrices can introduce a host of co-eluting compounds that elevate the baseline noise and interfere with peak integration.
-
Solution 1: Optimize Sample Cleanup. A well-designed Solid Phase Extraction (SPE) protocol can selectively isolate the derivatized thiols while washing away many interfering compounds.[7][12]
-
Solution 2: Use Tandem Mass Spectrometry (MS/MS). A GC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode provides a significant leap in selectivity. By monitoring a specific precursor-to-product ion transition for each thiol derivative, you can effectively filter out the chemical noise from the matrix, resulting in a much cleaner chromatogram and lower detection limits.[8]
-
Q3: My LC-MS/MS results show significant ion suppression, and my calibration curves in the wine matrix are different from those in solvent. How do I get accurate quantification?
A3: This is a textbook case of matrix effects in an electrospray ionization (ESI) source. Co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal (suppression) or, less commonly, increasing it (enhancement).[13] This directly impacts accuracy and makes external calibration in a simple solvent invalid.
Causality & Solutions:
-
Competition for Ionization: The ESI process has a finite capacity. When a large amount of a matrix component (e.g., a sugar or polyphenol) co-elutes with your target thiol, it can monopolize the ionization process, leaving fewer ions of your analyte to be detected by the mass spectrometer.[13]
-
Solution: Stable Isotope Dilution Assay (SIDA). This is the gold standard for overcoming matrix effects in LC-MS and GC-MS analysis.[14][15][16]
-
Principle: A known concentration of a stable isotope-labeled version of your target analyte (e.g., deuterium-labeled 3MH) is added to the sample at the very beginning of the workflow. This labeled internal standard is chemically identical to the native analyte and will therefore experience the exact same extraction losses, derivatization inefficiencies, and ion suppression/enhancement.
-
Result: Quantification is based on the ratio of the native analyte signal to the labeled internal standard signal. Since both are affected by the matrix to the same degree, the ratio remains constant and accurate, effectively canceling out the matrix effect.[17] This approach provides a self-validating system for each individual sample.
-
-
Frequently Asked Questions (FAQs)
What exactly are "matrix effects" in wine analysis?
Matrix effects refer to the combined influence of all components in the sample matrix, other than the analyte of interest, on the analytical signal.[18] In wine, this includes ethanol, water, sugars, organic acids, and a vast array of phenolic compounds.[3][4] These components can suppress or enhance the signal during analysis, leading to inaccurate quantification if not properly addressed.[13]
Why is derivatization so important for GC-based thiol analysis?
Derivatization serves three primary purposes for GC analysis:
-
Increases Volatility: It converts polar, less volatile thiols into more volatile derivatives suitable for gas-phase analysis.[2]
-
Improves Chromatographic Behavior: It reduces the polarity of the thiols, leading to sharper, more symmetrical peaks and less interaction with the analytical column.[2]
-
Enhances Sensitivity: Reagents like PFBBr create derivatives with excellent electron-capturing properties, which can lead to very low detection limits, especially when using negative chemical ionization (NCI) mass spectrometry.[1][19]
Can I use the method of standard addition to correct for matrix effects?
Yes, standard addition can be an effective but laborious way to correct for matrix effects. It involves adding known amounts of the analyte to several aliquots of the same sample and measuring the response. By extrapolating the resulting curve back to a zero response, the endogenous concentration in the original sample can be determined. However, this must be done for every single sample, making it impractical for high-throughput analysis. For routine and highly accurate analysis, Stable Isotope Dilution Assay (SIDA) is far more efficient and robust.[14][16]
Which sample preparation technique is best: SPE, SPME, or SBSE?
The "best" technique depends on the specific goals, available instrumentation, and desired throughput.
| Technique | Principle | Pros | Cons |
| Solid Phase Extraction (SPE) | Analyte partitioning between a liquid sample and a solid sorbent. | High capacity, excellent for cleanup, can handle larger volumes.[7] | More solvent-intensive, can be multi-step and time-consuming.[20] |
| Solid Phase Microextraction (SPME) | Analyte partitioning between the sample (or its headspace) and a coated fiber. | Solvent-free, simple, easily automated, good for concentrating volatiles.[9] | Fiber capacity is limited, susceptible to complex matrix interference.[2] |
| Stir Bar Sorptive Extraction (SBSE) | Analyte partitioning onto a thick polymer coating on a magnetic stir bar. | Very high concentration factor due to larger sorbent volume, high sensitivity. | Requires thermal desorption unit, longer extraction times.[10] |
For thiol analysis, a combined approach is often most powerful, such as derivatization followed by SPE cleanup and subsequent HS-SPME for final concentration before GC-MS analysis.[1][2]
Visualized Workflows & Protocols
Decision Tree for Troubleshooting Thiol Analysis
This diagram outlines a logical path for diagnosing and solving common issues.
Caption: A troubleshooting decision tree for common issues in wine thiol analysis.
Protocol: Thiol Analysis using PFBBr Derivatization and HS-SPME-GC-MS
This protocol is based on established methods and provides a robust workflow for quantifying key polyfunctional thiols in wine.[2][11]
Step-by-Step Methodology:
-
Sample Preparation:
-
To a 40 mL vial, add 10 mL of wine.
-
Spike the sample with the stable isotope-labeled internal standard solution (e.g., d2-3MH, d2-3MHA, d10-4MMP).
-
Add 3 g of NaCl to increase the ionic strength of the solution, which aids in driving volatile compounds into the headspace.
-
-
Extractive Alkylation (Derivatization):
-
Add 500 µL of a dichloromethane solution containing the derivatizing agent, pentafluorobenzyl bromide (PFBBr), and a catalyst (e.g., 18-crown-6-ether).
-
Adjust the sample pH to >11 using NaOH to ensure the thiols are in their reactive thiolate form (-S⁻).
-
Seal the vial and shake vigorously for 15-20 minutes to facilitate the reaction and extraction of the PFB-derivatives into the organic phase.
-
-
Concentration and Headspace Sampling:
-
After reaction, carefully transfer the dichloromethane layer to a clean 2 mL autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 1 mL of a saturated NaCl solution to the dried residue. This step significantly improves the transfer of the derivatives into the headspace.[2][11]
-
Seal the vial and place it in the autosampler tray.
-
-
HS-SPME:
-
Incubate the vial at a controlled temperature (e.g., 60°C) for 10 minutes.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30-40 minutes to adsorb the derivatized thiols.
-
-
GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
Analyze using a GC-MS or GC-MS/MS system with a pre-defined temperature program and mass spectrometer conditions optimized for the detection of the PFB-thiol derivatives.
-
Workflow for Stable Isotope Dilution Assay (SIDA)
This diagram illustrates the principle of SIDA, the gold standard for accurate quantification in complex matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wine Polyphenol Content and Its Influence on Wine Quality and Properties: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of Thiol Levels in Young Commercial South African Sauvignon Blanc and Chenin Blanc Wines Using Propiolate Derivatization and GC-MS/MS [scielo.org.za]
- 9. Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of precursors to wine odorant 3-mercaptohexan-1-ol using HPLC-MS/MS: resolution and quantitation of diastereomers of 3-S-cysteinylhexan-1-ol and 3-S-glutathionylhexan-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Wine, Polyphenols, and the Matrix Effect: Is Alcohol Always the Same? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
preventing degradation of 3-Mercapto-2-methyl-1-butanol during sample preparation
From the Desk of the Senior Application Scientist
Welcome to the technical support center. As researchers and developers, we understand that the integrity of your sample is paramount. The analysis of volatile sulfur compounds (VSCs), such as 3-Mercapto-2-methyl-1-butanol, presents a significant challenge due to their inherent instability. This guide is designed to provide you with not just protocols, but the underlying scientific principles to empower you to prevent analyte degradation during sample preparation. Our focus is on proactive measures and robust methodologies to ensure your results are both accurate and reproducible.
Section 1: Understanding the Instability of this compound
This section addresses the fundamental chemical properties that make this compound susceptible to degradation.
Q1: What is this compound and why is it so unstable?
A1: this compound is an alkylthiol, an organic compound containing a sulfhydryl (-SH) group, also known as a thiol group.[1][2] This functional group is the primary source of the molecule's instability. The sulfur atom in the thiol group is highly susceptible to oxidation, a chemical reaction that alters the molecule's structure and properties.[3][4][5] This reactivity is precisely why meticulous sample handling is not just recommended, but essential for accurate quantification.
Q2: What is the primary degradation pathway I need to prevent?
A2: The most common degradation pathway is the oxidative coupling of two thiol molecules to form a disulfide (R-S-S-R).[3][4] This is a redox reaction where the thiol is oxidized.[3] This process can be catalyzed by various factors commonly present in a lab environment, such as oxygen and trace metal ions.[6][7] Once formed, the disulfide no longer has the same chemical or physical properties as the parent thiol, leading to an underestimation of the target analyte. While this reaction can sometimes be reversed with strong reducing agents, the best strategy is always prevention.
References
- 1. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0032373) [hmdb.ca]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. vinlab.com [vinlab.com]
Technical Support Center: Optimization of SPME Fiber Selection for Volatile Thiols
Welcome to the technical support center for the analysis of volatile thiols using Solid Phase Microextraction (SPME). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of method development and troubleshoot common issues encountered during the analysis of these challenging compounds. Volatile thiols, or mercaptans, are notoriously difficult to analyze due to their high reactivity, volatility, and often potent odor at trace levels.[1][2] SPME offers a streamlined, solvent-free approach to their extraction and concentration, but success hinges on the judicious selection of the SPME fiber and optimization of extraction parameters.[1]
This guide provides in-depth, experience-driven advice to help you achieve robust and reproducible results.
Understanding the Challenge: The Nature of Volatile Thiols
Volatile sulfur compounds (VSCs), particularly thiols, present a unique set of analytical hurdles.[2][3] Their sulfhydryl (-SH) group is highly reactive and prone to oxidation, making them unstable.[2] Furthermore, they are often present at very low concentrations in complex matrices, requiring a highly sensitive and selective analytical approach.[2][3] Headspace SPME (HS-SPME) coupled with gas chromatography (GC) is a powerful technique for this purpose, but the choice of SPME fiber is paramount to overcoming these challenges.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your SPME analysis of volatile thiols in a question-and-answer format.
Q1: I have poor or no recovery of my target thiols. What are the likely causes and how can I fix it?
A1: This is a common issue stemming from several potential factors. Let's break them down systematically.
-
Inappropriate Fiber Selection: The most frequent culprit is a mismatch between the fiber's stationary phase and the polarity/volatility of your target thiols.
-
Solution: For highly volatile thiols, a fiber with a Carboxen/Polydimethylsiloxane (CAR/PDMS) coating is often the superior choice due to its microporous structure that effectively traps small, volatile molecules.[5][6][7][8] For a broader range of VSCs, including less volatile thiols, a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fiber can provide excellent results.[3][4]
-
-
Suboptimal Extraction Parameters: Extraction time and temperature significantly impact recovery.
-
Solution: Conduct an optimization study. Start with a temperature around 35-50°C and an extraction time of 30 minutes.[3][4] Systematically vary these parameters to find the optimal conditions for your specific analytes and matrix. Increasing the temperature can enhance the volatility of semi-volatile compounds, but excessively high temperatures can negatively affect the partitioning of highly volatile compounds onto the fiber.[8][9]
-
-
Matrix Effects: The sample matrix can significantly influence the partitioning of analytes into the headspace. High concentrations of ethanol in alcoholic beverages, for example, can reduce the sensitivity of the method.[3][4]
-
Solution: Consider sample dilution to reduce matrix interference.[3] The addition of salt (salting out), such as sodium chloride (NaCl), can increase the ionic strength of the sample and promote the transfer of volatile compounds into the headspace, thereby improving extraction efficiency.[3][4][10][11]
-
-
Analyte Instability: Thiols are prone to oxidation.
-
Solution: The addition of a chelating agent like EDTA can help to stabilize reactive thiols.[3]
-
Q2: I'm observing high variability and poor reproducibility in my results. What should I investigate?
A2: Inconsistent results are often a sign of uncontrolled variables in your experimental workflow.
-
Inconsistent Equilibration: If the sample is not allowed to equilibrate at the set temperature before the fiber is exposed, the headspace concentration will not be consistent between samples.
-
Solution: Always include an equilibration step in your method. A 10-minute equilibration time before exposing the SPME fiber is a good starting point.[6] Ensure your autosampler or water bath maintains a stable temperature.
-
-
Fiber Carryover: Residual analytes from a previous, more concentrated sample can be desorbed in a subsequent run, leading to artificially high results.
-
Solution: Ensure your fiber is properly conditioned before its first use and baked out (cleaned) between injections at a temperature recommended by the manufacturer. If carryover persists, you may need to increase the bake-out time or temperature.
-
-
Inconsistent Sample Volume and Headspace: The ratio of sample volume to headspace volume affects the equilibrium of analytes.
-
Solution: Use consistent vial sizes and sample volumes for all standards and samples. A general guideline is to fill approximately two-thirds of the vial with the sample.[8]
-
Q3: My chromatographic peaks for thiols are broad or tailing. What's causing this and how can I improve peak shape?
A3: Poor peak shape can be attributed to issues with the SPME desorption process or the GC system itself.
-
Slow Desorption from the Fiber: If analytes are not rapidly transferred from the fiber to the GC column, it can result in broadened peaks.
-
Active Sites in the GC System: The reactive nature of thiols makes them susceptible to adsorption on active sites within the GC inlet liner, column, or detector.[12]
-
Solution: Use deactivated inlet liners and a high-quality, sulfur-specific GC column if possible. Regular maintenance of the GC system, including cleaning the inlet and trimming the column, is crucial.
-
-
Derivatization: For particularly challenging thiols, derivatization can improve stability and chromatographic performance.[1][2]
SPME Fiber Selection Guide for Volatile Thiols
Choosing the correct SPME fiber is the most critical step in developing a robust method for volatile thiol analysis. The selection depends on the polarity and molecular weight of the target analytes.[13][14]
| Fiber Coating | Primary Application for Volatile Thiols | Rationale |
| Carboxen/PDMS (CAR/PDMS) | Ideal for very volatile thiols and other low molecular weight sulfur compounds.[5][6][7][8][15] | The microporous structure of Carboxen provides a high surface area for the adsorption of small, volatile molecules.[7] |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Excellent for a broad range of volatile and semi-volatile sulfur compounds.[3][4] | This triple-phase fiber combines the adsorptive properties of DVB and Carboxen with the absorptive properties of PDMS, offering a wider analyte range. |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Suitable for less volatile thiols and can be used for on-fiber derivatization methods.[1] | DVB provides a porous structure that is effective for trapping a range of volatile and semi-volatile compounds. |
| Polyacrylate (PA) | A good choice for more polar, less volatile thiols.[8][16] | The polar nature of the polyacrylate phase makes it suitable for extracting polar analytes. |
Experimental Protocol: A Starting Point for Method Development
This protocol provides a general workflow for the analysis of volatile thiols in a liquid matrix using HS-SPME-GC-MS.
-
Sample Preparation:
-
Place a defined volume of your sample (e.g., 5 mL) into a 20 mL headspace vial.
-
To enhance the extraction of polar VSCs, consider adding a saturated NaCl solution.[17]
-
Immediately seal the vial with a PTFE/silicone septum cap.
-
-
Headspace SPME Extraction:
-
Place the vial in an autosampler or heating block and allow it to equilibrate at the desired temperature (e.g., 40°C) for a set time (e.g., 10 minutes).[17]
-
Expose the appropriate SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes).[3][4] Agitation can improve the mass transfer of analytes to the fiber.[17]
-
-
GC-MS Analysis:
-
Immediately after extraction, transfer the SPME fiber to the GC injection port.
-
Desorb the analytes at a suitable temperature (e.g., 250°C) in splitless mode for a defined time (e.g., 2-5 minutes).[1][9]
-
Use an appropriate GC column (e.g., a wax-type or a specialized sulfur column) and a suitable temperature program to separate the target compounds.
-
Detect the compounds using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[1]
-
Visualizing the Workflow
SPME Fiber Selection Logic
Caption: Decision tree for SPME fiber selection based on thiol properties.
Troubleshooting Workflow for Low Thiol Recovery
Caption: A systematic approach to troubleshooting low recovery of volatile thiols.
Frequently Asked Questions (FAQs)
Q: Can I use the same SPME fiber for all volatile thiols?
A: While some fibers, like DVB/CAR/PDMS, offer a broad range of applicability, it's unlikely that a single fiber will be optimal for all thiols due to their varying polarities and volatilities. It's best to select the fiber based on the specific properties of your target analytes.
Q: How many times can I reuse an SPME fiber for thiol analysis?
A: The lifetime of an SPME fiber depends on the sample matrix and the operating conditions. With proper care and conditioning, a fiber can often be used for 50-100 extractions. However, for trace analysis of reactive compounds like thiols, it's crucial to monitor fiber performance and replace it if you observe a decline in sensitivity or reproducibility.
Q: Is headspace or direct immersion SPME better for volatile thiols?
A: For volatile compounds like most thiols, headspace SPME is generally preferred.[18] It minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifespan and reduce interferences. Direct immersion may be considered for less volatile, more polar thiols.[8]
Q: What is "on-fiber derivatization" and how can it help in thiol analysis?
A: On-fiber derivatization is a technique where the derivatizing agent is loaded onto the SPME fiber, and the reaction occurs as the analytes are extracted. This can be an effective way to improve the stability and detectability of highly reactive thiols.[19]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 14. supelco.com.tw [supelco.com.tw]
- 15. Rapid Analysis of 27 Volatile Sulfur Compounds in Wine by Headspace Solid-Phase Microextraction Gas Chromatography Tandem Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 16. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. shimadzu.com [shimadzu.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Ion Suppression for Sulfur-Containing Compounds in LC-MS/MS
Welcome to the technical support center for advanced LC-MS/MS applications. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the specific challenges of ion suppression when analyzing sulfur-containing compounds. Our focus is on providing not just solutions, but a foundational understanding of the mechanisms at play to empower your method development.
Section 1: Foundational Concepts & Diagnosis
This section addresses the fundamental principles of ion suppression and how to diagnose its presence in your workflow.
Q1: What is ion suppression, and why are my sulfur-containing analytes particularly susceptible?
A: Ion suppression is a matrix effect that occurs during the electrospray ionization (ESI) process, where co-eluting compounds from your sample matrix interfere with the ionization of your target analyte, leading to a decreased signal.[1][2][3] This is not a failure of the mass spectrometer's specificity—even highly selective MS/MS methods are susceptible because the interference happens before mass analysis.[1][4]
The core of the issue is competition within the ESI source.[3] For an analyte to be detected, it must get to the surface of the ESI droplet, become charged, and be released into the gas phase. Matrix components that are present at high concentrations, are more surface-active, or have a higher affinity for charge can monopolize this process, leaving fewer available charges for your analyte.[1][2]
Sulfur-containing compounds, such as thiols (e.g., cysteine, glutathione) or sulfonamides, can be particularly challenging due to:
-
Polarity: Many are polar and may elute early in reversed-phase chromatography, often in the "void volume" where salts and other highly polar matrix components elute, causing significant suppression.[5]
-
Chelating Properties: Some sulfur compounds can interact with metal surfaces in standard stainless steel HPLC columns and tubing, leading to peak tailing, sample loss, or the formation of metal adducts that can cause suppression.[6]
-
Oxidation State: Sulfur is susceptible to oxidation, which can change the analyte's chemical properties and chromatographic behavior, potentially moving it into a region of ion suppression.
dot graph TD { layout=TB; rankdir=TB; graph [splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Mechanism of Ion Suppression in ESI", fontcolor="#202124", labelloc=t, width=7.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Conceptual flow of ion suppression in the ESI source.
Q2: My signal is low and variable. How can I confirm that ion suppression is the culprit?
A: The most definitive way to diagnose ion suppression and identify where it occurs in your chromatogram is with a post-column infusion experiment .[1][7][8] This technique provides a visual map of suppression zones across your entire gradient.
The principle is simple: a solution of your analyte is constantly infused into the mobile phase flow after the analytical column but before the mass spectrometer.[7][9] When you inject a blank mobile phase, you should see a stable, flat baseline signal for your analyte. When you inject an extracted blank matrix sample (e.g., plasma, urine), any dip in this baseline indicates that co-eluting matrix components are suppressing your analyte's signal at that specific retention time.[1][4][8]
Experimental Protocol: Post-Column Infusion Analysis
Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.
Materials:
-
Your LC-MS/MS system
-
A standard solution of your sulfur-containing analyte (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
A syringe pump
-
A PEEK 'T' fitting and necessary tubing
-
Extracted blank matrix samples (prepared using your standard protocol)
Methodology:
-
System Setup: Connect the outlet of your analytical column to one inlet of the 'T' fitting. Connect the outlet of the 'T' fitting to the MS inlet. Connect the syringe pump to the third inlet of the 'T' fitting.
-
Analyte Infusion: Place the analyte standard solution in the syringe pump. Set a low, constant flow rate (e.g., 5-10 µL/min) to introduce the standard into the LC eluent stream.
-
Establish Baseline: Start the LC flow with your method's initial conditions and turn on the syringe pump. Allow the system to equilibrate until you observe a stable, elevated signal for your analyte in the mass spectrometer.
-
Blank Injection: Inject a solvent blank (e.g., your mobile phase) and acquire data across the full chromatographic run time. The resulting signal trace should be flat. This confirms the stability of your setup.
-
Matrix Injection: Inject a prepared blank matrix sample.
-
Data Analysis: Monitor the signal for your infused analyte. Any significant and reproducible drop in the signal baseline indicates a region of ion suppression.[8][10] The most common suppression zones are at the very beginning of the run (due to salts) and in the middle-to-late part of the gradient where phospholipids elute.[5]
dot graph G { layout=dot; rankdir=LR; graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Post-Column Infusion Experimental Setup", fontcolor="#202124", labelloc=t, width=7.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Diagram of a post-column infusion setup.
Section 2: Troubleshooting & Mitigation Strategies
Once ion suppression is confirmed, the goal is to either eliminate the interfering components or chromatographically separate them from your analyte.
Q3: My post-column infusion experiment shows major suppression where my analyte elutes. What is my first step?
A: The most effective and often easiest solution is to adjust your chromatography to move your analyte away from the suppression zone.[1][4]
-
Modify the Gradient: If your sulfur compound is eluting early with salts, increase the initial hold time at a low organic percentage to allow salts to wash away before starting the gradient. If it's co-eluting with phospholipids, sharpen your gradient to improve resolution between your analyte and these interferences.[2]
-
Change Mobile Phase pH: The retention of many sulfur-containing compounds is pH-dependent. Adjusting the mobile phase pH can significantly shift the retention time of your analyte relative to matrix components. For acidic sulfur compounds (e.g., containing sulfonic acid groups), using a lower pH will protonate them, making them less polar and more retained on a C18 column.
-
Switch Organic Solvent: Swapping acetonitrile for methanol (or vice versa) can dramatically alter chromatographic selectivity and may be sufficient to resolve your analyte from the suppression zone.[1][4]
-
Consider a Different Column: If gradient and mobile phase changes are insufficient, try a column with a different stationary phase. For polar sulfur compounds, a column that offers alternative retention mechanisms, like HILIC (Hydrophilic Interaction Liquid Chromatography) or a mixed-mode column, can be highly effective.
Q4: I've optimized my chromatography, but suppression persists. How can I improve my sample preparation?
A: If chromatographic changes are not enough, the next step is to remove the interfering matrix components before injection. The choice of technique depends on the nature of your analyte and the matrix.[2][8]
| Sample Preparation Technique | Mechanism | Effectiveness for Sulfur Compounds | Key Considerations |
| Protein Precipitation (PPT) | Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile). | Least Effective. While it removes proteins, it leaves behind salts and phospholipids, which are major sources of ion suppression.[1][11][12] | Fast and simple, but often results in the "dirtiest" extract and significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Moderately to Highly Effective. Good for removing non-polar lipids and phospholipids if the sulfur compound is polar. Can provide a very clean extract.[2][13] | Analyte recovery can be lower, especially for very polar compounds.[12] Requires optimization of solvent choice and pH. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly Effective. Offers the best selectivity. Mixed-mode SPE cartridges (combining reversed-phase and ion-exchange) are excellent for removing phospholipids and providing the cleanest extracts.[2][12][13] | Method development is more complex and time-consuming. Can be more expensive per sample. |
| Phospholipid Removal Plates | Specialized plates that selectively remove phospholipids from protein-precipitated samples. | Very Effective. Specifically targets a major class of interfering compounds, significantly reducing ion suppression and improving column lifetime.[11][14][15] | Adds a step to the PPT workflow but dramatically improves data quality. |
Protein precipitation is often the primary cause of severe ion suppression in bioanalysis because it fails to remove phospholipids.[11][14] Upgrading to an SPE or a targeted phospholipid removal technique is one of the most robust ways to mitigate matrix effects.[11][15]
Q5: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for suppression?
A: Yes, using a SIL-IS is the gold standard for quantitative bioanalysis and is highly recommended for correcting matrix effects.[2][16][17] A SIL-IS is chemically identical to your analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), giving it a different mass.[17][18]
Causality: Because the SIL-IS is physicochemically identical to the analyte, it will co-elute perfectly and experience the exact same degree of ion suppression in the ESI source.[16][19] Therefore, the ratio of the analyte signal to the SIL-IS signal remains constant, even if the absolute signal for both is suppressed.[2] This allows for accurate and precise quantification.[18][20]
Important Caveats:
-
Co-elution is Critical: The ability of a SIL-IS to compensate for suppression depends on its precise co-elution with the unlabeled analyte.[16]
-
Suppression Can Still Harm Sensitivity: While a SIL-IS corrects for quantification, it cannot restore lost signal. If suppression is so severe that your analyte signal drops below the limit of detection, a SIL-IS will not help.[13][16] You must still optimize chromatography and sample preparation to ensure a detectable signal.
-
Purity is Essential: The SIL-IS must be free of any unlabeled analyte, as this would artificially inflate the calculated concentration of your analyte.[16][17]
dot graph TD { layout=TB; rankdir=TB; graph [splines=ortho, nodesep=0.5, ranksep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", label="Troubleshooting Workflow for Ion Suppression", fontcolor="#202124", labelloc=t, width=7.6]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin=0.2]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: Systematic workflow for addressing ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. hdb.ugent.be [hdb.ugent.be]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 16. waters.com [waters.com]
- 17. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. researchgate.net [researchgate.net]
- 20. Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Thiol Analysis in Gas Chromatography
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated resource for overcoming the common challenges associated with the gas chromatography (GC) analysis of thiols. As a Senior Application Scientist, I understand the frustration that poor peak shape, particularly tailing, can cause in the lab, leading to inaccurate quantification and unreliable results. This guide is designed to provide you with not just the "how" but the "why" behind troubleshooting these notoriously difficult compounds. By understanding the underlying chemical and physical interactions, you can systematically diagnose and resolve issues, leading to robust and reproducible methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions our team receives regarding thiol analysis.
Q1: Why do my thiol peaks tail so severely in the chromatogram?
Peak tailing for thiols is predominantly caused by their high reactivity and polarity. The sulfur-containing functional group (-SH) is prone to undesirable interactions with active sites within the GC system.[1][2][3] These active sites act like chromatographic "speed bumps," temporarily adsorbing the thiol molecules and causing them to elute slowly and asymmetrically. The primary culprits are:
-
Metal Surfaces: Standard stainless steel components in the injector, detector, and transfer lines contain active sites that can interact with thiols.[1][4]
-
Silanol Groups: Exposed silanol groups (Si-OH) on the surfaces of fused silica capillary columns, glass inlet liners, and glass wool packing are highly polar and can form strong hydrogen bonds with the thiol group, leading to significant peak tailing.[1]
-
System Contamination: Non-volatile residues from previous injections can accumulate in the inlet or at the head of the column, creating new active sites for thiol interaction.[1][5]
Q2: I see tailing for all the peaks in my chromatogram, not just the thiols. What does this indicate?
If all peaks in your chromatogram are tailing, the issue is likely not chemical in nature but rather a physical problem within the GC system. This indiscriminate tailing points towards a disruption in the carrier gas flow path.[2] Common causes include:
-
Improper Column Installation: A poorly cut column end or setting the column at the incorrect depth in the inlet or detector can create dead volumes and cause turbulence in the gas flow.[1][3]
-
System Leaks: A leak in the injector, fittings, or septum will disrupt the constant flow and pressure of the carrier gas.
-
Low Carrier Gas Flow Rate: A flow rate that is too low for the column dimensions can contribute to band broadening and peak tailing.[1]
Q3: Can the injection technique affect the peak shape of my thiols?
Absolutely. The choice of injection technique and its parameters are critical, especially for thermally sensitive or highly reactive compounds like thiols.
-
Inlet Temperature: The inlet temperature must be high enough to ensure rapid and complete vaporization of the thiols without causing thermal degradation.[6][7][8] A temperature that is too low can lead to slow sample transfer and broader peaks, while excessive heat can cause the thiols to break down.
-
Split vs. Splitless Injection: For trace analysis, a splitless injection is often necessary to achieve the required sensitivity.[9] However, the longer residence time of the analytes in the hot inlet increases the risk of thermal degradation and interaction with active sites.[6][9] A split injection is suitable for more concentrated samples and minimizes the time the analyte spends in the inlet.[9]
In-Depth Troubleshooting Guide
When faced with poor thiol peak shape, a systematic approach to troubleshooting is the most effective way to identify and resolve the problem. This guide will walk you through a logical workflow, from initial system checks to more advanced solutions.
Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor thiol peak shape.
Step-by-Step Experimental Protocols
A contaminated inlet is a frequent source of peak tailing for active compounds.[10] Regular maintenance is crucial for maintaining an inert sample pathway.
-
Cool the Inlet: Ensure the GC inlet has cooled to a safe temperature before handling.
-
Remove the Column: Carefully remove the column from the inlet.
-
Disassemble the Inlet: Remove the septum nut, septum, and then the inlet liner.
-
Replace Consumables:
-
Septum: Replace with a new, high-quality septum.
-
Inlet Liner: Discard the old liner and replace it with a new, deactivated liner. For thiols, consider liners with glass wool that is also deactivated.
-
O-ring: Replace the O-ring that seals the liner.
-
-
Reassemble and Leak Check: Reassemble the inlet, reinstall the column, and perform a leak check.
Contamination often accumulates at the head of the column. Trimming the column can remove these active sites.
-
Trim the Column: Using a ceramic scoring wafer, make a clean, square cut to remove 15-20 cm from the inlet end of the column.[1]
-
Proper Installation:
-
Ensure the column is installed at the correct depth in the inlet as specified by the manufacturer. Incorrect positioning can create dead volumes.[1]
-
Tighten the column nut according to the manufacturer's instructions to ensure a leak-free seal.
-
The Importance of an Inert Flow Path
For trace-level analysis of highly active compounds like thiols, a standard GC system may not be sufficient to prevent analyte loss and peak tailing.[11][12][13] An inert flow path ensures that every surface the sample comes into contact with is deactivated to minimize interactions.[11][12][14][15]
Components of an Inert Flow Path:
| Component | Role in Preventing Peak Tailing |
| Inert Inlet Liner | Provides a deactivated surface for sample vaporization, preventing interactions with active glass surfaces.[11] |
| Inert Gold Seal | Creates a leak-free seal at the base of the inlet with a deactivated surface. |
| Ultra Inert GC Column | The stationary phase and fused silica surface are specially treated to minimize active silanol groups.[12] |
| Deactivated Ferrules | Ensures a leak-free and inert connection of the column to the inlet and detector. |
| Inert Ion Source (GC/MS) | For GC/MS systems, an inert ion source prevents analyte degradation and adsorption in the detector.[15] |
Advanced Solution: Derivatization
If peak tailing persists even with an optimized system, derivatization is a powerful technique to improve the chromatographic behavior of thiols.[16][17][18] Derivatization involves chemically modifying the thiol group to make the resulting molecule less polar and more volatile.[17]
Common Derivatization Strategies for Thiols:
| Derivatizing Agent | Resulting Derivative | Advantages |
| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl thioether | Less volatile, good chromatographic behavior.[18] |
| Silylating Reagents (e.g., BSTFA, TMSI) | Trimethylsilyl (TMS) derivative | Increases volatility and reduces polarity.[17] |
| Ethyl propiolate (ETP) | Thiol-propiolate adduct | Increases volatility for GC analysis.[16] |
-
Sample Preparation: In a vial, combine 10 mL of your aqueous sample with an appropriate internal standard.
-
Phase-Transfer Catalyst: Add a phase-transfer catalyst, such as tetrabutylammonium hydrogen sulfate.
-
Derivatization: Add a solution of PFBBr in an organic solvent (e.g., dichloromethane) and shake vigorously to facilitate the reaction.[18]
-
Analysis: Inject the organic layer into the GC system.
Caption: The principle of thiol derivatization for improved GC analysis.
By systematically working through this guide, you will be well-equipped to diagnose and resolve the challenges of thiol analysis, leading to more accurate and reliable results in your research and development endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. it.restek.com [it.restek.com]
- 3. youtube.com [youtube.com]
- 4. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. news-medical.net [news-medical.net]
- 12. From Injection to Detection: Agilent Ultra Inert Is Your (Flow) Path to a Successful GC Analysis | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
- 16. mdpi.com [mdpi.com]
- 17. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
minimizing oxidative loss of 3-Mercapto-2-methyl-1-butanol standards
An indispensable resource for researchers and laboratory professionals, this Technical Support Center provides expert guidance on preserving the integrity of 3-Mercapto-2-methyl-1-butanol standards. As a volatile sulfur compound, its thiol group is highly susceptible to oxidation, leading to inaccurate quantification and compromised experimental results. This guide offers a multi-level approach, from quick-reference FAQs to in-depth troubleshooting and validated protocols, ensuring the stability and reliability of your standards.
Frequently Asked Questions (FAQs)
Q1: My this compound standard is showing progressively lower concentrations over time. What is the most likely cause?
A1: The most probable cause is the oxidation of the thiol group (-SH) on the molecule. Thiols are highly reactive and susceptible to oxidation, which converts them into disulfides (-S-S-), dimers, or other oxidized species.[1][2] This chemical change alters the compound, leading to a decrease in the concentration of the original analyte and the appearance of degradation products.
Q2: What are the key environmental factors that accelerate the degradation of my thiol standards?
A2: Several factors can significantly accelerate oxidative loss:
-
Presence of Oxygen: Dissolved oxygen in solvents or exposure to atmospheric oxygen is the primary driver of oxidation.[1]
-
Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[1][3]
-
Light Exposure: UV light can trigger photochemical degradation, promoting the formation of reactive thiyl radicals that combine to form disulfides.[1]
-
Elevated pH: At a pH above the thiol group's pKa, the more reactive thiolate anion (R-S⁻) is formed, which is significantly more prone to oxidation.[1]
-
Trace Metal Ions: Metal ions, particularly transition metals like copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically speeding up the oxidation process.[1]
Q3: Can I pre-prepare a large batch of working standards and use it for several weeks?
A3: This is strongly discouraged. Due to the inherent instability of volatile sulfur compounds, it is best practice to prepare solutions fresh immediately before use.[1] If short-term storage is unavoidable, it should be for no longer than 18 hours at a temperature not exceeding 20°C, and ideally much lower, while protected from light.[3][4] Long-term storage significantly increases the risk of degradation and unreliable results.
Q4: What are the visible signs that my this compound standard has degraded?
A4: While this compound is a colorless to pale yellow liquid, significant degradation may sometimes cause a color change to yellow or brown.[1][5] More definitive evidence comes from your analytical data. Common signs include a decrease in the peak area of the target analyte, the appearance of new, unidentified peaks in your chromatogram, and poor reproducibility between injections.[1]
Troubleshooting Guide: Diagnosing and Resolving Standard Instability
This section addresses specific issues encountered during experiments and provides a logical workflow to identify and rectify the source of degradation.
Issue 1: Inconsistent Results and Poor Reproducibility
You observe significant variations in peak area for the same standard concentration across different analytical runs.
Caption: Troubleshooting workflow for inconsistent analytical results.
Causality Explained: Inconsistency is often rooted in variable rates of degradation. If solutions are not prepared fresh, the level of oxidative loss will differ from day to day.[1] Similarly, failing to deoxygenate the solvent or using metal-contaminated glassware introduces uncontrolled variables that catalyze oxidation at different rates, destroying reproducibility.
Issue 2: Rapid Signal Loss in a Prepared Standard Solution
A freshly prepared standard shows a strong signal, but it diminishes significantly within a few hours, even when stored in the autosampler.
Primary Suspects:
-
Solvent Purity: The solvent was not properly deoxygenated prior to use, and dissolved O₂ is rapidly oxidizing the thiol.
-
pH of the Solution: If the standard is diluted in a buffered solution, a pH that is too high (basic) will deprotonate the thiol to the highly unstable thiolate anion, leading to rapid oxidation.[1]
-
Autosampler Conditions: High temperatures in the autosampler tray and exposure to air in uncapped or poorly sealed vials will accelerate degradation.
Corrective Actions:
-
Verify Solvent Preparation: Immediately prepare a new standard using a solvent that has been freshly sparged with nitrogen or argon for at least 30 minutes.
-
Control pH: If using a buffer, ensure it is neutral or slightly acidic. Avoid basic conditions entirely.
-
Optimize Autosampler Storage: Use crimp-cap vials with septa to minimize air exposure. If available, use a cooled autosampler tray and limit the time the standard sits in the queue before injection.
Validated Experimental Protocols
Adherence to rigorous preparation and handling protocols is the most effective strategy for minimizing oxidative loss.
Protocol 1: Preparation of Deoxygenated Solvents
Objective: To remove dissolved oxygen from the solvent, which is a primary oxidant of thiols.
Materials:
-
High-purity solvent (e.g., Methanol, Acetonitrile, Dichloromethane, compatible with your analytical method)
-
Inert gas cylinder (High-purity Nitrogen or Argon) with regulator
-
Solvent reservoir with a dual-holed stopper or septum cap
-
Long, sterile needle or glass pipette
-
Flexible tubing
Procedure:
-
Fill the solvent reservoir with the desired volume of solvent.
-
Insert a long needle or pipette through the stopper so its tip is fully submerged below the solvent surface. This will be the gas inlet.
-
Insert a second, shorter needle to act as a gas outlet.
-
Connect the gas inlet to the inert gas cylinder via tubing.
-
Begin sparging by bubbling the inert gas through the solvent at a moderate flow rate (e.g., 200-300 mL/min). A vigorous bubbling action should be visible.
-
Continue sparging for a minimum of 30 minutes for every 1 liter of solvent.
-
After sparging is complete, remove the gas inlet needle while maintaining a positive pressure of inert gas through the headspace to prevent re-oxygenation. Store the solvent under this inert blanket.
Protocol 2: Preparation of a Stock Standard Solution
Objective: To prepare a concentrated stock solution of this compound under conditions that minimize initial oxidation.
Workflow Diagram:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. water360.com.au [water360.com.au]
- 4. Impact of Storage Conditions on the Stability of Volatile Sulfur Compounds in Sampling Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Extraction Efficiency of Polyfunctional Thiols from Food
Welcome to the technical support center for the analysis of polyfunctional thiols. This guide is designed for researchers, scientists, and quality control professionals who are working to optimize the extraction and quantification of these potent aroma compounds from complex food and beverage matrices. Given their high reactivity and typically low concentrations, analyzing polyfunctional thiols presents significant challenges.[1][2][3] This resource provides in-depth, experience-based solutions to common problems encountered during sample preparation, extraction, and analysis.
Section 1: Foundational FAQs - Core Concepts & Best Practices
This section addresses fundamental questions and establishes best practices crucial for success before you even begin an extraction.
Q1: My thiol concentrations are consistently low or undetectable. What is the most common reason for this?
A: The single most critical factor leading to low recovery is oxidation . Thiols (-SH group) are highly susceptible to oxidation, which converts them into odorless disulfides.[4][5] This can happen at every stage, from sample collection to final analysis.
-
Causality: The sulfhydryl group is easily oxidized, especially in the presence of metal ions (like copper), oxygen, and at non-optimal pH.[6] This reaction is often irreversible and represents a direct loss of your target analyte.
-
Preventative Measures (Self-Validation):
-
Work Quickly and Cold: Minimize the time between sample collection and extraction. Perform all preparation steps at low temperatures (e.g., on ice) to reduce oxidation rates.[4]
-
Deoxygenate Solutions: Purge all solvents and buffers with an inert gas like nitrogen or argon before use.[4]
-
Use Antioxidants: Add antioxidants such as sulfur dioxide (SO₂), glutathione (GSH), or ascorbic acid directly to the sample matrix upon collection.[4]
-
Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like EDTA to bind metal ions.
-
Q2: How important is an internal standard, and when should I add it?
A: Using a stable isotope-labeled internal standard (SIDA, or Stable Isotope Dilution Assay) is non-negotiable for accurate quantification. It is the cornerstone of a trustworthy and self-validating protocol.
-
Causality: An ideal internal standard is chemically identical to the analyte but has a different mass (e.g., contains deuterium, ¹³C). It will behave identically during extraction, derivatization, and chromatographic analysis, thus accounting for matrix effects and analyte losses at every step.
-
Best Practice: The internal standard must be added at the very beginning of the sample preparation process, before any extraction or cleanup steps. This ensures it experiences the same potential for loss as the native analyte, providing the most accurate correction.
Q3: Does the food matrix itself affect extraction efficiency?
A: Absolutely. The complexity of the food matrix (e.g., wine, beer, fruit juice) is a major variable.[1][2] Components like proteins, polyphenols, and sugars can interfere with the extraction.
-
Causality: Thiols can bind non-covalently to proteins and other macromolecules, making them unavailable for extraction.[4] This "matrix masking" reduces recovery. High sugar or ethanol content can also alter solvent polarities and affect the efficiency of liquid-liquid or solid-phase extraction.
-
Mitigation Strategies:
-
For High-Protein Matrices: Consider a protein precipitation step (e.g., with acetonitrile or trichloroacetic acid) or enzymatic treatment with proteases, though the latter can be complex.[4]
-
For Complex Beverages (Wine/Beer): Dilution of the sample may be necessary to reduce matrix effects, but be mindful that this will also lower your analyte concentration, requiring a more sensitive detection method.
-
Section 2: Troubleshooting Guide by Experimental Stage
This section provides a question-and-answer-based troubleshooting guide for specific steps in a typical thiol analysis workflow.
Stage 1: Sample Preparation & Isolation (SPE)
Solid-Phase Extraction (SPE) is a common technique for isolating and concentrating thiols from a liquid matrix.[7]
Q4: My thiol recovery after using a metal-ion SPE cartridge (e.g., Ag⁺ or Hg²⁺) is poor and inconsistent. What's going wrong?
-
Potential Cause 1: Incorrect pH.
-
Explanation: The binding of thiols to metal ions on the SPE sorbent is pH-dependent. The thiol must be in its thiolate form (R-S⁻) to bind effectively. If the sample pH is too low (acidic), the thiol group remains protonated (R-SH) and will not bind efficiently to the sorbent.
-
Solution: Adjust the pH of your sample to neutral or slightly alkaline (typically pH 7-8) before loading it onto the SPE column.[4] Verify the pH after adjustment.
-
-
Potential Cause 2: Column Overload.
-
Explanation: Every SPE cartridge has a finite binding capacity. If the concentration of thiols (or other competing sulfur compounds) in your sample is too high, or if you load too much sample volume, you will exceed the capacity, and breakthrough will occur, leading to analyte loss.
-
Solution: If overloading is suspected, reduce the sample volume loaded onto the cartridge. You can test for breakthrough by collecting the flow-through and analyzing it for your target thiols.
-
-
Potential Cause 3: Inefficient Elution.
-
Explanation: Once bound, the thiols must be effectively released from the sorbent. The elution solvent must be strong enough to displace the thiols. For metal-ion columns, this is often a solution containing a compound with an even stronger affinity for the metal, like cysteine or thiourea.[4]
-
Solution: Ensure your eluting solution is fresh and at the correct concentration. Optimize the volume of the elution solvent; using too little may result in incomplete recovery. Try a slower flow rate during elution to allow for complete interaction.
-
Workflow Diagram: Thiol Isolation using Metal-Ion SPE
Caption: Workflow for isolating thiols using a silver ion (Ag+) SPE cartridge.
Stage 2: Derivatization
Derivatization is crucial for stabilizing reactive thiols and improving their chromatographic properties and detector response.[8][9][10] Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for GC analysis.
Q5: I'm seeing multiple peaks for a single thiol standard after derivatization with PFBBr. Why?
-
Potential Cause 1: Incomplete Reaction or Side Reactions.
-
Explanation: The derivatization reaction may be incomplete, leaving some of the native thiol unreacted. Alternatively, side reactions can occur if the reaction conditions (pH, temperature, time) are not optimal or if interfering compounds are present. The presence of water can also hydrolyze the derivatization reagent.[11]
-
Solution:
-
Optimize pH: The reaction of PFBBr with thiols requires a basic pH to deprotonate the thiol to the more nucleophilic thiolate. Ensure the pH of the reaction mixture is appropriately basic.
-
Ensure Anhydrous Conditions: If possible, perform the derivatization in an organic solvent after drying the extract (e.g., with anhydrous sodium sulfate) to prevent hydrolysis of the PFBBr reagent.[11]
-
Check Reagent Quality: Derivatization reagents degrade over time. Use a fresh or properly stored bottle of PFBBr.
-
Reaction Time & Temperature: Ensure the reaction proceeds for the recommended time and at the optimal temperature. Too short a time leads to an incomplete reaction; too high a temperature can cause degradation.
-
-
Q6: My derivatized samples show poor peak shape (tailing) during GC analysis.
-
Potential Cause: Active Sites in the GC System.
-
Explanation: Even after derivatization, residual polarity or interaction with "active sites" (e.g., exposed silanols) in the GC inlet liner, column, or connections can cause peak tailing.[5] This is especially true if the derivatization was incomplete.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner and replace it regularly.
-
Column Maintenance: Condition your GC column according to the manufacturer's instructions. If the column is old, it may need to be trimmed or replaced.
-
System Cleanliness: Perform regular maintenance on your GC-MS system to ensure cleanliness and inertness of the entire sample path.
-
-
Section 3: Protocols & Data
This section provides an example protocol and comparative data to guide your experimental design.
Example Protocol: Extraction & Derivatization of Thiols from Wine
This protocol is a generalized example based on common literature methods for isolating thiols using SPE followed by PFBBr derivatization.[4][8]
1. Sample Preparation:
-
To a 40 mL wine sample, add an appropriate amount of the stable isotope-labeled internal standard solution.
-
Add 100 µL of a 1 g/L solution of EDTA to chelate metal ions.
-
Adjust the sample pH to 7.5 using a sodium hydroxide solution.
2. Solid-Phase Extraction (SPE):
-
Condition a silver ion (Ag⁺) SPE cartridge by washing with methanol followed by deionized water.
-
Load the prepared wine sample onto the cartridge at a slow, steady flow rate (~2 mL/min).
-
Wash the cartridge with deionized water to remove matrix interferences like sugars and acids.
-
Dry the cartridge thoroughly under a stream of nitrogen.
-
Elute the bound thiols with 5 mL of a 5 g/L cysteine solution into a collection vial.
3. Derivatization:
-
To the eluate, add 1 mL of a buffer solution (pH 11).
-
Add 100 µL of a PFBBr solution in acetone.
-
Vortex the mixture and incubate at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and vortex vigorously for 2 minutes to extract the PFB-thiol derivatives.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.
Data Table: Comparison of Thiol Extraction Techniques
The choice of extraction technique significantly impacts recovery. Below is a summary of recovery data for different methods.
| Thiol Compound | Method | Matrix | Average Recovery (%) | Reference |
| 4-mercapto-4-methylpentan-2-one (4MMP) | Ag⁺ SPE & GC-MS/MS | Beer | 74-100% | [12] |
| 3-mercaptohexan-1-ol (3MH) | Ag⁺ SPE & GC-MS/MS | Beer | 79-113% | [12] |
| 3-mercaptohexyl acetate (3MHA) | Ag⁺ SPE & GC-MS/MS | Beer | 79-113% | [12] |
| Various non-furan thiols | Ag⁺ SPE & MDGC-MS/O | Red Wine | 87-101% | [13] |
| Furan thiols | Ag⁺ SPE & MDGC-MS/O | Red Wine | 35-49% | [13] |
| 3MH, 4MMP, 3MHA | Extractive Alkylation & HS-SPME-GC-MS | Wine | 90-109% | [14] |
Note: Recovery can be highly matrix and analyte-dependent. This table serves as a general guide.
Section 4: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing issues with low analyte recovery.
Diagram: Troubleshooting Low Thiol Recovery
Caption: A decision tree for systematically troubleshooting low thiol recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Analysis of polyfunctional thiols in beer : Developing a novel method of extraction and analysis using GC-FID | LUP Student Papers [lup.lub.lu.se]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assessing the Stability of Polyfunctional Thiols in Hops and Beer Throughout the Brewing Process - Blacklight [etda.libraries.psu.edu]
- 7. Solid-Phase Extraction (SPE): Principles and Applications in Food Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
- 12. Quantitation Method for Polyfunctional Thiols in Hops (Humulus lupulus L.) and Beer Using Specific Extraction of Thiols and Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative Screening of Volatile Thiols in Wine by Selective Silver Ion Solid-Phase Extraction with Heart-Cutting Multidimensional Gas Chromatography Mass Spectrometry/Olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Dilute Solutions of 3-Mercapto-2-methyl-1-butanol
This technical support hub is designed for researchers, scientists, and drug development professionals who are working with dilute solutions of 3-Mercapto-2-methyl-1-butanol. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this thiol in experimental settings.
Introduction to the Challenge: The Instability of this compound
This compound is a volatile thiol that finds application as a flavoring agent and is a subject of interest in food chemistry and sensory analysis. Like many thiols, it is susceptible to degradation, primarily through oxidation, which can significantly impact the accuracy and reproducibility of experimental results. The primary degradation pathway involves the oxidation of the thiol group (-SH) to form a disulfide bond (R-S-S-R), leading to a loss of the parent compound. This process can be accelerated by several factors, including the presence of oxygen, metal ions, and alkaline pH conditions.
This guide provides practical solutions and the scientific rationale behind them to help you maintain the integrity of your dilute this compound solutions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation, storage, and use of dilute this compound solutions.
Issue 1: Rapid Loss of Concentration in Solution
Symptom: You observe a rapid decrease in the concentration of this compound in your prepared solution over a short period, as confirmed by analytical methods like GC-MS.
Primary Cause: The primary culprit is the oxidation of the thiol group to a disulfide. This is an aerobic process, meaning it is driven by the presence of dissolved oxygen in your solvent. The rate of oxidation is also significantly influenced by the pH of the solution and the presence of trace metal ion contaminants, which can act as catalysts.
Solutions & Explanations:
-
Deoxygenation of Solvents: Before preparing your solution, it is crucial to remove dissolved oxygen from your solvent (e.g., water, ethanol, or a buffer). This can be achieved by:
-
Sparging with an Inert Gas: Bubble an inert gas, such as nitrogen or argon, through the solvent for at least 15-30 minutes. This displaces the dissolved oxygen.
-
Freeze-Pump-Thaw Cycles: For more rigorous deoxygenation, particularly for sensitive applications, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent, applying a vacuum to remove gases from the headspace, and then thawing.
-
-
Working Under an Inert Atmosphere: After preparing the solution, the headspace of your storage container should be flushed with an inert gas before sealing. This prevents oxygen from the atmosphere from re-dissolving into your solution.
-
pH Control: The thiol group (-SH) is more susceptible to oxidation in its deprotonated thiolate form (R-S⁻). Therefore, maintaining a slightly acidic pH (ideally below 7) will keep the thiol in its more stable protonated state. If your experimental conditions permit, preparing your solution in a weakly acidic buffer can be beneficial.
Issue 2: Inconsistent Results Between Experiments
Symptom: You are experiencing poor reproducibility in your experiments, with seemingly identical preparations of this compound solutions yielding different effective concentrations.
Primary Cause: This issue often points to variable levels of trace metal ion contamination in your solvents or on your glassware. Metal ions, such as Cu²⁺ and Fe³⁺, are potent catalysts for thiol oxidation. Inconsistent levels of these contaminants will lead to varying rates of degradation.
Solutions & Explanations:
-
Use of High-Purity Solvents: Always use solvents of the highest possible purity (e.g., HPLC-grade or equivalent) to minimize metal ion contamination.
-
Acid Washing of Glassware: Thoroughly clean all glassware with a dilute acid solution (e.g., 0.1 M HCl or HNO₃) followed by rinsing with high-purity, deionized water. This will help remove any trace metals adsorbed to the glass surface.
-
Addition of a Chelating Agent: The most effective way to neutralize the catalytic activity of metal ions is to add a chelating agent to your solution.
-
Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent. A final concentration of 1-5 mM EDTA is typically sufficient to sequester problematic metal ions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The primary degradation product is the corresponding disulfide, formed through the oxidation of two molecules of the thiol. The structure of this disulfide is bis(2-methyl-1-hydroxybutan-3-yl) disulfide.
Q2: Can I use antioxidants to stabilize my this compound solution?
Yes, antioxidants can be effective. However, their selection depends on the downstream application, as they may interfere with your experiment. Common antioxidants for stabilizing thiols include:
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective at concentrations of 1-5 mM.
-
Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for non-aqueous solutions.
It is crucial to run a control experiment to ensure the chosen antioxidant does not interfere with your assay.
Q3: How should I store my dilute solutions of this compound?
For optimal stability, solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (2-8°C) to slow down the rate of any degradation reactions. For long-term storage, freezing at -20°C or below is recommended.
-
Light: Protect the solution from light by using amber glass vials or by wrapping the container in aluminum foil. Light can promote the formation of free radicals that accelerate oxidation.
-
Atmosphere: As mentioned previously, store under an inert atmosphere (nitrogen or argon).
Q4: What analytical method can I use to monitor the stability of my solution?
Gas chromatography (GC) is a suitable method for monitoring the concentration of the volatile this compound.
-
Detector: A flame photometric detector (FPD) with a sulfur filter or a mass spectrometer (MS) are ideal for selective and sensitive detection.
-
Column: A non-polar or mid-polar capillary column is typically used for separation.
-
Sample Preparation: A simple liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane or hexane) or solid-phase microextraction (SPME) can be used to extract the analyte from the solution before GC analysis.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Solvent Preparation:
-
Take a suitable volume of high-purity, deionized water in a flask.
-
Add a magnetic stir bar and a stock solution of EDTA to achieve a final concentration of 1 mM.
-
Sparge the solution with nitrogen gas for 30 minutes while stirring gently.
-
-
Preparation of the Thiol Stock Solution:
-
In a separate, small, amber glass vial, weigh out the required amount of neat this compound.
-
Dilute with the deoxygenated, EDTA-containing water to the desired stock concentration.
-
-
Final Dilution and Storage:
-
Perform any further dilutions using the deoxygenated, EDTA-containing water.
-
Dispense the final solution into amber glass vials.
-
Flush the headspace of each vial with nitrogen gas before sealing with a PTFE-lined cap.
-
Store at 2-8°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Monitoring Stability by GC-MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of your this compound solution in a glass vial, add 200 µL of dichloromethane.
-
Add an internal standard (e.g., a different thiol of known concentration) if quantitative analysis is required.
-
Cap the vial and vortex for 1 minute.
-
Allow the layers to separate. The bottom dichloromethane layer contains the extracted thiol.
-
-
GC-MS Analysis:
-
Inject 1 µL of the dichloromethane extract into the GC-MS.
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Oven Program: 40°C for 2 min, then ramp to 250°C at 10°C/min.
-
MS Detector: Scan from m/z 35 to 250.
-
-
Data Analysis:
-
Monitor the peak area of the this compound over time. A decrease in peak area indicates degradation.
-
The formation of the disulfide can also be monitored by looking for its characteristic mass spectrum at a later retention time.
-
Visualizing Degradation and Stabilization
Degradation Pathway of this compound
Caption: Oxidative dimerization of this compound.
Workflow for Preparing a Stabilized Solution
Caption: Step-by-step stabilization protocol workflow.
Summary of Stabilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Deoxygenation | Removes dissolved oxygen, a key reactant in the oxidation process. | Must be performed before adding the thiol. |
| Inert Atmosphere | Prevents atmospheric oxygen from re-dissolving into the solution. | Use gases like nitrogen or argon. |
| pH Control (Acidic) | Keeps the thiol in its more stable protonated (-SH) form. | Ensure the pH is compatible with your experiment. |
| Chelating Agents (EDTA) | Sequesters catalytic metal ions. | Highly effective and generally non-interfering. |
| Antioxidants | Scavenge free radicals and reactive oxygen species. | Must be tested for interference with downstream applications. |
| Low Temperature Storage | Slows the rate of all chemical reactions, including degradation. | Essential for both short and long-term storage. |
| Protection from Light | Prevents photochemical degradation. | Use amber vials or wrap containers in foil. |
Validation & Comparative
A Comparative Guide to 3-Mercapto-2-methyl-1-butanol and 3-Mercapto-3-methyl-1-butanol for Flavor and Fragrance Researchers
In the intricate world of flavor and fragrance chemistry, sulfur-containing compounds, particularly thiols, command significant attention for their profound impact at exceptionally low concentrations. This guide offers a detailed comparative analysis of two isomeric mercapto-alcohols: 3-Mercapto-2-methyl-1-butanol and 3-Mercapto-3-methyl-1-butanol. Both share the same molecular formula (C₅H₁₂OS) but exhibit distinct structural arrangements that translate into unique sensory characteristics and potential applications. This document is intended for researchers, scientists, and professionals in the drug development and flavor industries, providing a comprehensive overview of their chemical properties, synthesis, sensory profiles, and analytical determination.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between these two compounds lies in the substitution pattern on the butanol backbone. In this compound, a methyl group is at the C2 position and a thiol group at the C3 position, creating a secondary thiol. Conversely, 3-Mercapto-3-methyl-1-butanol features both a methyl and a thiol group on the C3 carbon, resulting in a tertiary thiol. This structural variance influences their physicochemical properties.
| Property | This compound | 3-Mercapto-3-methyl-1-butanol |
| IUPAC Name | 2-methyl-3-sulfanylbutan-1-ol | 3-methyl-3-sulfanylbutan-1-ol |
| CAS Number | 227456-33-9 | 34300-94-2 |
| Molecular Weight | 120.21 g/mol | 120.21 g/mol |
| Boiling Point | 96-98 °C at 20 mmHg | 186 °C at 730 mmHg |
| Density | 1.002-1.008 g/cm³ at 25 °C | 0.985 g/mL at 20 °C |
| Refractive Index | 1.482-1.490 at 20 °C | 1.480-1.490 at 20 °C |
| Solubility | Slightly soluble in water; soluble in organic solvents | Not explicitly stated, but expected to be sparingly soluble in water and soluble in organic solvents. |
| Odor Threshold | Not explicitly found for this specific compound, but related compounds in the homologous series have very low thresholds. | 1500 ng/L |
Synthesis Routes: A Comparative Overview
The synthetic pathways to these isomers reflect their structural differences. The choice of starting materials and reaction sequence is critical in achieving the desired substitution pattern.
Synthesis of this compound
A common route to 3-mercapto-2-methylalkan-1-ols involves the reaction of an α,β-unsaturated aldehyde with thioacetic acid, followed by reduction. This approach can be adapted for the synthesis of this compound.
Synthesis of 3-Mercapto-3-methyl-1-butanol
The synthesis of the tertiary thiol isomer often starts from ethyl acetate and acetone. The key is the formation of a tertiary alcohol intermediate, which is then converted to the thiol.
Comparative Insights: The synthesis of the 2-methyl isomer appears more direct, potentially involving fewer steps if the starting α,β-unsaturated aldehyde is commercially available. The synthesis of the 3-methyl isomer involves the creation of a quaternary carbon center, which requires a more elaborate multi-step sequence. The choice of reducing agent in both syntheses is crucial to selectively reduce the aldehyde or ester functionality without affecting the thiol or thioester group.
Sensory Profile: The Nuances of Odor and Flavor
While both are potent sulfur compounds, their flavor and aroma characteristics are distinct, making them suitable for different applications.
This compound: This compound is often described as having a sulfurous, onion-like, and brothy aroma. Its presence has been noted to contribute to the overall flavor profile of certain foods where a savory, allium-like note is desired.
3-Mercapto-3-methyl-1-butanol: This isomer is well-known for its "catty," roasty, broth-like, and meaty aroma. It is a key odorant in Sauvignon Blanc wines, coffee, and passion fruit. Its flavor profile is often described as savory and can impart desirable meaty notes at low concentrations.
| Sensory Attribute | This compound | 3-Mercapto-3-methyl-1-butanol |
| General Description | Sulfurous, onion, brothy | Catty, roasty, meaty, savory |
| Reported in | Foods requiring savory, allium notes. | Sauvignon Blanc wine, coffee, passion fruit |
| Flavor Application | Enhancing savory and onion-like notes. | Imparting meaty, roasted, and savory notes; also contributes to tropical fruit profiles. |
Analytical Methodologies for Separation and Quantification
The analysis of volatile thiols in complex matrices like food and beverages is challenging due to their low concentrations and high reactivity. Gas chromatography coupled with a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), is a common approach. For identification, mass spectrometry (MS) is employed. Gas chromatography-olfactometry (GC-O) is a powerful technique for correlating chemical composition with sensory perception.
Experimental Protocol: GC-O Analysis of Volatile Thiols in Wine
This protocol provides a general framework for the analysis of volatile thiols, which can be adapted for the specific analysis of the two target isomers.
-
Sample Preparation (Solid-Phase Microextraction - SPME):
-
Place 10 mL of wine into a 20 mL headspace vial.
-
Add 1 g of NaCl and a magnetic stir bar.
-
Spike with an appropriate internal standard (e.g., deuterated thiol).
-
Seal the vial with a PTFE-faced silicone septum.
-
Equilibrate the sample at 40°C for 15 minutes with stirring.
-
Expose a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 40°C with continued stirring.
-
-
GC-O-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Olfactometer: ODP 3 (Gerstel) or similar.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Injector: Splitless mode, 250°C.
-
Oven Program: 40°C (hold 5 min), ramp at 3°C/min to 220°C (hold 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Effluent Split: The column effluent is split between the MS and the olfactometry port (e.g., 1:1 ratio).
-
MS Conditions: Electron ionization (EI) at 70 eV, scan range m/z 35-350.
-
Olfactometry: The sniffing port is maintained at 230°C, with humidified air added as a make-up gas. Assessors record odor descriptors and intensity at the sniffing port.
-
A Comparative Guide to the Sensory Properties of Erythro- and Threo-Isomers of 3-Mercapto-2-methyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereochemistry in Aroma Perception
3-Mercapto-2-methyl-1-butanol is a sulfur-containing organic compound recognized for its significant contribution to the aroma of various foods and beverages. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with a general flavor profile described as "sulfurous" and is known to impart notes of hop, leek, meat, and onion.[1] The molecule possesses two chiral centers, giving rise to two pairs of enantiomers, referred to as the diastereomeric erythro- and threo-isomers. It is well-established in flavor chemistry that stereochemistry can dramatically influence the sensory properties of a molecule, including its odor character and potency. This guide delves into the available scientific understanding of the distinct sensory attributes of the erythro- and threo-isomers of this compound.
Understanding Erythro and Threo Isomerism
The terms "erythro" and "threo" are used to describe the relative configuration of two adjacent stereocenters. In a Fischer projection, if the two similar substituents are on the same side of the carbon backbone, the isomer is designated as erythro. Conversely, if they are on opposite sides, it is the threo isomer. This seemingly subtle structural difference can lead to significant variations in how the molecule interacts with olfactory receptors, resulting in different odor perceptions.
References
A Senior Application Scientist's Guide to Cross-Validation of GC-O and GC-MS Data for Sulfur Compounds
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor, fragrance, and malodor analysis, volatile sulfur compounds (VSCs) present a unique and formidable challenge. Their profound impact on sensory perception, often at infinitesimally low concentrations, necessitates a dual-pronged analytical approach. This guide provides an in-depth exploration of the cross-validation of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) data, a critical methodology for obtaining a holistic and accurate understanding of sulfur compounds in complex matrices.
The Dichotomy of Sulfur Analysis: Chemical Abundance vs. Sensory Impact
The analysis of VSCs is often complicated by their inherent reactivity, polarity, and the vast differences between their concentration and their perceived odor intensity.[1][2] Many sulfur compounds possess exceptionally low odor thresholds, meaning they can be key contributors to an aroma profile even when present at levels that are challenging for instrumental detection.[3][4] This is where the synergy between the human nose as a highly sensitive detector (GC-O) and the structural elucidation power of a mass spectrometer (GC-MS) becomes indispensable.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Identifier
GC-MS is a powerhouse for the separation, identification, and quantification of volatile compounds. It provides detailed structural information, allowing for the unambiguous identification of analytes. However, its sensitivity may be insufficient for detecting trace-level, yet potent, sulfur odorants that are often masked by co-eluting matrix components.[2][7]
Gas Chromatography-Olfactometry (GC-O): The Sensory Detective
GC-O utilizes the human nose as a detector to pinpoint odor-active compounds in a gas chromatogram.[8][9] This technique is exceptionally sensitive to potent odorants, even those present at concentrations below the detection limits of conventional instrumental detectors.[5][10] By employing dilution techniques such as Aroma Extract Dilution Analysis (AEDA) or CharmAnalysis™, GC-O can rank the relative importance of odorants in a sample.[11]
The Imperative of Cross-Validation
Relying solely on one technique can lead to an incomplete or misleading interpretation of the role of sulfur compounds. GC-MS may identify numerous sulfur compounds, but not all will be sensorially relevant. Conversely, GC-O can detect potent odors without revealing the chemical identity of the responsible compound.[5][6] Cross-validation bridges this gap, ensuring that instrumental data is perceptually relevant and sensory perceptions are chemically understood.
A Step-by-Step Guide to the Cross-Validation Workflow
The following protocol outlines a robust methodology for the cross-validation of GC-O and GC-MS data for sulfur compound analysis.
Part 1: Sample Preparation and Extraction
The choice of extraction method is critical and should be tailored to the sample matrix and the volatility of the target sulfur compounds.
Experimental Protocol: Solid-Phase Microextraction (SPME)
-
Sample Preparation: Homogenize the sample if necessary. For solid samples, a liquid suspension may be prepared.
-
SPME Fiber Selection: Choose an SPME fiber with a coating appropriate for the polarity of the target sulfur compounds. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatiles.
-
Extraction: Place a known amount of the sample in a headspace vial. Expose the SPME fiber to the headspace of the sample at a controlled temperature and for a defined period (e.g., 30 minutes at 40°C).
-
Desorption: Transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
Part 2: Instrumental Analysis - The GC-O-MS System
A combined GC-O-MS system allows for simultaneous data acquisition, which is crucial for accurate correlation. The column effluent is split between the mass spectrometer and the olfactometry port.
GC-O-MS System Workflow Diagram
Caption: Workflow of a combined GC-O-MS system for sulfur compound analysis.
Part 3: Data Acquisition and Analysis
GC-O Data Acquisition (Aromagram Generation)
-
Panelist Training: Assessors should be trained to recognize and describe various sulfur-related odors.
-
Sniffing: The assessor sniffs the effluent from the sniffing port and records the retention time, duration, and descriptor for each perceived odor.
-
AEDA (Aroma Extract Dilution Analysis): The sample extract is serially diluted and re-analyzed by GC-O. The highest dilution at which an odor is still detected is its Flavor Dilution (FD) factor, which indicates its relative potency.
GC-MS Data Acquisition
-
Total Ion Chromatogram (TIC): The MS detector records the total ion current as a function of retention time.
-
Mass Spectra: For each peak in the TIC, a mass spectrum is generated, which serves as a chemical fingerprint.
-
Compound Identification: The mass spectra of unknown compounds are compared to a spectral library (e.g., NIST) for identification.
Part 4: Cross-Validation and Data Interpretation
This is the crucial step where the two datasets are integrated.
Cross-Validation Workflow Diagram
Caption: The process of cross-validating GC-O and GC-MS data.
Key Steps in Cross-Validation:
-
Retention Time Alignment: The retention times from the aromagram are matched with the peaks in the TIC.
-
Compound Identification: The mass spectrum of the peak corresponding to a significant odor event is used to identify the causative compound.
-
Quantification and Odor Activity Value (OAV) Calculation: The concentration of the identified compound is determined from the GC-MS data. The OAV is then calculated by dividing the concentration by the compound's published odor threshold. An OAV > 1 suggests the compound is likely a significant contributor to the overall aroma.[5]
Data Presentation: A Comparative Analysis
The following table provides a hypothetical but representative dataset from the analysis of a wine sample, illustrating the complementary nature of GC-O and GC-MS data for sulfur compounds.
| Retention Time (min) | Odor Descriptor (GC-O) | FD Factor (AEDA) | Identified Compound (GC-MS) | Concentration (µg/L) | Odor Threshold (µg/L) | Odor Activity Value (OAV) |
| 5.2 | Rotten Cabbage | 256 | Dimethyl sulfide (DMS) | 15 | 1.2 | 12.5 |
| 8.9 | Cooked Onion | 64 | Methanethiol | 2.5 | 0.02 | 125 |
| 12.5 | Grapefruit, Passionfruit | 1024 | 3-Mercaptohexan-1-ol (3-MH) | 0.8 | 0.004 | 200 |
| 15.1 | Burnt Rubber | 128 | Dimethyl disulfide (DMDS) | 5 | 10 | 0.5 |
| 18.3 | Toasted, Coffee-like | 512 | 2-Furfurylthiol (FFT) | 0.1 | 0.0004 | 250 |
Challenges and Considerations in Cross-Validation
-
Sensitivity Mismatch: The human nose can be orders of magnitude more sensitive to certain sulfur compounds than a mass spectrometer. A potent odor detected by GC-O may correspond to a very small or even undetectable peak in the GC-MS chromatogram. In such cases, selective sulfur detectors like the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD) can be invaluable.[7][12][13]
-
Co-elution: A single odor event in GC-O may be due to multiple co-eluting compounds. High-resolution chromatography, such as comprehensive two-dimensional GC (GCxGC), can help to resolve these complex mixtures.[11]
-
Subjectivity of Sensory Data: Olfactory perception can vary between individuals. Using a trained sensory panel and averaging the results can improve the reliability of GC-O data.[1]
Conclusion
The cross-validation of GC-O and GC-MS data is not merely a confirmatory exercise but a synergistic approach that provides a depth of understanding unattainable with either technique alone. For researchers, scientists, and drug development professionals working with volatile sulfur compounds, this integrated methodology is essential for accurately identifying key odorants, understanding structure-activity relationships, and ultimately controlling the sensory properties of their products. By bridging the gap between instrumental analysis and human perception, we can unravel the complexities of sulfur compounds and their profound impact on our sensory world.
References
- 1. Associations of Volatile Compounds with Sensory Aroma and Flavor: The Complex Nature of Flavor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ingenieria-analitica.com [ingenieria-analitica.com]
- 8. Gas Chromatography Olfactometry (GC-O) for the (Semi)Quantitative Screening of Wine Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfigueiredo.org [pfigueiredo.org]
- 10. aidic.it [aidic.it]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. azom.com [azom.com]
A Senior Application Scientist’s Guide to Thiol Quantification: SPME vs. Liquid-Liquid Extraction
For researchers, scientists, and drug development professionals, the accurate quantification of thiols is a critical yet challenging endeavor. These highly reactive sulfur-containing compounds, such as glutathione, cysteine, and volatile mercaptans, are pivotal in fields ranging from clinical diagnostics and drug metabolism to the aroma profiles of food and beverages.[1][2] Their analysis is complicated by their low concentrations (often at ng/L levels), high reactivity leading to easy oxidation, and the complexity of the matrices in which they are found.[1][3][4]
The success of any thiol quantification workflow hinges on a robust sample preparation strategy. Among the myriad of techniques available, Solid-Phase Microextraction (SPME) and Liquid-Liquid Extraction (LLE) are two of the most established methods. This guide provides an in-depth, objective comparison of these two techniques, grounded in experimental data and field-proven insights, to empower you to select the most effective method for your analytical objectives.
The Challenge of Thiol Analysis
The primary difficulty in thiol analysis lies in the reactive nature of the sulfhydryl (-SH) group.[5] This group is highly susceptible to oxidation, which can lead to the formation of disulfides, artificially lowering the measured concentration of the target thiol.[6][7] Therefore, sample preparation methods must not only isolate and concentrate the thiols but also protect their integrity. This often necessitates a derivatization step, which chemically modifies the thiol group to form a more stable and easily detectable derivative.[8]
Solid-Phase Microextraction (SPME): The Solvent-Free Approach
SPME is a sample preparation technique that combines extraction, concentration, and sample introduction into a single, solvent-free step.[8] It utilizes a fused silica fiber coated with a stationary phase. When the fiber is exposed to a sample, analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis.[8]
Causality in the SPME Workflow
The power of SPME for thiol analysis, particularly for volatile thiols, lies in its elegance and efficiency. The most common approach is Headspace SPME (HS-SPME), which is ideal for volatile compounds.
-
Why Headspace? Thiols are often volatile. By exposing the fiber to the headspace above the sample rather than immersing it directly, we selectively extract these volatile compounds while leaving behind non-volatile matrix components (salts, sugars, proteins).[9] This minimizes matrix interference and prolongs the life of the SPME fiber.[9] Direct Immersion (DI-SPME) is an alternative but is often harsher on the fiber and can extract more matrix components, though it can be more effective for less volatile or more polar compounds.[10]
-
Why Derivatization? Direct analysis of underivatized thiols by GC is problematic due to their poor chromatographic peak shape and high reactivity. Derivatization is essential to:
-
Increase Stability: Capping the reactive -SH group prevents oxidation during extraction and analysis.[8]
-
Improve Volatility & Chromatography: Converting the polar thiol into a less polar, more volatile derivative results in sharper, more symmetrical peaks.[11]
-
Enhance Sensitivity: Derivatizing agents like 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) introduce electrophoric groups that significantly enhance detection by mass spectrometry (MS).[3][4]
-
-
On-Fiber Derivatization (OFD): A particularly efficient strategy involves pre-loading the derivatizing agent onto the SPME fiber. The fiber is then exposed to the sample headspace, where extraction and derivatization occur simultaneously.[3][4] This automatable, single-step process improves throughput and reproducibility.[3]
SPME Experimental Workflow Diagram
Caption: Automated Headspace SPME workflow with on-fiber derivatization for thiol analysis.
Liquid-Liquid Extraction (LLE): The Classic Standard
LLE is a separation technique based on the principle of partitioning, where a compound distributes itself between two immiscible liquid phases according to its relative solubility.[12][13] Typically, an aqueous sample containing the analyte is mixed with an immiscible organic solvent. The target analyte, being more soluble in the organic solvent, transfers from the aqueous phase to the organic phase, leaving impurities behind.[13]
Causality in the LLE Workflow
While often perceived as more labor-intensive, LLE remains a powerful and versatile technique. Its effectiveness is dictated by deliberate experimental choices.
-
Why Solvent Selection is Critical: The choice of extraction solvent is the most crucial parameter in LLE.[14][15] The ideal solvent should have high selectivity for the thiol derivatives and low solubility for matrix interferents.[14] Dichloromethane and ethyl acetate are common choices for their ability to extract a range of organic compounds.[16] The solvent must also be immiscible with the sample matrix and have a relatively low boiling point for easy removal post-extraction.[12]
-
Why pH Adjustment Matters: The charge state of a thiol can significantly affect its solubility. Adjusting the pH of the aqueous sample can suppress the ionization of the thiol group, making it less polar and more readily extracted into an organic solvent.
-
Why a Multi-Step Process? Unlike the integrated nature of SPME, LLE is a sequential process. After extraction, the organic layer containing the analyte must be physically separated, dried to remove residual water, and then concentrated by evaporating the solvent.[14] This concentration step is a key advantage, allowing for the analysis of very dilute samples. The sample is then reconstituted in a small volume of a suitable solvent before injection.
LLE Experimental Workflow Diagram
Caption: Typical Liquid-Liquid Extraction workflow with pre-extraction derivatization.
Performance Comparison: SPME vs. LLE
The choice between SPME and LLE depends on a careful evaluation of multiple performance metrics against the specific demands of the research.
| Feature | Solid-Phase Microextraction (SPME) | Liquid-Liquid Extraction (LLE) | Rationale & Insights |
| Principle | Adsorption/absorption onto a coated fiber[8] | Partitioning between two immiscible liquids[12] | SPME is an equilibrium-based, non-exhaustive technique, whereas LLE aims for a more exhaustive transfer of the analyte. |
| Solvent Usage | Solvent-free ("Green" technique)[8][17] | Requires significant volumes of organic solvents[18][19] | This is a major advantage for SPME in terms of environmental impact, cost, and safety. |
| Automation | Easily and highly automated[4] | Traditionally manual; can be automated in 96-well format[20] | Automation in SPME leads to high throughput and excellent reproducibility, crucial for large sample sets. |
| Sensitivity | Excellent (ng/L or ppt levels), due to analyte pre-concentration on the fiber[17][21] | Good to Excellent; sensitivity enhanced by solvent evaporation and sample reconstitution | Both methods, when coupled with derivatization and MS/MS, can achieve the low detection limits required for trace thiol analysis.[3] |
| Selectivity | Determined by fiber coating and derivatization agent[22] | Determined by solvent choice, pH, and derivatization agent[14] | Derivatization is the key driver of selectivity for both techniques, targeting the specific -SH functional group. |
| Matrix Effects | Susceptible to competition for fiber sites and matrix effects on headspace equilibrium (e.g., ethanol in wine)[22][23] | Prone to emulsion formation; potential for co-extraction of interfering compounds[18][19] | HS-SPME is generally cleaner as it avoids direct contact with non-volatile matrix components. LLE may require additional cleanup steps. |
| Speed/Throughput | High, especially when automated | Lower for manual methods, higher for 96-well formats | An automated SPME system can run overnight, analyzing dozens of samples unattended. |
| Ease of Use | Simple concept, but requires method development (fiber choice, time, temp) | Conceptually simple but can be tedious and technique-dependent, requiring careful manual handling[19] | LLE is often taught in introductory chemistry labs, but achieving high reproducibility requires skill.[19] |
| Cost | Higher initial instrument cost (autosampler), but fibers are reusable (cost per sample can be low) | Low equipment cost, but ongoing high cost of high-purity solvents | The economic choice depends on sample load; for high throughput, SPME's automation can offset initial costs. |
Experimental Protocols: A Practical Application
Here we provide representative protocols for the quantification of key volatile thiols (e.g., 4-mercapto-4-methyl-2-pentanone (4MMP), 3-mercaptohexanol (3MH)) in a complex matrix like beer or wine.
Protocol 1: Automated HS-SPME-GC-MS/MS with On-Fiber Derivatization
This protocol is adapted from methodologies developed for analyzing hop-derived thiols in beer.[3][4]
-
Sample Preparation:
-
Place 1.5 mL of decarbonated beer and 1.5 mL of a 2.5% hydroethanolic solution into a 20 mL amber headspace vial.
-
Add an appropriate volume of internal standard solution (e.g., d10-4MMP).
-
Add 1.5 g of sodium chloride (NaCl). This "salting-out" effect increases the volatility of the thiols, driving them into the headspace for more efficient extraction.
-
Add 1 µL of triethylamine (TEA) to create an alkaline environment, which facilitates the derivatization reaction.[3] Seal the vial immediately.
-
-
On-Fiber Derivatization & Extraction:
-
Use a PAL System autosampler equipped with a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS).
-
First, expose the SPME fiber to the headspace of a vial containing the derivatizing agent, 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), to precondition the fiber.
-
Immediately transfer the PFBBr-loaded fiber to the headspace of the prepared sample vial.
-
Incubate for 40 minutes at 60°C with agitation (e.g., 250 rpm). During this step, volatile thiols are extracted from the headspace and simultaneously react with the PFBBr on the fiber surface.
-
-
GC-MS/MS Analysis:
-
After extraction, immediately transfer the fiber to the GC inlet, heated to 250°C.
-
Desorb the derivatized thiols for 1-2 minutes in splitless mode.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms) with an appropriate temperature program.
-
Detect and quantify using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
-
Protocol 2: LLE-GC-MS/MS
This protocol is a representative workflow for a classic extraction approach.
-
Sample Preparation & Derivatization:
-
To a 50 mL centrifuge tube, add 10 mL of wine sample and the internal standard solution.
-
Add 1 mL of a buffer solution to adjust the pH to ~7.
-
Add 100 µL of the PFBBr derivatizing solution (in acetone). Vortex briefly.
-
-
Liquid-Liquid Extraction:
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning of the thiol derivatives into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Carefully transfer the bottom organic layer (dichloromethane) to a clean tube using a glass pipette.
-
Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at room temperature. This step concentrates the extracted analytes.
-
Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., hexane or ethyl acetate).
-
-
GC-MS/MS Analysis:
-
Inject 1-2 µL of the reconstituted sample into the GC-MS/MS system.
-
Use chromatographic and MS conditions similar to those described in the SPME protocol.
-
Conclusion and Recommendations
Both SPME and LLE are highly effective techniques for the quantification of thiols when properly optimized. The decision of which method to employ is not a matter of one being universally "better," but rather which is "best suited" for the specific analytical context.
Choose Solid-Phase Microextraction (SPME) when:
-
High throughput and automation are critical for analyzing large numbers of samples.
-
Minimizing solvent consumption is a priority due to environmental, safety, or cost concerns.
-
The analytes of interest are volatile and can be efficiently analyzed using a headspace approach.
-
A cleaner extraction with fewer matrix components is desired.
Choose Liquid-Liquid Extraction (LLE) when:
-
A wide range of analyte polarities needs to be extracted, which may not be compatible with available SPME fiber coatings.
-
Initial instrumentation cost is a primary limiting factor, and an autosampler is not available.
-
The sample matrix is incompatible with SPME fibers (e.g., highly viscous or particulate-laden samples where DI-SPME would be required but problematic).
-
A large sample volume needs to be processed to achieve the required detection limits, and the concentration factor from solvent evaporation is advantageous.
Ultimately, the development of a robust and reliable method for thiol quantification requires a deep understanding of the chemistry of the analytes and the strengths and limitations of the chosen sample preparation technique. By carefully considering the factors outlined in this guide, researchers can confidently select and implement the optimal workflow to achieve accurate and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Headspace versus direct immersion solid phase microextraction in complex matrixes: investigation of analyte behavior in multicomponent mixtures [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. openaccesspub.org [openaccesspub.org]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 15. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 16. economysolutions.in [economysolutions.in]
- 17. researchgate.net [researchgate.net]
- 18. organomation.com [organomation.com]
- 19. aurorabiomed.com [aurorabiomed.com]
- 20. Comparison of solid-phase microextraction and liquid-liquid extraction in 96-well format for the determination of a drug compound in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
A Guide to Inter-Laboratory Comparison for the Quantification of 3-Mercapto-2-methyl-1-butanol
This guide provides a comprehensive overview of organizing and participating in an inter-laboratory comparison (ILC) for the quantification of 3-Mercapto-2-methyl-1-butanol, a potent aroma compound. It is intended for researchers, scientists, and professionals in the fields of food and beverage science, flavor chemistry, and analytical testing who are seeking to validate their analytical methods, ensure data accuracy, and achieve consensus on the quantification of this challenging analyte.
Introduction: The Analytical Challenge of a Potent Thiol
This compound is a volatile sulfur compound (VSC) that, even at trace concentrations, can significantly impact the aroma profile of various products, including alcoholic beverages like wine and beer. Its low sensory threshold and high reactivity present considerable analytical challenges. Accurate and precise quantification is crucial for quality control, product development, and research into flavor chemistry.
Given the inherent variability in analytical methodologies and laboratory practices, inter-laboratory comparisons are indispensable for establishing the reliability and comparability of measurement results across different organizations. This guide will walk you through the essential considerations and steps for conducting a successful ILC for this specific compound.
Analytical Methodologies for this compound Quantification
The quantification of volatile thiols like this compound typically involves sophisticated analytical techniques due to their low concentrations and the complexity of the sample matrices. Gas chromatography (GC) coupled with a selective detector is the most common approach.
Table 1: Comparison of Analytical Techniques for this compound Quantification
| Technique | Principle | Advantages | Disadvantages |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds based on their boiling points and identifies them by their mass-to-charge ratio. | High selectivity and sensitivity, provides structural information for confident identification. | Can be complex to operate and maintain; potential for matrix interference. |
| GC-SCD (Sulfur Chemiluminescence Detector) | A highly selective detector for sulfur-containing compounds. | Extremely sensitive to sulfur compounds, less prone to matrix interference from non-sulfur compounds. | Does not provide structural information, requiring confirmation of peak identity. |
| HPLC with Derivatization | Liquid chromatography separation of thiols after they have been chemically modified (derivatized) to enhance detection. | Suitable for less volatile thiols, can be coupled with various detectors (e.g., fluorescence, MS). | Derivatization step can be complex and introduce variability. |
For an inter-laboratory comparison, a well-documented and validated method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is often the preferred method due to its balance of sensitivity, selectivity, and the ability to confirm the analyte's identity.
Designing a Hypothetical Inter-Laboratory Comparison Study
As no formal, publicly available inter-laboratory comparison study for this compound has been identified, this guide presents a robust, hypothetical study design based on best practices and established methods for similar volatile thiols.
Study Objective
To assess the proficiency of participating laboratories in quantifying this compound in a synthetic wine matrix and to evaluate the reproducibility of a standardized analytical method.
Study Coordinator
A designated and experienced laboratory should act as the study coordinator to prepare and distribute the test materials, collect and analyze the data, and prepare the final report.
Participants
A minimum of 8-10 laboratories from academia, industry, and government sectors should be recruited to ensure a statistically significant dataset.
Test Material
Experimental Workflow
The following diagram illustrates the key stages of the inter-laboratory comparison:
Caption: Workflow of the Inter-Laboratory Comparison Study.
Detailed Experimental Protocol: HS-SPME-GC-MS
A standardized protocol is crucial to minimize method-induced variability. The following Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.
Materials and Reagents
-
Test Samples: As provided by the study coordinator.
-
This compound standard: High purity standard for calibration.
-
Internal Standard (IS): e.g., 3-Mercaptohexanol-d5 or other suitable deuterated thiol.
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Sodium Chloride (NaCl): Analytical grade, pre-baked to remove volatile contaminants.
-
GC Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
Sample Preparation
-
Pipette 10 mL of the test sample into a 20 mL headspace vial.
-
Add a precise amount of the internal standard solution.
-
Add 3 g of NaCl to the vial.
-
Immediately cap the vial and gently swirl to dissolve the salt.
HS-SPME Extraction
-
Place the vial in a temperature-controlled agitator (e.g., at 40°C).
-
Allow the sample to equilibrate for 10 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes with agitation.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
-
Injector: Splitless mode, 250°C.
-
Column: e.g., DB-WAX or equivalent polar capillary column (30 m x 0.25 mm x 0.25 µm).
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 5°C/min, hold 10 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
Quantification
Construct a calibration curve using standard solutions of this compound prepared in the synthetic wine matrix, with the same concentration of the internal standard as in the samples. The concentration of the analyte in the test samples is calculated based on the ratio of the analyte peak area to the internal standard peak area.
Data Analysis and Performance Evaluation
The performance of each participating laboratory will be evaluated according to ISO 13528 guidelines.
Assigned Value (x_pt)
The assigned value for the concentration of this compound in each test material will be the consensus value derived from the participants' results, calculated using robust statistical methods to minimize the influence of outliers.[1][2]
Standard Deviation for Proficiency Assessment (σ_pt)
The standard deviation for proficiency assessment will be determined from the participants' data using robust statistical methods.
z-Scores
Each laboratory's performance will be assessed using z-scores, calculated as follows:
z = (x_i - x_pt) / σ_pt
where:
-
x_i is the result reported by the laboratory.
-
x_pt is the assigned value.
-
σ_pt is the standard deviation for proficiency assessment.
The interpretation of z-scores is as follows:[3]
-
|z| ≤ 2: Satisfactory performance.
-
2 < |z| < 3: Questionable performance.
-
|z| ≥ 3: Unsatisfactory performance.
Hypothetical Results and Discussion
The following tables present hypothetical results from our designed inter-laboratory study.
Table 2: Hypothetical Results for this compound Quantification (Sample A)
| Laboratory ID | Reported Concentration (µg/L) | z-Score | Performance |
| Lab 1 | 5.2 | 0.4 | Satisfactory |
| Lab 2 | 4.8 | -0.8 | Satisfactory |
| Lab 3 | 5.5 | 1.2 | Satisfactory |
| Lab 4 | 6.1 | 2.8 | Questionable |
| Lab 5 | 5.0 | 0.0 | Satisfactory |
| Lab 6 | 4.5 | -1.6 | Satisfactory |
| Lab 7 | 5.3 | 0.6 | Satisfactory |
| Lab 8 | 3.9 | -3.6 | Unsatisfactory |
| Lab 9 | 5.1 | 0.2 | Satisfactory |
| Lab 10 | 4.9 | -0.4 | Satisfactory |
| Assigned Value (x_pt) | 5.0 µg/L | ||
| Std. Dev. (σ_pt) | 0.35 µg/L |
Table 3: Hypothetical Results for this compound Quantification (Sample B)
| Laboratory ID | Reported Concentration (µg/L) | z-Score | Performance |
| Lab 1 | 10.5 | 0.5 | Satisfactory |
| Lab 2 | 9.8 | -1.0 | Satisfactory |
| Lab 3 | 10.8 | 1.1 | Satisfactory |
| Lab 4 | 11.5 | 2.5 | Questionable |
| Lab 5 | 10.2 | 0.1 | Satisfactory |
| Lab 6 | 9.5 | -1.5 | Satisfactory |
| Lab 7 | 10.6 | 0.7 | Satisfactory |
| Lab 8 | 8.9 | -2.8 | Questionable |
| Lab 9 | 10.3 | 0.3 | Satisfactory |
| Lab 10 | 10.0 | -0.3 | Satisfactory |
| Assigned Value (x_pt) | 10.1 µg/L | ||
| Std. Dev. (σ_pt) | 0.55 µg/L |
In this hypothetical scenario, most laboratories demonstrated satisfactory performance. Lab 4 showed a consistent positive bias, warranting an investigation into their calibration standards or integration parameters. Lab 8's results were consistently low, suggesting potential issues with extraction efficiency or sample handling.
Causality and Trustworthiness in the Protocol
The choice of HS-SPME-GC-MS is deliberate. HS-SPME is a solventless extraction technique that is easily automated, reducing the potential for human error and improving reproducibility. The use of a deuterated internal standard is critical for compensating for matrix effects and variations in extraction and injection efficiency, thereby enhancing the trustworthiness of the results. The standardized protocol, from sample preparation to instrument parameters, is designed to be a self-validating system. Any significant deviation from the expected results, as highlighted by the z-scores, would prompt a root cause analysis, ensuring the integrity of the data.
The following diagram illustrates the relationship between key experimental choices and the goal of achieving reliable results:
Caption: Rationale for Methodological Choices.
Conclusion and Future Directions
This guide outlines a framework for an inter-laboratory comparison of this compound quantification. While a hypothetical study is presented, the principles and protocols are grounded in established analytical science. Participation in such studies is crucial for laboratories to demonstrate their competence, improve the accuracy of their results, and contribute to a better understanding of the role of this potent aroma compound in various products.
Future efforts should focus on the development and certification of a reference material for this compound in a relevant matrix, which would greatly enhance the quality and comparability of data across the industry.
References
Differentiating the Subtle Sulfurs: A Sensory and Analytical Guide to 3-Mercapto-2-methyl-1-butanol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast and complex world of aroma chemistry, sulfur-containing compounds, particularly mercaptans (thiols), hold a unique position. Characterized by their extremely low odor thresholds, they can be potent contributors to the sensory profile of a wide range of products, from foodstuffs and beverages to pharmaceuticals.[1] Among these, 3-Mercapto-2-methyl-1-butanol stands out as a key aroma compound in various natural products, notably in coffee. Its powerful and distinct "sulfurous" and "brothy" notes necessitate a clear understanding of its sensory properties in relation to other structurally similar and sensorially significant mercaptans.
This guide provides a comprehensive sensory and analytical framework for the differentiation of this compound from other key mercaptans. We will delve into a comparative analysis of their odor profiles, explore the intricacies of sensory evaluation through Quantitative Descriptive Analysis (QDA), and provide detailed protocols for their instrumental analysis using Gas Chromatography-Olfactometry (GC-O) and Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS).
A Comparative Olfactory Landscape of Key Mercaptans
The sensory perception of mercaptans is highly dependent on their molecular structure, concentration, and the matrix in which they are present. While many share a general "sulfurous" character, subtle differences in their odor profiles are critical for defining the overall aroma of a product. The following table provides a comparative overview of the sensory attributes and odor detection thresholds of this compound and other notable mercaptans found in food and beverages.
| Mercaptan | Common Sensory Descriptors | Odor Detection Threshold in Water (ng/L) | Typical Occurrence |
| This compound | Sulfurous, onion-like, brothy, savory | Not widely reported, but known to be potent | Coffee |
| 2-Furfurylthiol | Roasted coffee, smoky, burnt | 0.4 | Coffee, cooked meat |
| 3-Mercaptohexan-1-ol (3MH) | Grapefruit, passion fruit, guava | 60 | Wine (Sauvignon Blanc), passion fruit |
| 4-Mercapto-4-methylpentan-2-one (4MMP) | Boxwood, catty, blackcurrant | 0.8 | Wine (Sauvignon Blanc), beer |
| Methanethiol | Rotten cabbage, cooked cabbage | 20 | Cheese, beer, wine |
| Ethanethiol | Onion, natural gas odorant | 0.02 | Durian, cheese |
Note: Odor thresholds can vary significantly depending on the study methodology and the purity of the compound.[2][3]
Unveiling the Nuances: Sensory Evaluation Protocol
Quantitative Descriptive Analysis (QDA) is a powerful sensory method used to identify and quantify the sensory attributes of a product.[4] A trained sensory panel is essential for generating reliable and reproducible data for differentiating mercaptans.
Sensory Panel Training and Lexicon Development
The foundation of a successful QDA is a well-trained panel and a comprehensive, mutually understood lexicon of sensory terms. The training process should focus on familiarizing panelists with the specific aroma attributes of various mercaptans.[5][6]
Training Workflow:
Caption: Workflow for sensory panel training for the descriptive analysis of mercaptans.
A specialized lexicon for sulfur compounds is crucial for capturing the subtle differences between them. The following table provides a starting point for such a lexicon.
| Attribute | Definition | Reference Standard (in water or propylene glycol) |
| Sulfurous | The general impression of sulfur, reminiscent of burnt matches. | Dilute solution of potassium metabisulfite. |
| Onion-like | The characteristic aroma of freshly cut onions. | Freshly chopped yellow onion. |
| Garlic-like | The pungent aroma of fresh garlic. | Freshly crushed garlic. |
| Cooked Cabbage | The aroma of boiled cabbage. | Water from boiled cabbage. |
| Meaty/Brothy | A savory, cooked meat aroma. | Beef or chicken broth. |
| Roasted/Coffee | The aroma of roasted coffee beans. | Freshly brewed coffee. |
| Fruity/Tropical | Sweet and fruity notes, reminiscent of grapefruit or passion fruit. | Dilute solutions of 3-mercaptohexan-1-ol. |
| Catty/Boxwood | A sharp, slightly animalic aroma, similar to boxwood or cat urine. | Dilute solutions of 4-mercapto-4-methylpentan-2-one. |
| Rubbery/Skunky | A burnt rubber or skunk-like aroma. | Dilute solution of 3-methyl-2-buten-1-thiol. |
Quantitative Descriptive Analysis (QDA) Protocol
-
Sample Preparation: Prepare solutions of the mercaptans to be tested in a neutral solvent (e.g., deionized water or propylene glycol) at concentrations above their detection thresholds but below levels that would cause sensory fatigue.
-
Panelist Evaluation: Provide panelists with coded samples in a controlled sensory laboratory environment.
-
Data Collection: Panelists will rate the intensity of each attribute from the developed lexicon on a continuous scale (e.g., a 15-cm line scale anchored with "not perceptible" and "very intense").
-
Data Analysis: The collected data is then statistically analyzed to generate a sensory profile for each compound. The results are often visualized using a spider plot (radar chart) for easy comparison.
The Analytical Toolkit: Instrumental Differentiation
Instrumental analysis provides objective and quantitative data to complement sensory evaluation. Gas chromatography-based techniques are the gold standard for the analysis of volatile sulfur compounds.
Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7] This technique is invaluable for identifying odor-active compounds in a complex mixture.
GC-O Experimental Workflow:
Caption: Schematic of a Gas Chromatography-Olfactometry (GC-O) system.
Detailed GC-O Protocol:
-
Sample Preparation: Extract the volatile compounds from the sample matrix using a suitable technique such as liquid-liquid extraction or SPME.
-
GC Separation:
-
Column: Use a non-polar or medium-polarity column (e.g., DB-5ms or DB-Wax) for good separation of the mercaptans.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C (hold for 2 min), ramp to 240 °C at a rate of 5 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Olfactometry:
-
The GC effluent is split between the mass spectrometer and the olfactometry port.
-
A trained assessor sniffs the effluent from the olfactometry port and records the time, duration, and sensory descriptors of any detected odors.
-
-
Mass Spectrometry: The mass spectrometer provides data for the tentative identification of the odor-active compounds.
-
Data Analysis: The olfactometry data (aromagram) is aligned with the chromatogram from the mass spectrometer to identify the compounds responsible for the perceived odors.
Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME is a solvent-free extraction technique that is particularly well-suited for the analysis of volatile and semi-volatile compounds in various matrices.[8][9]
SPME-GC-MS Protocol for Mercaptan Analysis:
-
Sample Preparation: Place a known amount of the sample (e.g., 5 mL of beverage) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analytes.
-
SPME:
-
Fiber: Use a fiber with a coating that has a high affinity for sulfur compounds, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Extraction: Expose the fiber to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 min) with agitation.
-
-
GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250 °C).
-
GC Separation and MS Detection: Use the same GC-MS conditions as described in the GC-O protocol.
-
-
Quantification: For quantitative analysis, use a stable isotope-labeled internal standard and create a calibration curve.
Conclusion
The sensory differentiation of this compound from other mercaptans requires a multi-faceted approach that combines the subjective yet critical insights from human sensory perception with the objective and quantitative power of instrumental analysis. By employing a well-trained sensory panel and a robust lexicon in a QDA framework, researchers can effectively map the unique sensory profile of this important aroma compound. Complementing this with optimized GC-O and SPME-GC-MS methods allows for the confident identification and quantification of this compound and its differentiation from other thiols in complex matrices. This integrated approach provides the necessary tools for a deeper understanding and control of the sensory impact of these potent sulfur compounds in a variety of applications.
References
- 1. Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odor detection threshold - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. medallionlabs.com [medallionlabs.com]
- 5. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 6. caes.ucdavis.edu [caes.ucdavis.edu]
- 7. sensoryspectrum.com [sensoryspectrum.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Instrumental and Sensory Analysis of Onion Flavor
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Chemical Underpinnings of Onion Flavor
The intensity of onion flavor is influenced by both the onion's variety and the sulfur content of the soil it was grown in.[2] Higher sulfur content in the soil leads to a more intense and pungent flavor.[2]
Instrumental Analysis: The Objective Measurement of Flavor
Instrumental techniques provide objective, quantifiable data on the chemical composition of onion flavor. These methods are essential for identifying and quantifying the specific compounds that contribute to the overall sensory experience.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. In onion analysis, it is used to characterize the complex mixture of sulfur compounds and other volatiles that constitute its aroma.[5][7] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique used with GC-MS to extract volatile compounds from the onion.[5]
Key Strengths:
-
High Sensitivity and Specificity: Can identify and quantify a wide range of volatile compounds, even at low concentrations.[8]
-
Detailed Chemical Profile: Provides a comprehensive "fingerprint" of the volatile compounds present.[9]
Limitations:
-
Time-Consuming and Complex: Requires specialized equipment and expertise.[8]
-
Indirect Flavor Measurement: Does not directly measure sensory perception. The presence and concentration of a compound do not always directly correlate with its perceived aroma intensity.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is primarily used to quantify non-volatile compounds. In the context of onion flavor, HPLC is a validated method for measuring pyruvic acid content, which is a stable byproduct of the enzymatic reaction that produces pungent compounds.[11] The amount of pyruvic acid is a widely accepted indirect measure of onion pungency.[11]
Key Strengths:
-
Accurate Pungency Measurement: Provides a reliable and reproducible quantification of pungency.[11]
-
Well-Established Method: A standard technique for quality control in the onion industry.
Limitations:
-
Limited Scope: Measures only pungency and does not provide information on the broader aroma profile.
-
Sample Preparation: Requires extraction and preparation of the onion sample.[11]
Electronic Nose (E-Nose)
An electronic nose is an instrument equipped with an array of chemical sensors that respond to volatile compounds.[12] It mimics the human olfactory system to provide a holistic "smellprint" of a sample.[13] E-noses are increasingly used for quality control and to differentiate between onion varieties or processing treatments.[14][15]
Key Strengths:
-
Rapid Analysis: Provides results quickly, making it suitable for high-throughput screening.[16]
-
Non-destructive: Can be used to assess onion quality without damaging the sample.[16]
-
Good for Classification: Effective at distinguishing between samples based on their overall aroma profiles.[14]
Limitations:
-
Not Compound-Specific: Does not identify individual chemical compounds.[12]
-
Requires Calibration: The sensor array must be trained with known samples to interpret the results accurately.
Comparative Overview of Instrumental Techniques
| Technique | Primary Measurement | Key Advantages | Key Limitations | Correlation with Sensory Perception |
| GC-MS | Volatile organic compounds (e.g., disulfides, trisulfides)[5] | High sensitivity, detailed chemical profile[8] | Time-consuming, indirect flavor measurement[8][10] | Good correlation with specific aroma attributes when key odorants are identified. |
| HPLC | Pyruvic acid content[11] | Accurate and reproducible pungency measurement[11] | Measures only pungency. | Strong correlation with perceived pungency.[8] |
| Electronic Nose | Overall volatile profile ("smellprint")[14] | Rapid, non-destructive, good for classification[16] | Not compound-specific, requires calibration. | Good for discriminating overall aroma differences that are perceivable by humans.[14] |
Sensory Perception: The Human Experience of Flavor
Sensory evaluation uses human subjects as the analytical instrument to measure, analyze, and interpret the sensory properties of a product.[17] It provides a direct measure of how the flavor of an onion is perceived.
Quantitative Descriptive Analysis (QDA)
QDA is a widely used sensory evaluation method that provides a detailed sensory profile of a product.[18][19] A small panel of trained assessors (typically 8-15) develops a specific vocabulary to describe the sensory attributes of the onion (e.g., "pungent," "sulfurous," "sweet," "crisp").[20] They then rate the intensity of each attribute on a numerical scale.[19]
Key Strengths:
-
Comprehensive Sensory Profile: Provides a detailed and quantitative description of all sensory aspects.[21]
-
Direct Correlation to Human Perception: Measures what consumers actually experience.[22]
-
Statistically Robust: The use of trained panelists and replicated measurements allows for statistical analysis of the results.[18]
Limitations:
-
Time and Resource Intensive: Requires significant time for panelist recruitment, training, and evaluation sessions.[23]
-
Panelist Variability: Human perception can be influenced by various factors, requiring careful control and training to ensure consistency.[24]
Experimental Workflow: Correlating Instrumental and Sensory Data
A robust understanding of onion flavor requires correlating instrumental data with sensory perception.[22] The following workflow outlines a typical experimental design for achieving this.
Caption: Experimental workflow for correlating instrumental and sensory data.
Step-by-Step Protocol
-
Sample Preparation:
-
Select a homogenous batch of onions.
-
Prepare samples in a standardized manner (e.g., dicing to a specific size, juicing) to ensure consistency. The method of preparation will significantly impact the volatile profile.[6]
-
Divide the prepared sample into aliquots for each analytical method.
-
-
Instrumental Analysis:
-
GC-MS: Analyze the headspace of a prepared onion sample using HS-SPME-GC-MS to identify and quantify volatile compounds.
-
HPLC: Extract an aliquot of the onion sample and analyze for pyruvic acid content using a validated HPLC method.[11]
-
E-Nose: Present the headspace of a prepared onion sample to the electronic nose sensor array.
-
-
Sensory Evaluation:
-
Panel Training: Recruit and train a sensory panel on the specific aroma, flavor, and texture attributes of onions using reference standards.
-
QDA Evaluation: Present the prepared onion samples to the trained panel in a controlled environment.[17] Panelists will independently rate the intensity of each descriptive attribute on a linear scale.
-
-
Data Analysis:
-
Compile the data from all instrumental and sensory analyses.
-
Use multivariate statistical techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, to identify relationships between the instrumental measurements and the sensory attribute ratings.
-
The Synergy of Instrumental and Sensory Analysis
While instrumental analysis provides objective data on the chemical components of onion flavor, sensory evaluation offers a direct measure of the human perceptual experience.[22] A significant correlation between instrumental and sensory data does not always imply a causal relationship.[10][25] However, by combining these two approaches, researchers can:
-
Identify Key Flavor Compounds: Correlate specific volatile compounds identified by GC-MS with particular aroma attributes rated by the sensory panel.
-
Validate Instrumental Methods: Use sensory data to validate the effectiveness of instrumental techniques like HPLC for predicting pungency or the e-nose for discriminating between onion varieties.
-
Develop Predictive Models: Create statistical models that can predict sensory attributes based on instrumental measurements, enabling more rapid and cost-effective quality control.
Chemical Pathway of Onion Flavor Formation
The following diagram illustrates the key enzymatic pathway leading to the formation of flavor compounds in onions.
Caption: Simplified chemical pathway of onion flavor formation.
Conclusion
The comprehensive evaluation of onion flavor necessitates a multi-faceted approach that integrates the objectivity of instrumental analysis with the perceptual relevance of sensory evaluation. While techniques like GC-MS, HPLC, and the electronic nose provide invaluable data on the chemical composition and overall aroma profile, sensory methods like QDA are indispensable for understanding the human experience of that flavor. By systematically correlating these two data streams, researchers can gain a deeper understanding of the chemical drivers of onion flavor, leading to improved quality control, targeted product development, and the creation of novel flavor ingredients.
References
- 1. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine | Semantic Scholar [semanticscholar.org]
- 2. cookingscienceguy.com [cookingscienceguy.com]
- 3. tandfonline.com [tandfonline.com]
- 4. openscholar.uga.edu [openscholar.uga.edu]
- 5. Analysis of Volatile Flavor Components in Three Onion by Headspace Solid Phase Microextraction Combined with Gas Chromatography-Mass Spectrometry [agris.fao.org]
- 6. Characterization of the Volatile Compounds of Onion with Different Fresh-Cut Styles and Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. subplantsci.org [subplantsci.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Electronic Nose (E-Nose) Instrument | Food Aroma Analysis Tool [flavoractiv.com]
- 13. mdpi.com [mdpi.com]
- 14. atlantis-press.com [atlantis-press.com]
- 15. Researchers develop electronic nose to find rotten onions - UGA Today [news.uga.edu]
- 16. researchgate.net [researchgate.net]
- 17. Sensory Evaluation Methods in Food and Beverage Research | Lab Manager [labmanager.com]
- 18. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 19. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 20. One moment, please... [ecorfan.org]
- 21. fse.jiangnan.edu.cn [fse.jiangnan.edu.cn]
- 22. Instrumental Analysis or Human Evaluation to Measure the Appearance, Smell, Flavor, and Physical Properties of Food [mdpi.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Sensory Evaluation Methods Research - CORNELL UNIVERSITY [portal.nifa.usda.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to Yeast Strain Selection for Modulating 3-Mercapto-2-methyl-1-butanol Formation
For researchers and professionals in the fields of brewing science, enology, and drug development, the nuanced control of volatile compound formation is paramount. Among these, sulfur-containing compounds, or thiols, play a critical role in the aroma profiles of fermented beverages and can be of interest in various biotechnological applications. This guide provides an in-depth technical comparison of the impact of different yeast strains on the formation of the polyfunctional thiol, 3-Mercapto-2-methyl-1-butanol. While direct research on this specific thiol is limited, this guide synthesizes established principles of yeast metabolism, drawing parallels from closely related compounds to provide a scientifically grounded framework for strain selection and experimental design.
Introduction to this compound: A Putative Aroma Compound
This compound is a volatile thiol that, like other polyfunctional thiols, is expected to contribute to the sensory profile of fermented products, even at low concentrations. Its structure suggests a complex aroma profile, potentially combining the fruity and solvent notes of its parent alcohol, 3-methyl-1-butanol (isoamyl alcohol), with the characteristic sulfury notes of a thiol. Understanding and controlling its formation is key to targeted flavor development and off-flavor mitigation.
The formation of volatile thiols in fermented beverages is largely dependent on the metabolic activity of the yeast strain used. Yeast can release thiols from non-volatile precursors present in the raw materials (e.g., malt, grapes) or synthesize them de novo. The choice of yeast strain, therefore, presents a powerful tool for modulating the concentration of this compound.
Proposed Biosynthetic Pathway of this compound in Yeast
While the precise biosynthetic pathway of this compound is not yet fully elucidated in scientific literature, a plausible pathway can be proposed based on the well-established Ehrlich pathway for the formation of higher alcohols and the known mechanisms of thiol release by yeast.
The parent molecule, 3-methyl-1-butanol (isoamyl alcohol), is a fusel alcohol produced from the catabolism of the amino acid leucine via the Ehrlich pathway.[1] This pathway involves the transamination of leucine to α-ketoisocaproate, followed by decarboxylation to isovaleraldehyde, and finally, reduction to 3-methyl-1-butanol.[2]
The introduction of the thiol group could occur at different stages, but a likely mechanism involves the enzymatic release of the thiol from a cysteine-conjugated precursor, a process catalyzed by yeast enzymes with β-lyase activity. This is a common mechanism for the release of other potent thiols like 3-mercaptohexan-1-ol (3MH) in wine.
A second possibility, drawing analogy from the formation of 2-mercapto-3-methyl-1-butanol (2M3MB), an onion-like off-flavor in beer, involves a precursor originating from other raw materials like hops.[3][4][5] In the case of 2M3MB, a hop-derived precursor, 2,3-epoxy-3-methylbutanal, reacts with hydrogen sulfide and is then enzymatically converted by yeast.[3][4][5] A similar pathway could exist for this compound, where a precursor reacts with a sulfur donor and is subsequently modified by yeast enzymes.
The following diagram illustrates the proposed Ehrlich pathway for 3-methyl-1-butanol formation, which serves as the backbone for the potential synthesis of this compound.
Proposed Ehrlich Pathway for 3-Methyl-1-butanol Formation.
Impact of Yeast Strain Selection on Thiol Formation
The choice of yeast strain is a critical factor influencing the final concentration of this compound. Based on the proposed pathways, several key yeast characteristics should be considered:
-
Ehrlich Pathway Activity: Strains known to produce high levels of fusel alcohols, particularly 3-methyl-1-butanol, are likely to provide a greater pool of precursors for the formation of this compound. This is often strain-dependent and can be influenced by fermentation conditions.[6]
-
β-Lyase Activity: The ability of a yeast strain to cleave cysteine-S-conjugates is crucial for the release of many volatile thiols. Strains with high β-lyase activity would be expected to be more efficient at releasing this compound from potential cysteine-conjugated precursors.
-
Sulfur Metabolism: Yeast strains vary in their production of sulfur-containing compounds, including hydrogen sulfide (H₂S). If the formation of this compound involves the reaction of a precursor with a sulfur donor, strains that produce moderate levels of H₂S might enhance its formation.
-
Enzymatic Conversion of Precursors: As seen with 2M3MB, specific yeast enzymes like Old Yellow Enzyme 2 (Oye2p) and alcohol dehydrogenase 6 (Adh6p) are involved in the final conversion steps.[3][4][5] Different yeast strains will have varying levels of these and other relevant enzymes, directly impacting the final concentration of the target thiol.
Comparative Performance of Yeast Strain Archetypes
| Yeast Strain Archetype | Expected Impact on this compound Formation | Rationale |
| High Fusel Alcohol Producers (e.g., certain ale strains) | Potentially higher formation | Increased production of 3-methyl-1-butanol and its precursors via the Ehrlich pathway provides a larger substrate pool. |
| Strains with High β-Lyase Activity (e.g., certain wine strains) | Potentially higher formation | Enhanced cleavage of potential cysteine-conjugated precursors, leading to greater release of the free thiol. |
| Lager Strains (e.g., Saccharomyces pastorianus) | Variable | These strains are known to possess a diverse enzymatic toolkit, including enzymes like Oye2p and Adh6p, which are involved in the formation of a similar thiol, 2M3MB.[3][5] Their impact would likely depend on the specific precursor pathway. |
| Genetically Modified Strains | Targeted high or low formation | Strains can be engineered to overexpress or knockout specific genes involved in the Ehrlich pathway, β-lyase activity, or other relevant enzymatic steps to precisely control the formation of the target thiol.[7] |
Experimental Protocol for Evaluating Yeast Strain Impact
To empirically evaluate the impact of different yeast strains on the formation of this compound, a controlled fermentation experiment followed by robust analytical quantification is necessary.
Fermentation Protocol
-
Wort/Must Preparation: Prepare a standardized wort or must to ensure a consistent precursor matrix for all fermentations. For brewing trials, a lightly hopped pale malt wort is recommended to minimize confounding variables from high hop additions. For wine trials, a neutral grape must such as Chardonnay or Chenin Blanc can be used.
-
Yeast Propagation: Propagate each yeast strain to be tested in a standardized starter culture to ensure a healthy and consistent pitching rate.
-
Fermentation: Inoculate the prepared wort/must with the propagated yeast strains in temperature-controlled fermentation vessels. Maintain a consistent fermentation temperature and monitor fermentation progress by measuring specific gravity.
-
Sampling: Collect samples at regular intervals during fermentation and at the end of fermentation for analysis.
Analytical Quantification: HS-SPME-GC-MS
The quantification of volatile thiols at low concentrations requires a sensitive and selective analytical method. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for this application.
-
Sample Preparation: Transfer a known volume of the fermented sample into a headspace vial. Add a salt solution (e.g., NaCl) to improve the partitioning of volatile compounds into the headspace.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of the target compound, if available) to each sample for accurate quantification.
-
HS-SPME Extraction: Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample for a defined time and at a controlled temperature to adsorb the volatile compounds.
-
GC-MS Analysis: Desorb the trapped analytes from the SPME fiber in the hot injection port of the GC. The compounds are then separated on a capillary column and detected by the mass spectrometer.
-
Quantification: Identify this compound based on its retention time and mass spectrum. Quantify its concentration by comparing its peak area to that of the internal standard and a calibration curve prepared with a pure standard of the compound.
The following diagram outlines the experimental workflow:
References
- 1. Breeding of yeast strains with intracellular amino acid accumulation for value-added alcoholic beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Saccharomyces cerevisiae for co-production of ethanol and 3-methyl-1-butanol from sugarcane molasses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scottjanish.com [scottjanish.com]
A Comparative Analysis of Thiol Precursors in Allium cepa Varieties: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide offers an in-depth comparative study of the primary thiol precursors, S-alk(en)yl-L-cysteine sulfoxides (ACSOs), across different onion (Allium cepa) varieties. It is designed for researchers, scientists, and professionals in drug development who are interested in the rich sulfur chemistry of onions. This document provides a synthesis of current knowledge, presents quantitative comparisons, and details the experimental protocols necessary for empirical validation.
Introduction: The Chemical Core of Onion Flavor and Bioactivity
Onions are renowned for their distinctive flavor and aroma, which are not present in the intact vegetable but are rapidly generated upon tissue damage.[1] This culinary characteristic is the result of a swift enzymatic reaction. The stable, non-volatile, and odorless precursors, primarily S-alk(en)yl-L-cysteine sulfoxides (ACSOs), are stored in the cytoplasm of onion cells.[2] When the onion is cut or crushed, the vacuolar enzyme alliinase is released and cleaves these precursors.[1][3] This cleavage produces pyruvate, ammonia, and highly reactive sulfenic acids, which then spontaneously rearrange to form thiosulfinates—the volatile compounds responsible for the pungent aroma and taste of fresh onions.[1][3]
The principal ACSOs found in onions are:
-
S-trans-prop-1-enyl-L-cysteine sulfoxide (PeCSO or Isoalliin): Typically the most abundant precursor in onions, it is responsible for the lachrymatory factor (tear-inducing compound) and the characteristic sweet, pungent flavor.[3][4]
-
S-methyl-L-cysteine sulfoxide (MCSO or Methiin): Contributes to the more cabbage-like, lingering flavor notes.[3][4]
-
S-propyl-L-cysteine sulfoxide (PCSO or Propiin): Present in smaller quantities, it adds to the overall flavor complexity.[3][4]
The relative concentrations of these precursors are determined by the onion's genetic background and environmental factors, such as sulfur availability in the soil.[1][5][6] This variability leads to the wide spectrum of flavors observed across different onion varieties, from sweet and mild to intensely pungent.
Biosynthesis of Thiol Precursors
The biosynthesis of ACSOs is a complex process rooted in sulfur assimilation and amino acid metabolism. The plant absorbs sulfate from the soil, which is then incorporated into the amino acid cysteine.[1][5] From cysteine, the pathway is thought to involve the alk(en)ylation of cysteine, potentially while it is part of the glutathione tripeptide, followed by cleavage and oxidation to form the final ACSO flavor precursors.[4] Understanding this pathway is crucial for agricultural efforts aimed at modulating onion flavor intensity.
Comparative Analysis of Thiol Precursors in Onion Varieties
The concentration and composition of ACSOs vary significantly among different onion cultivars, which is the primary determinant of their flavor intensity and profile. Genetic factors play a major role in a cultivar's ability to absorb sulfur and synthesize these precursors.[5][6] While specific values can fluctuate based on growing conditions and storage, general trends have been established in scientific literature.
Red onions, for instance, are often noted for their higher levels of flavonoids and anthocyanins, but their sulfur composition is also distinct.[7] Studies comparing various cultivars have shown that total ACSO content can range widely. For example, one study found total ACSOs to vary from 32.38 to 44.16 g/kg of dry weight among different cultivars, with 'Bingo' having the highest concentration.[6] Another investigation noted that 'Guigum' and 'Turbo' varieties contained high amounts of ACSOs, at 100.6 and 98.0 mg/100 g fresh weight, respectively.[8]
Table 1: Relative Abundance of Major Thiol Precursors in Different Onion Types (Illustrative)
| Onion Variety Type | Predominant Precursor | Total ACSO Content (General) | Flavor Profile |
| Yellow Onion | Isoalliin (high) | High to Very High | Pungent, robust, classic onion flavor |
| Red Onion | Isoalliin (moderate) | Moderate to High | Milder, slightly sweet |
| White Onion | Isoalliin (moderate) | Moderate | Crisp, sharp flavor |
| Sweet Onions | Isoalliin (low) | Low | Mild, low pungency, high sugar |
| Shallots | Methiin (relatively higher) | Moderate | Milder, garlicky notes |
Note: This table provides a generalized comparison. Absolute values are highly dependent on cultivar, sulfur fertility of the soil, and storage conditions.[5][9]
The molar ratios of the different precursors also provide insight into the specific flavor profile. In many common onion varieties (A. cepa), the ratio of methiin/alliin/isoalliin is heavily skewed towards isoalliin, often around 16/0/84.[10] This highlights isoalliin's role as the dominant flavor precursor in most onions.[10][11]
Experimental Protocols for Thiol Precursor Analysis
Accurate quantification of ACSOs is essential for comparative studies. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for this purpose. The following protocol outlines a standard procedure for the extraction and analysis of these compounds.
Rationale for Method Selection:
-
Extraction: A methanol-water solvent system is used to efficiently extract the polar ACSO compounds from the onion matrix while precipitating proteins and other macromolecules that could interfere with analysis.
-
Derivatization: Pre-column derivatization is not strictly necessary for UV detection of ACSOs, but methods using reagents like o-phthaldialdehyde (OPA) can be employed for fluorescence detection to enhance sensitivity.[12]
-
Chromatography: Reversed-phase HPLC with a C18 column provides excellent separation of the different ACSO compounds based on their polarity. A gradient elution is typically used to resolve all compounds of interest within a reasonable timeframe.
Detailed Step-by-Step Methodology
A. Sample Extraction
-
Homogenization: Weigh approximately 2.0 g of fresh onion tissue (bulb). To prevent enzymatic degradation, immediately freeze the tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.
-
Extraction: Transfer the powdered sample to a 50 mL centrifuge tube. Add 10 mL of 80% aqueous methanol.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the thiol precursors.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C. This will pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted ACSOs.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial to remove any remaining particulate matter.
B. HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is required.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 30% B
-
20-25 min: Hold at 30% B
-
25-30 min: Return to 5% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Prepare standard curves for pure methiin, isoalliin, and propiin. Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the external standards.
Conclusion and Future Directions
The diversity of thiol precursors in onion varieties is a direct reflection of their genetic makeup and growing environment. Isoalliin is consistently the most abundant precursor, defining the fundamental flavor of most onions, while methiin and propiin contribute to the subtler nuances that differentiate cultivars. The quantitative analysis via HPLC provides a reliable framework for characterizing these differences, offering valuable data for agricultural breeding programs aiming to produce onions with specific flavor profiles, as well as for researchers investigating the nutraceutical properties of these sulfur compounds.
Future research should continue to explore the genetic markers associated with high or low precursor synthesis.[6] Furthermore, investigating the impact of post-harvest storage and various cooking methods on the stability and transformation of these precursors will provide a more complete understanding of the chemistry of onion flavor from field to table.[2][8]
References
- 1. cookingscienceguy.com [cookingscienceguy.com]
- 2. hort [journals.ashs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Biosynthesis of the flavour precursors of onion and garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 7. Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of Onion (Allium cepa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distribution of Eleven Flavor Precursors, S-Alk(en)yl-L-Cysteine Derivatives, in Seven Allium Vegetables | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Mercapto-2-methyl-1-butanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the safe and compliant disposal of chemical reagents is a critical, non-negotiable aspect of laboratory operations. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Mercapto-2-methyl-1-butanol, a volatile organic compound characterized by its potent, sulfurous odor. By rooting our procedures in established chemical principles and regulatory standards, we aim to equip you with the knowledge to manage this substance responsibly, ensuring the safety of your team and the environment.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate precautions. This compound is a volatile thiol, and its strong, unpleasant odor is detectable at very low concentrations. Therefore, all handling must be conducted in a certified chemical fume hood.
Personal Protective Equipment (PPE): A standard laboratory coat, safety goggles, and nitrile gloves are mandatory. It is crucial to inspect gloves for any signs of degradation before use and to employ proper glove removal techniques to prevent skin contact.
Core Disposal Protocol: Oxidation via Sodium Hypochlorite
The primary and most effective method for the disposal of small quantities of this compound is through oxidation with a sodium hypochlorite (bleach) solution. This process converts the malodorous thiol into a less volatile and less odorous sulfonate salt, which is more readily disposable.
The underlying chemical principle involves the oxidation of the thiol group (-SH) to a sulfonic acid group (-SO3H) by the hypochlorite ion (OCl-). The sulfonic acid is then neutralized by the alkaline nature of the bleach solution to form a sulfonate salt.
Materials Required:
-
Commercial bleach (containing at least 5.25% sodium hypochlorite)
-
A designated, appropriately sized container (e.g., a plastic bucket or a large beaker)
-
Stirring mechanism (e.g., magnetic stir bar and stir plate)
-
Appropriate hazardous waste containers for liquid and solid waste
Step-by-Step Disposal Procedure for Liquid Waste:
-
Preparation of the Bleach Solution: In a chemical fume hood, prepare a fresh 1:1 solution of commercial bleach and water in the designated container.
-
Controlled Addition of Thiol Waste: Slowly and carefully add the this compound waste to the stirring bleach solution. The reaction can be exothermic, so a slow addition rate is critical to control the temperature and prevent splashing.
-
Reaction Time: Allow the mixture to stir for a minimum of 2 hours to ensure complete oxidation. For larger quantities, an overnight reaction is recommended.
-
Neutralization and Disposal: After the reaction is complete, the resulting solution can be neutralized with a suitable acid (e.g., sodium bisulfite) if required by your institution's waste management policy. The final solution should be disposed of in a properly labeled hazardous waste container in accordance with local, state, and federal regulations.
Decontamination of Glassware and Solid Waste:
-
Glassware: All glassware that has come into contact with this compound should be immediately submerged in the 1:1 bleach solution within the fume hood. Allow the glassware to soak for at least 14 hours.[1] After soaking, rinse the glassware thoroughly with water before proceeding with standard cleaning procedures.
-
Solid Waste: Disposable items such as contaminated gloves, paper towels, and pipette tips should be placed in a sealed plastic bag. This bag should then be placed into a designated, labeled container for solid hazardous waste.
Regulatory Compliance: Adherence to EPA and OSHA Standards
The disposal of this compound and its associated waste is subject to regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA Hazardous Waste: Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be properly identified and managed. Depending on the specific circumstances and any other chemicals present, the waste generated from this disposal process may be classified as hazardous. It is the responsibility of the generator to make this determination. For guidance, refer to 40 CFR part 261 for hazardous waste identification.[2]
-
OSHA Hazard Communication: OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employees are informed of the hazards of the chemicals they work with. Ensure that all personnel involved in the handling and disposal of this compound have access to the Safety Data Sheet (SDS) and are trained on the appropriate procedures.
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagram outlines the decision-making and operational steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by a clear understanding of the chemical principles and regulatory requirements. By adhering to the protocols outlined in this guide, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe and compliant research environment.
References
Navigating the Nuances of 3-Mercapto-2-methyl-1-butanol: A Guide to Safe Handling and Disposal
For the diligent researcher, scientist, and drug development professional, the introduction of any new compound into the laboratory workflow demands a meticulous approach to safety. 3-Mercapto-2-methyl-1-butanol, a volatile organic compound with a distinct sulfurous aroma, is no exception.[1][2][3] While some data suggests this chemical may not meet the criteria for GHS hazard classification, the inherent risks associated with the mercaptan functional group necessitate a robust and informed safety protocol.[4] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence in your laboratory.
Understanding the Compound: A Dichotomy in Hazard Profile
This compound is an alkanethiol, a primary alcohol, and a volatile organic compound.[3] It is characterized by a powerful, penetrating aroma.[1] A notable point of consideration is the conflicting information regarding its hazard classification. While many mercaptans are recognized for their potential to cause skin and eye irritation, respiratory issues, and other health effects upon exposure, a significant number of reports for this compound indicate that it does not meet the criteria for GHS hazard classification.[4][5] Furthermore, the European Chemicals Agency (ECHA) does not currently have a harmonized classification for this substance.
This lack of a definitive hazard classification should not be interpreted as an absence of risk. The presence of the sulfanyl group (mercaptan) warrants a cautious approach, as compounds in this family are known for their biological activity and potential for adverse effects at high concentrations. Therefore, it is imperative to handle this compound with the same rigor as other potentially hazardous volatile chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory tasks.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Mercaptans can cause skin irritation.[5] Nitrile and neoprene gloves offer good resistance to a range of chemicals, although specific breakthrough time data for this compound is not available. Always inspect gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant splash risk. | Protects against accidental splashes that could cause eye irritation. |
| Body | Laboratory coat | Provides a barrier against minor spills and splashes. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially when working outside of a fume hood or with heated solutions. | Due to its volatility and strong odor, inhalation is a primary route of exposure. A respirator minimizes the inhalation of vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan is crucial for minimizing the risk of exposure and ensuring reproducible and safe experimental outcomes.
Preparation and Handling Workflow
Caption: Workflow for the safe handling of this compound.
Step 1: Preparation
-
Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
-
Verify Fume Hood Functionality: Ensure the chemical fume hood is turned on and operating correctly. All handling of this compound should be performed within a certified fume hood to minimize inhalation exposure.
-
Assemble Materials: Gather all necessary equipment, including the chemical container, dispensing tools (e.g., pipettes, syringes), and reaction vessels.
Step 2: Handling
-
Dispense with Care: Open the container and dispense the required amount of this compound slowly and carefully to avoid splashing.
-
Immediate Sealing: Tightly seal the primary container immediately after dispensing to prevent the release of vapors into the laboratory environment.
-
Clear Labeling: If transferring the chemical to a secondary container, ensure it is clearly and accurately labeled with the chemical name and any relevant hazard information.
Step 3: Cleanup and Storage
-
Decontaminate Surfaces: After completing your work, decontaminate the work surface within the fume hood with an appropriate cleaning agent.
-
Proper PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves, in a designated waste container. Reusable items should be cleaned according to laboratory protocols.
-
Secure Storage: Store the container of this compound in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Emergency and Disposal Plans: Preparing for the Unexpected
Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.
Spill Response Protocol
Caption: Step-by-step protocol for responding to a spill of this compound.
In the event of a spill:
-
Alert and Evacuate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don Response PPE: Before attempting to clean the spill, don appropriate PPE, which may include a higher level of respiratory protection (e.g., a self-contained breathing apparatus) depending on the spill size and ventilation.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.
-
Collect and Seal: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution.
-
Proper Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in designated, properly labeled, and sealed containers.
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not pour this chemical down the drain.
By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.
References
- 1. This compound CAS#: 227456-33-9 [m.chemicalbook.com]
- 2. This compound, 227456-33-9 [thegoodscentscompany.com]
- 3. This compound | C5H12OS | CID 6430892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newindycatawba.com [newindycatawba.com]
- 5. Understanding Mercaptans: Knowledge for Industrial Safety [gasdetection.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
